Ethyl phosphorodiamidate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31754-05-9 |
|---|---|
Molecular Formula |
C2H9N2O2P |
Molecular Weight |
124.08 g/mol |
IUPAC Name |
diaminophosphoryloxyethane |
InChI |
InChI=1S/C2H9N2O2P/c1-2-6-7(3,4)5/h2H2,1H3,(H4,3,4,5) |
InChI Key |
VPJHVTHFXRNAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Phosphorodiamidate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthesis protocol for ethyl phosphorodiamidate, with a focus on Ethyl N,N,N',N'-tetramethylphosphorodiamidate. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Properties
Ethyl N,N,N',N'-tetramethylphosphorodiamidate is a specific derivative of the broader this compound class. Its key quantitative chemical and physical properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₇N₂O₂P | PubChem[1] |
| Molecular Weight | 180.19 g/mol | PubChem[1] |
| CAS Number | 2404-65-1 | PubChem[1] |
| IUPAC Name | N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine | PubChem[1] |
| Density | 1.152 g/mL at 25 °C (for the related chloride precursor) | Sigma-Aldrich |
| Refractive Index | n20/D 1.466 (for the related chloride precursor) | Sigma-Aldrich |
| XLogP3-AA | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 180.10276479 Da | PubChem[1] |
| Monoisotopic Mass | 180.10276479 Da | PubChem[1] |
| Topological Polar Surface Area | 32.8 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Chemical Structure
Ethyl N,N,N',N'-tetramethylphosphorodiamidate possesses a central phosphorus atom double-bonded to an oxygen atom. This phosphorus center is also single-bonded to an ethoxy group (-OCH₂CH₃) and two dimethylamino groups (-N(CH₃)₂). The molecular geometry around the phosphorus atom is tetrahedral.
The structure is characterized by the following key features:
-
Phosphoryl Group: The P=O double bond is a prominent feature, contributing to the polarity of the molecule.
-
Ethoxy Group: The presence of the ethyl group influences the compound's solubility in organic solvents.
-
Dimethylamino Groups: The two nitrogen atoms are directly bonded to the phosphorus atom, defining it as a phosphorodiamidate.
Caption: 2D representation of Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Experimental Protocols
Representative Synthesis of Ethyl N,N,N',N'-tetramethylphosphorodiamidate
Materials:
-
N,N,N′,N′-Tetramethylphosphorodiamidic chloride (CAS: 1605-65-8)
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.
-
Reagent Preparation: A solution of N,N,N′,N′-Tetramethylphosphorodiamidic chloride in anhydrous diethyl ether (or THF) is prepared. In a separate flask, a suspension of sodium ethoxide in the same anhydrous solvent is prepared.
-
Reaction: The solution of N,N,N′,N′-Tetramethylphosphorodiamidic chloride is added dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Safety Precautions:
-
N,N,N′,N′-Tetramethylphosphorodiamidic chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium ethoxide is a strong base and is also moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Anhydrous solvents are flammable. All operations should be performed away from ignition sources.
Caption: General workflow for the synthesis of Ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Biological Activity and Signaling Pathways
Specific signaling pathways for Ethyl N,N,N',N'-tetramethylphosphorodiamidate have not been extensively documented in publicly available literature. However, the broader class of phosphorodiamidates has been studied for various biological activities.
Some phosphoramidates and phosphorodiamidates have been investigated for their potential as:
-
Anticholinesterase Agents: Certain compounds in this class have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve function. This activity is the basis for the use of some organophosphorus compounds as pesticides. Studies have indicated that some phosphoramidates exhibit lower anticholinesterase activity compared to commercial pesticides like fenitrothion, which is attributed to their lower hydrophobicity and the electrophilicity of the phosphorus atom[2].
-
Antimicrobial and Antifungal Agents: Research has demonstrated that some phenoxy derivatives of organophosphates, a related class, possess significant antibacterial and antifungal properties[2].
-
Prodrugs: The phosphorodiamidate moiety has been incorporated into prodrug design to improve the delivery and efficacy of therapeutic agents.
Due to the lack of specific information on the signaling pathways of Ethyl N,N,N',N'-tetramethylphosphorodiamidate, a diagrammatic representation of a biological pathway is not provided. Further research is required to elucidate its specific mechanism of action and biological targets.
References
An In-depth Technical Guide to Ethyl Phosphorodiamidate (CAS 2404-65-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl phosphorodiamidate (CAS 2404-65-1), also known as Ethyl N,N,N',N'-tetramethylphosphorodiamidate. This document consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and potential biological activity to support research and development activities.
Chemical Identity and Physical Properties
This compound is an organophosphorus compound characterized by an ethyl ester group and two dimethylamido groups attached to a central phosphorus atom.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 2404-65-1 | - |
| Molecular Formula | C6H17N2O2P | PubChem[1] |
| Molecular Weight | 180.19 g/mol | PubChem[1] |
| IUPAC Name | N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine | PubChem[1] |
| Synonyms | Ethyl N,N,N',N'-tetramethylphosphorodiamidate, Bis(N,N-dimethyl) O-ethyl phosphorodiamidate, tetramethyl-diamidophosphoric acid ethyl ester | PubChem[1] |
| XLogP3-AA | 0.3 | PubChem[1] |
| Topological Polar Surface Area | 32.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | Not available | Experimental data not found in the searched literature. | - |
| Density | Not available | Experimental data not found in the searched literature. | - |
| Refractive Index | Available | Data is mentioned as being available in SpringerMaterials, but the specific value was not retrieved. | PubChem[1] |
| Kovats Retention Index | Standard non-polar: 1159, 1158.7Semi-standard non-polar: 1216.6 | Experimental values from GC-MS analysis. | PubChem[1], Virginia Open Data Portal[2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic route can be proposed based on the chemistry of analogous phosphoramidates. The most plausible method involves the reaction of ethyl phosphorodichloridate with an excess of dimethylamine.
References
Unveiling the Physicochemical Landscape of Phosphorodiamidate Morpholino Oligomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of antisense oligonucleotides, distinguished by their unique synthetic backbone that confers remarkable stability and a neutral charge.[1] These attributes make them powerful tools for researchers and promising therapeutic agents in drug development. This technical guide provides an in-depth exploration of the core physical properties of PMOs, offering a consolidated resource for professionals working in this field. We present quantitative data in structured tables, detail key experimental protocols for characterization, and provide visual representations of their mechanism of action and analytical workflows.
Core Physical Properties of PMOs
PMOs are synthetic molecules where the deoxyribose sugar moiety of DNA is replaced by a six-membered morpholine ring, and the phosphodiester linkages are substituted with phosphorodiamidate groups.[1] This fundamental structural alteration results in a molecule that is resistant to degradation by cellular enzymes, such as nucleases, leading to increased stability and longevity within biological systems.[2]
A defining characteristic of PMOs is their neutral charge at physiological pH.[1] This lack of charge minimizes non-specific interactions with proteins and other macromolecules, contributing to a favorable safety profile. PMOs exert their gene-modulating effects through a steric hindrance mechanism, binding to complementary RNA sequences and physically blocking processes like translation or splicing, rather than inducing RNA degradation.[3][4][5]
Quantitative Physical Properties
The following tables summarize key quantitative physical properties for commonly studied PMO lengths (22-mer, 25-mer, and 30-mer), providing a basis for comparison and understanding their behavior in solution.
| Property | 22-mer PMO | 25-mer PMO | 30-mer PMO | Reference(s) |
| Radius of Gyration (Rg) | 1.31 - 1.76 nm | 1.22 - 1.37 nm | 1.59 - 1.71 nm | [5] |
| End-to-End Distance (X) | 0.81 - 1.75 nm | 2.1 - 3.9 nm | 1.7 - 3.7 nm | [5] |
| Intrinsic Viscosity [η] | 4.5 cm³/g | 4.7 cm³/g | 6.2 cm³/g | [5] |
| Huggins Constant (kH) | 4.5 - 9.9 | 4.5 - 9.9 | 4.5 - 9.9 | [6] |
Table 1: Hydrodynamic Properties of Unconjugated PMOs
| Property | 22-mer PMO | 25-mer PMO | 30-mer PMO | Reference(s) |
| Folding Enthalpy (ΔH) | -57 kcal/mol | -89 kcal/mol | -103 kcal/mol | [7] |
| Folding Entropy (TΔS) | -23 kcal/mol | -38 kcal/mol | -53 kcal/mol | [7] |
| Folding Free Energy (ΔG) | -34 kcal/mol | -51 kcal/mol | -50 kcal/mol | [7] |
| Number of Base Pairs (N_BP) | 3 - 4 | 5 - 6 | 3 - 12 | [5] |
| Number of Base Stacks (N_BS) | 6.5 ± 3.6 | 8.7 ± 1.5 | 11 ± 2.1 | [5] |
Table 2: Thermodynamic and Structural Properties of Unconjugated PMOs
| Concentration (mg/mL) | Viscosity (η) - 22-mer (mPa·s) | Viscosity (η) - 25-mer (mPa·s) | Viscosity (η) - 30-mer (mPa·s) | Reference(s) |
| 25 | 1.07 | 1.13 | 1.11 | [5] |
| 100 | 2.41 | 6.74 | 4.30 | [5] |
Table 3: Solution Viscosity of Unconjugated PMOs at 25°C
Experimental Protocols
Accurate characterization of the physical properties of PMOs is essential for research and development. The following are detailed methodologies for key experiments.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the analysis of PMO purity and sequence confirmation.[8][9]
Objective: To determine the purity, identify impurities, and confirm the sequence of a PMO sample.
Materials:
-
Agilent 1290 Infinity II Bio LC system (or equivalent)
-
Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent) with Agilent Dual Jet Stream ESI source
-
ZORBAX RRHD 300Å StableBond C3 column (1.8 µm, 2.1 x 50mm)
-
Mobile Phase A: 1 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile (ACN)
-
PMO sample
-
Agilent MassHunter BioConfirm software (or equivalent)
Procedure:
-
Sample Preparation: Prepare a stock solution of the PMO in LC/MS grade water at a concentration of 10 mg/mL.[10] Dilute the stock solution 10-fold with a mixture of water and acetonitrile prior to injection.[10]
-
LC Separation:
-
Set the column temperature to 40°C.
-
Use a gradient elution starting with a high percentage of mobile phase B and gradually decreasing it. A typical gradient might start at 70% B, decrease to 50% B over several minutes, and then return to the initial conditions.[11]
-
Set the flow rate to 0.2 mL/min.[11]
-
-
MS Analysis:
-
Operate the ESI source in negative ion mode.
-
Acquire mass spectra over a range of m/z 400 to 3200 for purity and impurity analysis.
-
For sequence confirmation, perform targeted MS/MS on the -3 charge state of the precursor ion.
-
-
Data Analysis:
-
Process the raw data using software such as Agilent MassHunter BioConfirm.
-
Perform deconvolution of the mass spectra to determine the molecular weight of the main peak and any impurities.
-
Analyze the MS/MS fragmentation data to confirm the sequence of the PMO.
-
Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the secondary structure of PMOs in solution.[12][13][14][15]
Objective: To analyze the conformational properties and secondary structure of PMOs.
Materials:
-
Jasco J-815 spectropolarimeter (or equivalent)
-
Quartz cuvettes (0.1 cm and 1.0 cm path lengths)
-
PMO sample
-
Buffer solution (e.g., water or phosphate-buffered saline)
-
Nitrogen gas source
Procedure:
-
Instrument Setup:
-
Turn on the nitrogen gas purge and allow the instrument to purge for at least 20 minutes.
-
Turn on the lamp and allow it to warm up for at least 20 minutes.
-
-
Sample Preparation:
-
Prepare a solution of the PMO in the desired buffer at a concentration of approximately 0.05 mg/mL for a 1 cm pathlength cell. The concentration should be adjusted to maintain an optimal absorbance signal (~0.8 AU).[5]
-
Filter or centrifuge the sample to remove any aggregates.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the PMO sample from 200 to 340 nm.
-
Typical parameters include a data pitch of 0.2 nm, a bandwidth of 1 nm, and a scanning speed of 50 nm/min.[15]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Normalize the data to mean residue molar ellipticity.
-
Viscosity Measurement
This protocol details the measurement of the solution viscosity of PMOs.[16]
Objective: To determine the viscosity of PMO solutions at various concentrations.
Materials:
-
Ubbelohde or similar capillary viscometer
-
Water bath for temperature control
-
Stopwatch
-
PMO solutions of known concentrations
-
Solvent (e.g., water)
Procedure:
-
Viscometer Preparation: Clean the viscometer thoroughly and dry it completely.
-
Temperature Equilibration: Place the viscometer in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
Solvent Measurement:
-
Pipette a precise volume of the pure solvent into the viscometer.
-
Allow the solvent to equilibrate to the bath temperature.
-
Using suction, draw the solvent up through the capillary to above the upper timing mark.
-
Measure the efflux time, which is the time it takes for the meniscus to pass between the upper and lower timing marks. Repeat for a total of three measurements and calculate the average.
-
-
PMO Solution Measurement:
-
Rinse the viscometer with the PMO solution to be measured.
-
Pipette a precise volume of the PMO solution into the viscometer and allow it to equilibrate.
-
Measure the efflux time as described for the solvent. Repeat for each concentration.
-
-
Calculations:
-
Calculate the relative viscosity (η_rel) by dividing the average efflux time of the PMO solution by the average efflux time of the pure solvent.
-
The dynamic viscosity can be determined if the density of the solution is known.
-
Visualizations
The following diagrams illustrate key concepts related to PMOs.
References
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Circular Dichroism Analysis of Double-Stranded Oligonucleotides [bio-protocol.org]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of Dilute Solution Viscosity - Houston MJ Associates [hmjassociates.com]
Ethyl phosphorodiamidate mechanism of action as a urease inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ethyl phosphorodiamidate as a urease inhibitor. It covers the proposed chemical interactions within the enzyme's active site, kinetic data of related compounds, detailed experimental protocols for inhibitor studies, and visualizations of the key molecular processes.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][2] This enzymatic activity is a critical factor in the pathogenesis of diseases caused by bacteria like Helicobacter pylori and in nitrogen loss from urea-based fertilizers in agriculture.[3] Consequently, the inhibition of urease is a key therapeutic and agricultural goal. Phosphorodiamidates are a class of compounds that have been identified as potent active-site-directed urease inhibitors.[4]
Mechanism of Action of this compound
This compound belongs to the class of slow-binding urease inhibitors.[4] The proposed mechanism of action involves the direct interaction of the phosphorodiamidate with the dinickel center in the urease active site.
The core of the proposed inhibitory action is a nucleophilic attack on the phosphorus atom of the this compound. This reaction is thought to be analogous to a SN2(P) reaction. The binding of the P=O group to the nickel ions in the active site positions the inhibitor for this interaction. This process can lead to the formation of a transient phosphoacyl-enzyme intermediate, effectively blocking the catalytic activity of urease. While the inhibition is potent, it is suggested to be a covalent but reversible process.[4]
The general inhibition pathway can be visualized as follows:
References
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Performance and stability of urease inhibitors: Complementary effects of phenyl phosphorodiamidate and N-(n-butyl)thiophosphoric triamide under pH and temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of ethyl phosphorodiamidate in aqueous solutions
An In-depth Technical Guide on the Solubility and Stability of the Ethyl Phosphorodiamidate Linkage in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphorodiamidate linkage is a critical component of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense therapeutics with significant clinical applications. The this compound moiety, as a representative structure, imparts key physicochemical properties to these molecules, including their behavior in aqueous environments. This technical guide provides a comprehensive overview of the solubility and stability of the this compound linkage, drawing upon data from studies of PMOs and related phosphoramidate compounds. It details experimental protocols for assessing these properties and provides visual representations of analytical workflows and degradation pathways to aid in the design and development of novel therapeutics.
Solubility of this compound Analogs
The neutral backbone of phosphorodiamidate-containing molecules, such as PMOs, contributes to their favorable solubility in aqueous media.[1][2] This is a significant advantage for therapeutic applications. While quantitative solubility data for the standalone this compound molecule is not extensively reported in the literature, the behavior of PMOs provides valuable insights.
Aqueous Solubility
PMOs demonstrate high solubility in water, a property attributed to the overall charge neutrality of the backbone which reduces aggregation often seen with charged oligonucleotides.[1][2]
Solubility in Organic Solvents
The solubility of phosphorodiamidate monomers, which are precursors in PMO synthesis, has been investigated in various organic solvents. This information is crucial for synthesis and purification processes.
| Solvent | Compound Type | Concentration | Observation | Reference |
| Acetonitrile (CH3CN) | Trityl-protected monomers | 0.05 M | Poor solubility, precipitation observed. | [3] |
| Acetonitrile (CH3CN) | Fmoc-protected monomers | 0.1 M | Freely soluble. | [3] |
| N-methyl-2-pyrrolidone (NMP) | Trityl & Fmoc-protected monomers | 0.1 M | Soluble. | [3] |
| Dimethylformamide (DMF) | Activated monomers | Not specified | Soluble, but stability is a concern. | [3] |
Stability of the Phosphorodiamidate Linkage
The stability of the phosphorodiamidate linkage is a cornerstone of its utility in therapeutic oligonucleotides. It exhibits remarkable resistance to enzymatic degradation and has predictable behavior under various chemical conditions.
Enzymatic Stability
The phosphorodiamidate backbone is not recognized by nucleases, proteases, or esterases. A 25-mer PMO was shown to be completely resistant to degradation by 13 different hydrolases, as well as in serum and plasma.[4] This enzymatic stability is a key factor in the in vivo longevity of PMO-based drugs.
Chemical Stability and Hydrolysis
The chemical stability of the phosphorodiamidate linkage is influenced by pH. Like other phosphoramidates, it can undergo hydrolysis, particularly under acidic conditions.
-
Acid-Catalyzed Hydrolysis: The hydrolysis of phosphoramidates is catalyzed by acid.[5] The reaction involves protonation of the nitrogen atom, making the phosphorus atom more susceptible to nucleophilic attack by water. The reaction with pure water is generally very slow.[6]
-
Alkaline Hydrolysis: Alkaline hydrolysis of related P-esters also occurs, and the rate can be influenced by steric hindrance around the phosphorus center.[7] For phosphorodiamidates, this process is generally slower than acid-catalyzed hydrolysis.
Experimental Protocols
The following sections detail standardized methodologies for the quantitative assessment of solubility and stability for phosphorodiamidate-containing compounds.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.
Objective: To determine the saturation concentration of a compound in a given aqueous solution.
Materials:
-
Test compound (e.g., an this compound-containing molecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a calibration curve by preparing a series of standard solutions of known concentrations.
-
Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the diluted supernatant by HPLC to determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.
-
The resulting concentration is the equilibrium solubility.
Protocol for Stability Assessment in Aqueous Solutions (Forced Degradation Study)
This protocol describes a forced degradation study to determine the degradation kinetics of a compound under various pH and temperature conditions.
Objective: To evaluate the stability of a compound and determine its degradation rate constant and half-life.
Materials:
-
Test compound
-
Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system
-
LC-MS system for degradation product identification
Procedure:
-
Prepare a stock solution of the test compound.
-
Dilute the stock solution to a known starting concentration (C₀) in each of the different pH buffers.
-
Place the solutions in temperature-controlled incubators at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals (t), withdraw an aliquot from each sample.
-
Immediately quench any further degradation if necessary (e.g., by neutralizing the pH or freezing the sample).
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration (ln[C]) versus time (t). For first-order kinetics, this will yield a straight line.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Optionally, analyze samples by LC-MS to identify major degradation products.
Degradation Pathway
The primary degradation pathway for the phosphorodiamidate linkage in an aqueous solution is hydrolysis. This can be catalyzed by either acid or base, leading to the cleavage of the P-N bond.
Conclusion
The this compound linkage provides a unique combination of high aqueous solubility and exceptional enzymatic stability, making it a valuable component in the design of therapeutic oligonucleotides. While susceptible to hydrolysis under acidic conditions, it is sufficiently stable at physiological pH for in vivo applications. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to evaluate the solubility and stability of novel compounds containing this important chemical moiety, thereby facilitating the development of next-generation therapeutics.
References
- 1. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Phosphorodiamidate Morpholino Oligomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of antisense oligonucleotides utilized in research and therapeutic applications. These synthetic molecules are designed to modulate gene expression by binding to specific RNA sequences. Unlike many other antisense technologies, PMOs operate via a steric-blocking mechanism, physically hindering the molecular machinery involved in RNA processing and translation, rather than inducing RNA degradation. Their unique chemical structure, which replaces the ribose sugar of native nucleic acids with a morpholine ring and the phosphodiester linkage with a phosphorodiamidate bond, confers high stability against cellular nucleases and a neutral charge that minimizes off-target protein interactions.[1][2][3] This guide provides an in-depth exploration of the core mechanisms of PMO action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Steric Blockade
PMOs function by binding to complementary sequences of target RNA through Watson-Crick base pairing.[1] This binding is highly specific and does not recruit cellular enzymes like RNase H, which is a common mechanism for other antisense oligonucleotides.[1][4] Instead, the physical presence of the PMO on the RNA strand sterically hinders the binding or progression of cellular machinery involved in two primary processes: translation and pre-mRNA splicing.[3][5]
Translation Blocking
PMOs can be designed to inhibit the translation of a specific mRNA into protein. This is typically achieved by targeting the 5' untranslated region (5' UTR) or the start codon (AUG) of the mRNA.[2][6] By binding to these regions, the PMO can prevent the assembly of the ribosomal initiation complex or block its scanning along the mRNA to locate the start codon, thereby preventing the initiation of protein synthesis.[7]
Splicing Modulation
Alternatively, PMOs can be targeted to pre-mRNA to modulate its splicing. By binding to splice junctions, branch points, or splicing enhancer or silencer sequences within exons or introns, PMOs can prevent the binding of essential splicing factors, such as small nuclear ribonucleoproteins (snRNPs) and serine/arginine-rich (SR) proteins.[8][9] This interference can lead to the exclusion of an exon from the mature mRNA (exon skipping) or the inclusion of an intron (intron retention), ultimately altering the protein product.[2][10] A notable therapeutic application of this is the FDA-approved drug Eteplirsen, which induces skipping of exon 51 in the dystrophin gene to restore the reading frame in certain Duchenne muscular dystrophy (DMD) patients.[3][11]
Quantitative Data on PMO Activity
The efficacy of PMOs can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for representative PMOs.
| PMO Target | Organism/Cell Line | Assay Type | EC50 (nM) | Reference |
| Dystrophin Exon 51 | Human DMD Myoblasts | Exon Skipping (RT-PCR) | ~100-300 | [11] |
| c-myc | Human Leukemia Cells | Proliferation Inhibition | ~500 | [5] |
| Ebola VP24 | Vero Cells | Viral Replication | ~1000 | [12] |
| SARS-CoV-2 5' UTR | HeLa-ACE2 Cells | Viral Growth Inhibition | 40 - 1150 | [13] |
| PMO (Drug Name) | Disease | Outcome Measure | Result | Reference |
| Eteplirsen | Duchenne Muscular Dystrophy | Dystrophin-positive fibers (48 weeks) | Mean increase to 51.7% of normal | [11] |
| Eteplirsen | Duchenne Muscular Dystrophy | 6-Minute Walk Test (3 years vs. historical control) | Significant 151-meter mean difference | [11] |
| Golodirsen | Duchenne Muscular Dystrophy | Dystrophin protein level (biopsy) | Mean increase to 1.019% of normal from a baseline of 0.095% | [3] |
Experimental Protocols
In Vitro Exon Skipping Analysis using RT-PCR
This protocol details the steps to assess PMO-induced exon skipping in cultured cells.
1. Cell Culture and Transfection:
-
Plate patient-derived myoblasts or other relevant cell lines in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Prepare PMO-transfection reagent complexes according to the manufacturer's instructions (e.g., Lipofectamine).
-
Treat cells with a range of PMO concentrations (e.g., 10 nM to 1 µM) and incubate for 24-48 hours.
2. RNA Extraction:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
3. Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the RT reaction.
4. Polymerase Chain Reaction (PCR):
-
Design primers flanking the target exon to amplify both the full-length and the exon-skipped transcripts.
-
Perform PCR using a Taq DNA polymerase with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
5. Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the bands under UV light. The presence of a smaller band in PMO-treated samples indicates exon skipping.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) to calculate the percentage of exon skipping.
Translation Blocking Assessment using a Luciferase Reporter Assay
This protocol describes how to evaluate the ability of a PMO to block translation using a reporter gene.
1. Plasmid Construction:
-
Clone the 5' UTR and the first ~20 codons of the target gene upstream of a luciferase reporter gene in an expression vector.
-
The PMO target sequence should be included in this cloned region.
2. Cell Culture and Co-transfection:
-
Plate a suitable cell line (e.g., HEK293T) in 24-well plates.
-
Co-transfect the cells with the luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Simultaneously, transfect the cells with the translation-blocking PMO or a control PMO at various concentrations.
3. Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity using a suitable substrate.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A dose-dependent decrease in the normalized luciferase activity in the presence of the target-specific PMO indicates successful translation blocking.
Dystrophin Protein Quantification by Western Blot
This protocol outlines the procedure for quantifying the restoration of dystrophin protein in muscle tissue following PMO treatment.
1. Protein Extraction:
-
Homogenize frozen muscle biopsy samples in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Gel Electrophoresis:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a large-format 3-10% gradient SDS-PAGE gel. Dystrophin is a large protein (~427 kDa), so a long run time at a low voltage is required for good resolution.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet transfer system overnight at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against dystrophin (e.g., NCL-DYS1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity for dystrophin and normalize it to a loading control protein (e.g., α-actinin or vinculin).
Visualizations of Pathways and Workflows
PMO-Mediated Translation Blocking
Caption: PMO binding to the 5' UTR sterically blocks ribosomal scanning.
PMO-Mediated Exon Skipping
Caption: PMO blocks spliceosome assembly, leading to exon skipping.
Experimental Workflow for PMO Candidate Screening
Caption: A streamlined workflow for PMO drug discovery and development.
Conclusion
Phosphorodiamidate Morpholino Oligomers offer a powerful and versatile platform for the specific modulation of gene expression. Their unique steric-blocking mechanism of action, coupled with their enhanced stability, has led to their successful application in both basic research and clinical settings. A thorough understanding of their molecular interactions, combined with robust and quantitative experimental validation, is crucial for the continued development of PMO-based therapeutics. This guide provides a foundational framework for researchers and drug developers working with this promising class of antisense agents.
References
- 1. Antisense Oligonucleotide Process Steps | Danaher Life Sciences [lifesciences.danaher.com]
- 2. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosensor-surface plasmon resonance: quantitative analysis of small molecule-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. youtube.com [youtube.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. slideteam.net [slideteam.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl N,N,N',N'-Tetramethylphosphorodiamidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl N,N,N',N'-tetramethylphosphorodiamidate (ETMP), a compound of interest in various chemical and pharmaceutical research fields. This document details available and estimated spectroscopic data, outlines experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available and estimated spectroscopic data for ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Data Source |
| ¹H NMR | ~1.25 | Triplet | ~7.0 | -O-CH₂-CH₃ | Estimated |
| ~2.65 | Doublet of Quartets | ~9.0 (³JHP), ~7.0 (³JHH) | -N(CH₃ )₂ | Estimated | |
| ~3.95 | Doublet of Quartets | ~8.0 (³JHP), ~7.0 (³JHH) | -O-CH₂ -CH₃ | Estimated | |
| ¹³C NMR | 16.2 | Singlet | - | -O-CH₂-CH₃ | [1] |
| 36.8 (doublet) | Doublet | 4.1 (²JCP) | -N(CH₃ )₂ | [1] | |
| 61.2 (doublet) | Doublet | 6.0 (²JCP) | -O-CH₂ -CH₃ | [1] | |
| ³¹P NMR | ~15-25 | Singlet | - | P=O | Estimated[2][3] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |
| ~2970-2850 | Strong | C-H stretch (alkyl) | Estimated |
| ~1250-1230 | Strong | P=O stretch | Estimated[4][5][6] |
| ~1030-1010 | Strong | P-O-C stretch | Estimated[4][5][6] |
| ~980-960 | Medium | P-N stretch | Estimated[4][5][6] |
Note: IR data is estimated based on characteristic absorption bands for phosphoramidates.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Data Source |
| 180 | Base Peak | [M]⁺ (Molecular Ion) | [1] |
| 165 | Moderate | [M - CH₃]⁺ | [1] |
| 136 | Moderate | [M - N(CH₃)₂]⁺ | [1] |
| 108 | High | [M - OCH₂CH₃ - CH₃]⁺ | [1] |
| 94 | Moderate | [(CH₃)₂NPN(CH₃)]⁺ | [1] |
| 79 | Moderate | [PO₃]⁺ | [1] |
| 44 | High | [N(CH₃)₂]⁺ | [1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of ethyl N,N,N',N'-tetramethylphosphorodiamidate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data is typically acquired over a spectral width of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon environment.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
The spectral width is typically 0-220 ppm.
-
-
³¹P NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used.
-
The spectral width for ³¹P NMR can be large, but for phosphoramidates, a range of -50 to 50 ppm is often sufficient.
-
A relaxation delay of 5-10 seconds is recommended to ensure accurate integration.[7]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: As ethyl N,N,N',N'-tetramethylphosphorodiamidate is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is first recorded.
-
The sample is then placed in the spectrometer's sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like ethyl N,N,N',N'-tetramethylphosphorodiamidate, Gas Chromatography (GC) is a suitable method for sample introduction and separation. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical mass range of m/z 40-400 is scanned.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to elucidate the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like ethyl N,N,N',N'-tetramethylphosphorodiamidate.
Caption: General workflow for spectroscopic analysis.
References
- 1. Virginia Open Data Portal [data.virginia.gov]
- 2. 31P [nmr.chem.ucsb.edu]
- 3. Ethyl N,N,N',N'-tetramethyldiamidophosphate | C6H17N2O2P | CID 527629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS [periodicos.capes.gov.br]
- 7. rsc.org [rsc.org]
Environmental Fate and Degradation of Phosphorodiamidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidates, a class of organophosphorus compounds characterized by a phosphorus atom bonded to two nitrogen atoms, are utilized in a range of applications, from agricultural products such as urease inhibitors to therapeutic agents like phosphorodiamidate morpholino oligomers (PMOs). Their introduction into the environment, either intentionally or inadvertently, necessitates a thorough understanding of their environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge on the hydrolysis, photolysis, and biodegradation of phosphorodiamidates, along with their sorption behavior in soil. Detailed experimental protocols for studying these processes are provided, and key degradation pathways are visualized to facilitate a deeper understanding of the environmental transformation of these compounds.
Abiotic Degradation
The environmental persistence of phosphorodiamidates is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. These processes can lead to the transformation of the parent compound into various degradation products, altering their environmental behavior and potential toxicity.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for many phosphorodiamidates, with the rate of degradation being highly dependent on the pH of the surrounding medium.
Phenyl Phosphorodiamidate (PPDA): A Case Study
Research on the urease inhibitor phenyl phosphorodiamidate (PPDA) has shown that its degradation in aqueous solutions follows first-order kinetics. The rate of hydrolysis is significantly affected by pH. Base-catalyzed hydrolysis results in the formation of phenol and diamidophosphoric acid, while acid-catalyzed hydrolysis proceeds through a sequential deamination to produce phenyl phosphoramidate and subsequently phenyl phosphate[1]. In floodwaters, the degradation of PPDA is largely dependent on the daytime pH, with no significant evidence of biological or adsorption-catalyzed degradation[1]. The half-life of PPDA in floodwater can be as short as 10 hours at a pH of approximately 9, while at neutral to slightly acidic pH, the half-life can extend to 25-90 hours depending on the specific soil and water conditions[1].
Photolysis
Photolysis, or the degradation of a chemical by light, can be another important environmental fate process for phosphorodiamidates, particularly for those applied to soil surfaces or present in the upper layers of water bodies. The rate of photolysis is dependent on the light absorption properties of the molecule and the intensity of solar radiation.
While specific quantitative data on the photolysis of a wide range of phosphorodiamidates is limited in the reviewed literature, the general principles of pesticide photolysis can be applied. Direct photolysis occurs when the phosphorodiamidate molecule itself absorbs light energy, leading to its transformation.
Biotic Degradation
The transformation of phosphorodiamidates by microorganisms is a critical component of their environmental fate. The unique backbone structure of some phosphorodiamidates, such as phosphorodiamidate morpholino oligomers (PMOs), renders them highly resistant to enzymatic degradation. Studies have shown that PMOs are completely resistant to a variety of hydrolases, including nucleases, proteases, and esterases, as well as to degradation in serum and plasma[2]. This inherent stability is a key feature of their design for therapeutic applications but also indicates their potential for persistence if released into the environment.
In contrast, other phosphorodiamidates, particularly those used in agriculture, are expected to be more susceptible to microbial degradation. While specific degradation pathways for many phosphorodiamidates have not been extensively elucidated, the general mechanisms of microbial degradation of organophosphorus compounds can provide insights. These pathways often involve enzymatic hydrolysis of the phosphorus-containing bonds.
Sorption and Mobility in Soil
The movement of phosphorodiamidates through the soil profile and their potential to reach groundwater is governed by their sorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to predict the mobility of these compounds.
Quantitative Data Summary
A comprehensive collection of quantitative data on the environmental fate of a wide range of phosphorodiamidates is not currently available in the public literature. The following table summarizes the available data for phenyl phosphorodiamidate (PPDA).
| Compound | Parameter | Value | Conditions | Reference |
| Phenyl phosphorodiamidate (PPDA) | Hydrolysis Half-life | ~10 hours | Floodwater, pH ~9 | [1] |
| Phenyl phosphorodiamidate (PPDA) | Hydrolysis Half-life | 25 - 90 hours | Floodwater, neutral to slightly acidic pH | [1] |
Experimental Protocols
Standardized methods are essential for assessing the environmental fate of chemicals. The following sections detail the key experimental protocols relevant to studying the degradation and sorption of phosphorodiamidates.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to evaluate the transformation of chemicals in soil under both aerobic and anaerobic conditions.
Objective: To determine the rate and pathway of degradation, including the formation and decline of major transformation products.
Methodology:
-
Test System: Soil samples (typically 50-200 g) with a range of organic carbon content, pH, and clay content are used. The soil is treated with the test substance, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its transformation products[2].
-
Incubation: The treated soil is incubated in the dark in biometer-type flasks or flow-through systems under controlled temperature and moisture conditions for a period generally not exceeding 120 days[1][2]. For anaerobic studies, the soil is flooded, and anaerobic conditions are established and maintained.
-
Sampling and Analysis: At specified intervals, soil samples are extracted using appropriate solvents. The extracts are then analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection and/or Mass Spectrometry (MS)[3]. Evolved ¹⁴CO₂ is trapped to quantify mineralization. A mass balance is established to account for the distribution of radioactivity in the soil, extracts, and evolved gases[2].
-
Data Analysis: The rate of transformation of the parent compound and the rates of formation and decline of transformation products are determined. Kinetic models are used to calculate degradation half-lives (DT₅₀ values)[3].
Phototransformation of Chemicals in Water (OECD 316)
This guideline describes the procedures for determining the direct photolysis of chemicals in water.
Objective: To determine the rate of direct phototransformation and identify major transformation products.
Methodology:
-
Test Solution: The test chemical is dissolved in a buffered, sterile aqueous solution. The concentration should not exceed half of its water solubility[4].
-
Irradiation: The test solutions are exposed to a light source that simulates natural sunlight, typically a filtered xenon arc lamp, within the 290 to 800 nm range. Control samples are kept in the dark to assess abiotic hydrolysis[4][5].
-
Sampling and Analysis: Samples are taken at various time points during irradiation. The concentration of the parent chemical and its transformation products are determined using appropriate analytical methods, such as HPLC or LC-MS/MS[5].
-
Data Analysis: The rate of decline of the test chemical is used to calculate the photolysis rate constant and the corresponding half-life. If the estimated loss is significant (≥ 20%), the transformation pathway and the identity and concentration of major transformation products are investigated. An optional step is the determination of the quantum yield, which allows for the extrapolation of photolysis rates to different environmental conditions[4].
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This method is used to determine the sorption of a chemical to soil.
Objective: To determine the soil adsorption coefficient (Kd) and, if applicable, the organic carbon-normalized adsorption coefficient (Koc).
Methodology:
-
Test System: A known mass of soil is equilibrated with a known volume of a solution containing the test substance (often radiolabeled).
-
Equilibration: The soil-solution slurry is agitated for a sufficient time to reach equilibrium.
-
Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of the test substance in the liquid phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.
-
Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc can then be calculated by normalizing the Kd to the organic carbon content of the soil.
Analytical Methods
The accurate quantification of phosphorodiamidates and their degradation products in environmental matrices is crucial for fate and exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose due to its high sensitivity and selectivity.
Sample Preparation: Environmental samples (water, soil, sediment) typically require a sample preparation step to extract and concentrate the analytes of interest and remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for water samples. For soil and sediment samples, solvent extraction is typically employed.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is often used for the separation of phosphorodiamidates and their metabolites.
-
Ionization: Electrospray ionization (ESI) is a suitable ionization technique for these compounds.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target analytes.
Signaling Pathways and Logical Relationships
Microbial Degradation of Organophosphonates
While specific enzymatic pathways for phosphorodiamidate degradation are not well-documented, the microbial degradation of the related organophosphonates provides a useful model. Bacteria have evolved specific pathways to cleave the stable carbon-phosphorus (C-P) bond in phosphonates, often as a means of acquiring phosphorus in nutrient-limited environments. Key enzymatic strategies include hydrolytic, radical, and oxidative C-P bond cleavage[6]. The genes encoding these enzymes are often organized in operons, such as the phn operon, which is involved in the C-P lyase pathway[6][7].
Conclusion
The environmental fate of phosphorodiamidates is a complex interplay of abiotic and biotic processes. While some phosphorodiamidates, such as PMOs, are designed to be highly resistant to degradation, others, like the urease inhibitor PPDA, can degrade relatively quickly under specific environmental conditions, primarily through hydrolysis. A significant knowledge gap exists regarding the quantitative degradation rates, sorption behavior, and specific microbial degradation pathways for a broad range of phosphorodiamidates. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data to perform comprehensive environmental risk assessments. Further research is needed to elucidate the enzymatic and genetic basis of phosphorodiamidate biodegradation to better predict their persistence and potential long-term impacts on ecosystems.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 2. oecd.org [oecd.org]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. oecd.org [oecd.org]
- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 6. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of microbial phosphonate degradative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Ethyl Phosphorodiamidate Derivatives: An In-depth Technical Guide
Introduction
Ethyl phosphorodiamidate derivatives are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two nitrogen atoms, an ethyl ester group, and a phosphoryl oxygen. While the broader class of organophosphates is well-known for its neurotoxic properties, primarily through the inhibition of acetylcholinesterase, the toxicological profiles of specific derivatives can vary significantly. This technical guide provides a comprehensive overview of the available toxicological data on this compound derivatives.
It is important to note that publicly available toxicological data for simple, small-molecule this compound derivatives is scarce. The majority of in-depth research has been conducted on a specific subclass: Phosphorodiamidate Morpholino Oligomers (PMOs) . These are large, complex antisense oligonucleotides used in therapeutic applications. Therefore, this guide will focus primarily on the extensive toxicological data available for PMOs, contextualized by the general principles of organophosphate toxicology.
General Toxicology of Organophosphorus Compounds
The primary mechanism of acute toxicity for most organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[2] This cholinergic crisis manifests as a range of symptoms, including hypersecretion, muscle fasciculations, paralysis, seizures, and ultimately, respiratory failure, which is the leading cause of death in acute organophosphate poisoning.[1][3]
References
The Dawn of a New Antisense Era: A Technical Guide to Phosphorodiamidate Compounds
Philomath, OR – October 26, 2025 – From a conceptual pipe dream to a clinically validated therapeutic platform, phosphorodiamidate morpholino oligomers (PMOs) have carved a significant niche in the landscape of antisense technology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and core methodologies associated with these remarkable compounds.
A Historical Odyssey: The Genesis of a Neutral Backbone
The journey of phosphorodiamidate compounds is intrinsically linked to the broader field of antisense technology, which emerged from the foundational understanding of nucleic acid hybridization. The initial concept of using antisense oligonucleotides to modulate gene expression was demonstrated in the late 1970s. However, early iterations of antisense molecules were plagued by instability and off-target effects.
The quest for a more stable and specific antisense agent led to the pioneering work of Dr. Jon Summerton. In the early 1980s, Summerton, through his company ANTIVIRALS, Inc. (later AVI Biopharma and now Sarepta Therapeutics), began exploring novel nucleic acid analogs. This exploration evolved through several structural types, including carbamate-DNA and carbamate-morpholino oligomers.[1] These early endeavors laid the groundwork for the development of the phosphorodiamidate-morpholino structural type, a groundbreaking innovation that replaced the negatively charged phosphodiester backbone of DNA and RNA with a neutral phosphorodiamidate linkage and the deoxyribose sugar with a morpholino ring.[1][2][3] This fundamental change conferred several advantageous properties, including resistance to enzymatic degradation, high water solubility, and a reduced propensity for non-specific protein binding.[2][4]
The first patent for this novel compound class was filed in the early 1990s, marking a significant milestone in the history of antisense therapeutics. Subsequently, GENE TOOLS, LLC was founded by Summerton to provide custom-sequence Morpholinos to the research community, further fueling their adoption in developmental biology and beyond.[1] The therapeutic potential of PMOs was ultimately realized with the FDA approval of Eteplirsen (Exondys 51) in 2016 for the treatment of Duchenne muscular dystrophy (DMD), a landmark achievement that validated the clinical utility of this unique antisense platform.[3] This was followed by the approval of other PMO-based drugs for DMD, including Golodirsen, Viltolarsen, and Casimersen.[3]
Mechanisms of Action: Steric Blockade at the Forefront
Unlike many other antisense modalities that trigger the degradation of their target RNA, phosphorodiamidate morpholino oligomers primarily function through a steric-blocking mechanism. By binding to a specific sequence within a target RNA, they physically obstruct the interaction of cellular machinery with the RNA molecule. This can be harnessed to achieve two main outcomes:
-
Translation Blocking: When a PMO is designed to bind to the 5' untranslated region (UTR) or the start codon of a messenger RNA (mRNA), it can prevent the assembly of the ribosomal machinery, thereby inhibiting protein synthesis.
-
Splice Modulation: By targeting splice junctions or splicing regulatory elements within a pre-mRNA, PMOs can alter the splicing pattern, leading to the exclusion of specific exons (exon skipping) or the inclusion of others. This mechanism is the basis for the successful treatment of Duchenne muscular dystrophy, where exon skipping restores the reading frame of the dystrophin gene, allowing for the production of a truncated but functional protein.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of phosphorodiamidate compounds.
| Table 1: Physicochemical and Thermodynamic Properties of PMOs | |
| Property | Value/Description |
| Backbone Charge | Neutral at physiological pH |
| Water Solubility | High |
| Nuclease Resistance | High |
| Melting Temperature (Tm) vs. DNA/DNA | Higher binding affinity (>6 °C) |
| Folding Free Energy (22-30 mer) | -34 to -51 kcal/mol |
| Folding Enthalpy (22-30 mer) | -57 to -103 kcal/mol |
| Folding Entropy (22-30 mer) | -23 to -53 kcal/mol |
| Table 2: Representative Synthesis Yields and Purity of PMOs | ||
| Synthesis Method | Overall Yield | Purity (by HPLC) |
| Trityl Chemistry (Automated) | >20% for 30-mer | >90% |
| Fmoc Chemistry (Automated) | 59-65% (crude) | >97% |
| H-phosphonate Method | Not specified | Not specified |
| Fast-Flow Synthesis | ~10% | Comparable to batch |
| Table 3: Biological Activity of Selected PMOs | |||
| PMO | Target | Cell/System | EC50/IC50 |
| Eteplirsen (AVI-4658) | Dystrophin exon 51 | Human skeletal muscle cells | Not specified |
| NS-089/NCNP-02 | Dystrophin exon 44 | MYOD-converted patient fibroblasts | 0.33 - 0.63 µmol/L (EC50) |
| PMO targeting Ebola VP35 | Ebola virus VP35 mRNA | Cultured cells | Dose-dependent inhibition |
| AcpP peptide-PMO | E. coli acpP gene | E. coli infected mice | 30 µ g/mouse reduced bacteremia by 3 orders of magnitude |
Experimental Protocols
Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers
This protocol outlines the general steps for the solid-phase synthesis of PMOs using an automated synthesizer.
Materials and Reagents:
-
Activated phosphorodiamidate morpholino monomers (Trityl or Fmoc protected)
-
Solid support resin (e.g., polystyrene)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane for Trityl; 20% piperidine in DMF for Fmoc)
-
Coupling solution (e.g., activated monomer, activator like ETT or DCI, and a non-nucleophilic base like N-ethylmorpholine in acetonitrile)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole in a suitable solvent)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
Solvents for washing (e.g., dichloromethane, acetonitrile)
Procedure:
-
Resin Preparation: Swell the solid support resin in an appropriate solvent within the synthesis column.
-
Deblocking: Remove the protecting group (Trityl or Fmoc) from the terminal amine of the growing PMO chain by treating the resin with the deblocking solution. Wash the resin thoroughly to remove the protecting group and excess reagents.
-
Coupling: Add the coupling solution containing the next activated PMO monomer to the resin. Allow the reaction to proceed for the optimized time to form the phosphorodiamidate linkage. Wash the resin to remove unreacted monomers and reagents.
-
Capping: Treat the resin with the capping solution to block any unreacted amine groups, preventing the formation of deletion mutants in subsequent cycles. Wash the resin.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent monomer to assemble the desired PMO sequence.
-
Cleavage and Deprotection: After the final coupling and deblocking steps, treat the resin with the cleavage and deprotection solution (e.g., concentrated aqueous ammonia at elevated temperature) to cleave the PMO from the solid support and remove any remaining protecting groups from the nucleobases.
-
Purification: Purify the crude PMO using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Anion-exchange or reverse-phase column
General Procedure (Anion-Exchange):
-
Dissolve the crude PMO in an appropriate aqueous buffer.
-
Inject the sample onto the anion-exchange column.
-
Elute the PMO using a gradient of increasing salt concentration (e.g., sodium chloride) in the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Collect the fractions containing the full-length PMO.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).
-
Lyophilize the purified PMO to obtain a solid powder.
Characterization by Mass Spectrometry (MS)
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
General Procedure (ESI-MS):
-
Dissolve the purified PMO in a suitable solvent compatible with ESI-MS (e.g., water/acetonitrile with a small amount of a volatile salt like ammonium acetate).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Process the data to determine the molecular weight of the PMO and confirm its identity by comparing the experimental mass with the calculated theoretical mass.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the PMO and identify any modifications or impurities.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in phosphorodiamidate compound research.
The Future of Phosphorodiamidate Compounds
The field of phosphorodiamidate chemistry continues to evolve, with ongoing research focused on enhancing delivery, efficacy, and expanding the range of therapeutic applications. The development of next-generation PMOs, including peptide-conjugated PMOs (PPMOs) and Vivo-Morpholinos, aims to improve cellular uptake and tissue distribution. As our understanding of the intricate mechanisms of gene expression deepens, the rational design of PMOs for ever more precise therapeutic interventions holds immense promise for the future of medicine.
References
Theoretical Modeling of Ethyl Phosphorodiamidate Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of ethyl phosphorodiamidate and its interactions, a topic of growing interest in medicinal chemistry and drug development. This compound serves as a fundamental structural motif in a variety of biologically active compounds, including prodrugs and phosphorodiamidate morpholino oligomers (PMOs). Understanding its interactions at a molecular level is crucial for the rational design of novel therapeutics. This document details the computational methodologies employed to study these interactions, presents key quantitative data from theoretical models, and outlines the experimental protocols for such in silico investigations.
Introduction to Theoretical Modeling of Phosphorodiamidates
Theoretical modeling has become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular structures, properties, and interactions that are often difficult or impossible to obtain through experimental means alone. For phosphorodiamidates, computational approaches are employed to:
-
Elucidate Conformational Preferences: Determine the three-dimensional arrangements of the molecule and their relative energies.
-
Analyze Intermolecular Interactions: Investigate the nature and strength of non-covalent interactions with biological targets such as proteins and nucleic acids.
-
Predict Binding Affinities: Estimate the free energy of binding to a receptor, a critical parameter in drug design.
-
Simulate Dynamic Behavior: Model the time-dependent behavior of the molecule and its complexes to understand dynamic processes like binding and conformational changes.
The neutral charge of the phosphorodiamidate backbone, in contrast to the negatively charged phosphate backbone of DNA and RNA, imparts unique properties to these molecules, such as resistance to nuclease degradation, making them attractive for therapeutic applications.
Data Presentation: Quantitative Insights from Theoretical Models
The following tables summarize key quantitative data obtained from theoretical modeling studies of phosphorodiamidate-containing molecules. While specific data for the simple this compound molecule is limited in the literature, the data presented for more complex phosphorodiamidate morpholino oligomers (PMOs) provide valuable insights into the energetic and structural characteristics of the phosphorodiamidate moiety in a biological context.
Table 1: Thermodynamic Parameters of Folding for Phosphorodiamidate Morpholino Oligomers (PMOs) [1]
| PMO Length | Conformation | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| 22-mer | Folded I | -75 | -28 | -58 |
| Folded II | -44 | -19 | -18 | |
| Folded III | -63 | -23 | -41 | |
| 25-mer | Folded I | -114 | -46 | -71 |
| Folded II | -79 | -32 | -33 | |
| Folded III | -98 | -39 | -51 | |
| 30-mer | Folded I | -113 | -60 | -51 |
| Folded II | -85 | -34 | -54 | |
| Folded III | -101 | -47 | -53 |
This data showcases the favorable enthalpy and free energy changes associated with the folding of PMOs, driven by intramolecular interactions.
Table 2: Structural Properties of Phosphorodiamidate Morpholino Oligomers (PMOs) from Molecular Dynamics Simulations [1]
| PMO Length | Radius of Gyration (Rg) (nm) |
| 22-mer | 1.4 |
| 25-mer | 1.4 |
| 30-mer | 1.4 |
The radius of gyration provides a measure of the compactness of the folded PMO structures.
Table 3: Calculated Interaction Energies between Amino Acid Side Chains [2]
| Interacting Pair | Interaction Type | Interaction Energy (kJ/mol) (MP2/6-311+G(d,p)) | Interaction Energy (kJ/mol) (CCSD(T)/6-311+G(d,p)) |
| Arg - Asp | Salt Bridge | -567.8 | -549.4 |
| Lys - Asp | Salt Bridge | -561.1 | -542.7 |
| Arg - Glu | Salt Bridge | -529.3 | -512.1 |
| Lys - Glu | Salt Bridge | -522.6 | -505.4 |
| Arg⁺ - Trp | Cation-π | -84.1 | -82.4 |
| Lys⁺ - Trp | Cation-π | -65.7 | -64.0 |
| Asn - Asn | Amide Bridge | -69.9 | -68.2 |
| Gln - Gln | Amide Bridge | -65.3 | -63.6 |
These values, while not directly involving phosphorodiamidates, are crucial for parameterizing force fields and understanding the fundamental interactions that govern protein-ligand binding.
Experimental Protocols: Methodologies for Theoretical Modeling
This section details the key computational methodologies used to model the interactions of phosphorodiamidate-containing molecules.
Quantum Mechanical (QM) Methods
Quantum mechanical calculations are employed to obtain highly accurate information about the electronic structure, geometry, and interaction energies of molecules.
Protocol for Interaction Energy Calculation:
-
Model System Preparation: Define the molecular system of interest, for example, this compound and an interacting amino acid side chain.
-
Geometry Optimization: Optimize the geometry of the individual molecules and the interacting complex using a suitable level of theory and basis set (e.g., MP2/6-311+G(d,p)).[2]
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometries at a higher level of theory to obtain more accurate energies (e.g., CCSD(T)/6-311+G(d,p)).[2]
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules: ΔE = E_complex - (E_ethylphosphorodiamidate + E_aminoacid)
-
Basis Set Superposition Error (BSSE) Correction: Apply a correction, such as the counterpoise correction, to account for the artificial stabilization of the complex due to the basis functions of one molecule describing the electrons of the other.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecular systems over time, providing insights into conformational changes, binding processes, and the influence of solvent.
Protocol for Simulating a Phosphorodiamidate-Protein Complex:
-
System Setup:
-
Obtain the initial coordinates of the protein from a repository like the Protein Data Bank (PDB).
-
Generate the initial coordinates and topology for the this compound ligand using a molecular builder and parameterize it using a suitable force field (e.g., GAFF).
-
Place the ligand in the binding site of the protein. This can be guided by experimental data or molecular docking.
-
-
Solvation: Place the protein-ligand complex in a periodic box of solvent (e.g., water) and add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate properties of interest, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies using methods like MM/PBSA or MM/GBSA.[1]
Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key workflows in the theoretical modeling of this compound interactions.
Caption: Workflow for calculating the interaction energy between two molecules using quantum mechanics.
Caption: A generalized workflow for performing and analyzing a molecular dynamics simulation.
Caption: Logical relationship between different computational modeling techniques.
References
- 1. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Phosphorodiamidate Chemistry in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ethyl phosphorodiamidate and its primary application in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). This document will serve as a valuable resource for researchers and professionals in drug development by detailing the nomenclature, synthesis, mechanisms of action, and biological applications of this important class of molecules.
Understanding this compound: Nomenclature and Synonyms
A thorough literature search is the foundation of any scientific investigation. To ensure a comprehensive search, it is crucial to utilize a variety of synonyms and identifiers for the target compound. This compound, in its non-polymeric form, is a specific chemical entity with several alternative names. When conducting a literature search, researchers should consider the following terms:
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine[1][2] |
| CAS Number | 2404-65-1[1][2] |
| Synonyms | Ethyl N,N,N',N'-tetramethyldiamidophosphate[1][2] |
| tetramethyl-diamidophosphoric acid ethyl ester[1][2] | |
| Bis(N,N-dimethyl) O-ethyl phosphorodiamidate[1][2] |
While this compound exists as a discrete molecule, its most significant role in drug development is as a building block for the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic nucleic acid analogs that have gained prominence as antisense therapies. Therefore, a significant portion of this guide will focus on the synthesis and application of PMOs.
Biological Activity of Non-Polymeric Ethyl Phosphorodiamidates
Though less studied than their polymeric counterparts, some non-polymeric phosphorodiamidates have shown biological activity. Research has indicated their potential as:
-
Enzyme Inhibitors: Certain O-ethyl phosphorodiamidates have been shown to inhibit α-amylase in insects and exhibit anticholinesterase activity, suggesting potential applications in agriculture as pesticides[3].
-
Prodrugs: Phosphorodiamidate structures are utilized as prodrugs to deliver phosphoantigens for cancer immunotherapy, demonstrating their utility in targeted drug delivery[4].
Phosphorodiamidate Morpholino Oligomers (PMOs): A Revolution in Antisense Therapy
PMOs are synthetic molecules that mimic the structure of natural nucleic acids but with a modified backbone. This backbone consists of morpholine rings linked by phosphorodiamidate groups, which confers resistance to degradation by cellular enzymes[5]. This stability is a key advantage for their use as therapeutic agents.
Mechanism of Action: Steric Blockade
Unlike some other antisense technologies, PMOs do not typically induce the degradation of their target mRNA via RNase H. Instead, they act through a steric-blocking mechanism. By binding to a specific sequence of pre-mRNA or mRNA, they can physically obstruct the cellular machinery involved in gene expression. This can lead to two primary outcomes:
-
Inhibition of Translation: By binding to the 5'-untranslated region (5'-UTR) or the start codon of an mRNA molecule, a PMO can prevent the ribosome from initiating protein synthesis.
-
Modulation of Pre-mRNA Splicing: PMOs can be designed to bind to splice sites on pre-mRNA, leading to exon skipping or inclusion. This can be used to correct disease-causing mutations or to modulate the production of different protein isoforms.
A notable example of this mechanism is the FDA-approved drug Eteplirsen, which is used to treat Duchenne muscular dystrophy (DMD). Eteplirsen is a PMO that induces the skipping of exon 51 in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a shorter but functional dystrophin protein.
Signaling Pathway: Exon Skipping in Duchenne Muscular Dystrophy
The following diagram illustrates the mechanism of action of a PMO designed for exon skipping in DMD.
Caption: Mechanism of PMO-mediated exon skipping in DMD.
Experimental Protocols for PMO Synthesis
The synthesis of PMOs is a complex process that is typically performed using automated solid-phase synthesis. Several chemical approaches have been developed, with the phosphoramidite method being one of the most common.
General Workflow for Automated Solid-Phase PMO Synthesis
The following diagram outlines the general workflow for the automated synthesis of PMOs.
Caption: General workflow for automated solid-phase PMO synthesis.
Detailed Protocol for Phosphoramidite-Based PMO Synthesis
This protocol is a generalized representation based on common practices in the field. Specific parameters may vary depending on the synthesizer and the specific sequence being synthesized.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first morpholino subunit.
-
Activated phosphoramidite morpholino monomers for each base (A, C, G, T/U).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling activator (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Acetonitrile (synthesis-grade).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Preparation: The CPG solid support is loaded into the synthesis column of the automated synthesizer. The phosphoramidite monomers and all necessary reagents are placed in their respective reservoirs on the instrument.
-
Synthesis Cycle (repeated for each monomer):
-
Deblocking: The protecting group (e.g., dimethoxytrityl) on the 5'-hydroxyl of the morpholino subunit attached to the solid support is removed by washing with the deblocking solution.
-
Coupling: The next activated phosphoramidite monomer and the coupling activator are delivered to the synthesis column. The coupling reaction forms a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphorodiamidate linkage using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the PMO is cleaved from the CPG support and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude PMO product is purified using high-performance liquid chromatography (HPLC) to remove truncated sequences and other impurities.
-
Analysis: The identity and purity of the final PMO product are confirmed by mass spectrometry and analytical HPLC.
Quantitative Data on PMO Activity
The biological activity of PMOs is typically assessed through in vitro and in vivo studies. The following table provides a representative example of the type of quantitative data that is generated in such studies. The data presented here is illustrative and not from a specific study.
| PMO Sequence | Target Gene | Cell Line | In Vitro Assay | IC50 / EC50 (nM) | In Vivo Model | Dose (mg/kg) | % Target Knockdown |
| PMO-A | Target X | HeLa | Luciferase Reporter | 150 | Mouse Xenograft | 25 | 65 |
| PMO-B | Target Y | A549 | Western Blot | 200 | Rat | 50 | 50 |
| PMO-C (Control) | Scrambled | HeLa | Luciferase Reporter | >10000 | Mouse Xenograft | 25 | <5 |
Conclusion
This compound chemistry, particularly through its application in the synthesis of phosphorodiamidate morpholino oligomers, has emerged as a powerful tool in drug development. The unique properties of PMOs, including their stability and steric-blocking mechanism of action, have led to the development of novel therapies for genetic disorders. This guide has provided a comprehensive overview of the key aspects of this technology, from the fundamental nomenclature to detailed synthesis protocols and mechanisms of action. As research in this field continues to advance, it is anticipated that PMO-based therapies will play an increasingly important role in the treatment of a wide range of diseases.
References
- 1. Virginia Open Data Portal [data.virginia.gov]
- 2. Ethyl N,N,N',N'-tetramethyldiamidophosphate | C6H17N2O2P | CID 527629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
Methodological & Application
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are synthetic, uncharged nucleic acid analogs that have emerged as powerful tools in molecular biology and have shown significant promise as therapeutic agents.[1][2] Unlike natural nucleic acids, PMOs feature a backbone of morpholine rings linked by phosphorodiamidate groups.[2] This unique structure confers resistance to degradation by cellular enzymes, such as nucleases, leading to high stability and a long intracellular half-life.[3][4]
PMOs function through a steric-blocking mechanism of action.[1][5] They bind with high affinity and sequence specificity to complementary target RNA sequences via Watson-Crick base pairing.[5] This binding physically obstructs the interaction of cellular machinery with the RNA, leading to either the blocking of mRNA translation or the modulation of pre-mRNA splicing.[3][5] This mechanism is distinct from other antisense technologies like siRNAs or phosphorothioate oligonucleotides, as PMOs do not induce the degradation of their target RNA by enzymes like RNase H.[4][5]
The therapeutic potential of PMOs has been realized with the FDA approval of several drugs for the treatment of Duchenne muscular dystrophy (DMD), including Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen, and Casimersen.[1][5] These drugs utilize the splice-modulating capability of PMOs to restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional protein.[5][6] Given their therapeutic success and utility as research tools for gene knockdown, robust and efficient methods for their chemical synthesis are of paramount importance.[3][7]
Mechanism of Action: Steric Blockade
PMOs can be designed to target specific sites on an RNA molecule to achieve two primary outcomes: translation blocking and splice modification.
References
- 1. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides [morressier.com]
Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic antisense oligonucleotides that have gained significant attention as therapeutic agents for gene silencing. Their unique morpholino ring and phosphorodiamidate linkages confer high specificity, stability against nucleases, and low toxicity.[1] PMOs primarily function through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modify pre-mRNA splicing. This application note provides a detailed protocol for the solid-phase synthesis of PMOs, a widely used method for their preparation.
I. Overview of Solid-Phase PMO Synthesis
Solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing chain attached to a solid support. The synthesis cycle typically consists of four main steps: deblocking, coupling, (optional) capping, and oxidation. This cycle is repeated until the desired oligomer length is achieved, followed by cleavage from the solid support and purification. Both Trityl (Tr) and Fluorenylmethyloxycarbonyl (Fmoc) protection strategies can be employed for the morpholino nitrogen.[1]
II. Experimental Protocols
This section details the methodologies for the key experiments in solid-phase PMO synthesis. The following protocols are based on established chemistries and can be adapted for use with automated DNA/RNA synthesizers.[1][2][3]
A. Reagents and Solutions
| Reagent/Solution | Composition | Purpose |
| Deblocking Solution (Trityl Chemistry) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or CYPTFA (3-cyanopyridine, TFA, CF3COOH, DCM)[1] | Removal of the 5'-Trityl protecting group |
| Deblocking Solution (Fmoc Chemistry) | 20% Piperidine in Dimethylformamide (DMF)[1] | Removal of the 5'-Fmoc protecting group |
| Coupling Solution | Activated Morpholino Monomer (3 equiv.), Activator (e.g., ETT, 6 equiv.), N-ethylmorpholine (NEM) (6 equiv.) in Acetonitrile (CH3CN) or N-methyl-2-pyrrolidone (NMP)[1] | Coupling of the next morpholino monomer |
| Capping Solution | Solution A: 10% Acetic Anhydride in CH3CN or NMP. Solution B: 10% Diisopropylethylamine (DIPEA) in CH3CN or NMP (mixed 1:1 before use)[1] | Capping of unreacted 5'-hydroxyl groups |
| Cleavage and Deprotection Solution | Concentrated Aqueous Ammonia (30%)[1] | Cleavage from the solid support and removal of base protecting groups |
| HPLC Purification Buffers | Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5. Buffer B: 0.1 M TEAB in 50% Acetonitrile[4] | Purification of the crude PMO |
B. Solid-Phase Synthesis Cycle
The following is a generalized protocol for a single synthesis cycle. Timings and volumes may need to be optimized based on the synthesizer and scale of synthesis.
1. Deblocking:
-
Trityl Chemistry:
-
Wash the solid support with DCM.
-
Treat the support with the Deblocking Solution (Trityl Chemistry) for 1-5 minutes.[1]
-
Repeat the treatment 2-4 times.
-
Wash the support thoroughly with a neutralization solution (e.g., 5% DIPEA in 25% isopropanol/DCM) and then with the coupling solvent (CH3CN or NMP).[5]
-
-
Fmoc Chemistry:
-
Wash the solid support with DMF.
-
Treat the support with the Deblocking Solution (Fmoc Chemistry) for 5 minutes.[1]
-
Repeat the treatment.
-
Wash the support thoroughly with DMF and then with the coupling solvent (CH3CN or NMP).
-
2. Coupling:
-
Prepare the Coupling Solution by mixing the activated morpholino monomer, activator, and NEM.
-
Add the Coupling Solution to the solid support.
-
Allow the reaction to proceed for 15-45 minutes.[1] The optimal reaction time can be influenced by the choice of activator.[1]
-
Wash the support with the coupling solvent.
3. Capping (Optional but Recommended):
-
Mix equal volumes of Capping Solution A and B.
-
Add the mixed Capping Solution to the solid support.
-
Allow the reaction to proceed for 5 minutes.[1]
-
Wash the support with the coupling solvent.
4. Oxidation (Implicit in Phosphoramidate Chemistry):
-
The phosphorodiamidate linkage is formed directly during the coupling step with activated chlorophosphoramidate monomers. For methods employing phosphoramidite chemistry, a separate oxidation step using iodine solution would be required.[2]
Repeat the cycle (steps 1-4) until the desired PMO sequence is synthesized.
C. Cleavage and Deprotection
-
After the final synthesis cycle, wash the solid support with DCM and dry it.
-
Transfer the solid support to a sealed vial.
-
Add the Cleavage and Deprotection Solution (concentrated aqueous ammonia).[6]
-
Heat the vial at 55°C for 16 hours.[1]
-
Cool the vial to room temperature and carefully open it.
-
Filter the solution to remove the solid support.
-
Evaporate the ammonia solution to obtain the crude PMO.
D. Purification
High-Performance Liquid Chromatography (HPLC) is a common method for purifying PMOs. Anion-exchange (AEX) or reverse-phase (RP) HPLC can be used.[4][7]
-
Dissolve the crude PMO in an appropriate buffer (e.g., HPLC Buffer A).
-
Inject the sample onto an HPLC column.
-
Elute the PMO using a gradient of Buffer B.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Collect the fractions containing the pure PMO.
-
Desalt the collected fractions and lyophilize to obtain the final product.
III. Data Presentation
The efficiency and success of PMO synthesis can be evaluated by several quantitative parameters.
| Parameter | Typical Range | Method of Determination | Reference |
| Coupling Efficiency | >99% | Trityl cation assay or Fmoc assay | [1] |
| Overall Yield (25-mer) | 50-70% (crude) | UV-Vis Spectroscopy | [1] |
| Purity | >90-97% (after HPLC) | HPLC, Mass Spectrometry | [1][7] |
IV. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow
Caption: Workflow for solid-phase synthesis of PMOs.
B. Signaling Pathways
PMOs are often designed to target key genes in signaling pathways relevant to disease.
1. Zebrafish no tail (ntl) Gene Signaling in Mesoderm Formation
The zebrafish no tail (ntl) gene, a homolog of the mouse Brachyury gene, is a crucial transcription factor in mesoderm development.[8][9] It integrates signals from pathways like Wnt and FGF to regulate downstream genes involved in cell movement and fate specification during gastrulation.[10][11]
Caption: Simplified ntl signaling pathway in zebrafish.
2. Dystrophin and Associated Signaling in Muscle Cells
The dystrophin protein is a key component of the dystrophin-glycoprotein complex (DGC), which links the actin cytoskeleton to the extracellular matrix in muscle cells.[12][13] The DGC also serves as a scaffold for signaling molecules, and its absence in Duchenne muscular dystrophy (DMD) disrupts these pathways, contributing to muscle degeneration.[14][15] PMO-based therapies for DMD aim to restore dystrophin expression by modulating the splicing of its pre-mRNA.
Caption: Dystrophin's role in structural integrity and signaling.
V. Quality Control
Ensuring the quality of synthesized PMOs is critical for their application. Key quality control measures include:
-
Purity Assessment: HPLC is used to determine the percentage of the full-length product and identify any truncated or failure sequences.[7]
-
Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the synthesized PMO, verifying its sequence.[1]
-
Quantification: UV-Vis spectrophotometry at 260 nm is used to determine the concentration of the purified PMO.
VI. Conclusion
Solid-phase synthesis is a robust and widely adopted method for producing high-quality PMOs for research and therapeutic development. The protocols outlined in this application note provide a comprehensive guide for researchers. Careful execution of each step and rigorous quality control are essential for obtaining pure, full-length PMOs with the desired biological activity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 6. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 7. gene-tools.com [gene-tools.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. No tail co-operates with non-canonical Wnt signaling to regulate posterior body morphogenesis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gene regulatory network directed by zebrafish No tail accounts for its roles in mesoderm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMD gene: MedlinePlus Genetics [medlineplus.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
Ethyl Phosphorodiamidate as a Nitrogen Stabilizer in Agriculture: Application Notes and Protocols
Disclaimer: Due to a lack of specific research and quantitative data on ethyl phosphorodiamidate as a nitrogen stabilizer, this document utilizes data and protocols for the closely related and well-studied compound, phenyl phosphorodiamidate (PPD) , as a representative example of a phosphorodiamidate urease inhibitor. The principles and methodologies described are likely applicable to this compound, but direct performance may vary.
Application Notes
Introduction to Phosphorodiamidates as Urease Inhibitors
Urea is a widely used nitrogen fertilizer due to its high nitrogen content (46%) and relatively low cost. However, upon application to the soil, urea is rapidly hydrolyzed by the enzyme urease into ammonia and carbon dioxide. This process can lead to significant nitrogen loss through ammonia volatilization, particularly in alkaline and high-temperature soil conditions. Phosphorodiamidates (PPDs) are a class of compounds that act as urease inhibitors, slowing down the conversion of urea to ammonia and thereby increasing nitrogen use efficiency by crops. Phenyl phosphorodiamidate (PPD) is a well-characterized transition-state analogue of urea and is considered an efficient urease inhibitor.[1]
Mechanism of Action
Phosphorodiamidates, including PPD, function as urease inhibitors by binding to the nickel ions in the active site of the urease enzyme. This binding is covalent but reversible and prevents the enzyme from hydrolyzing urea.[2] The inhibition is a slow-binding process, meaning the inhibitor binds tightly to the enzyme over time.[2] By blocking the active site, PPD effectively reduces the rate of ammonia production, allowing more time for the urea to be incorporated into the soil where it is less susceptible to volatilization.
Agronomic Benefits
The primary benefit of using phosphorodiamidates like PPD is the reduction of ammonia volatilization from urea-based fertilizers. This leads to several agronomic advantages:
-
Increased Nitrogen Availability: By preventing the rapid loss of nitrogen as ammonia gas, more nitrogen remains in the soil in the plant-available ammonium form.
-
Improved Crop Yield: Enhanced nitrogen availability can lead to increased crop growth and yield.
-
Enhanced Nitrogen Use Efficiency (NUE): A higher proportion of the applied nitrogen is taken up by the crop, leading to better returns on fertilizer investment and reduced environmental impact.
-
Flexibility in Fertilizer Application: The use of urease inhibitors can provide more flexibility in the timing and method of urea application, as the risk of nitrogen loss is reduced.
Application Guidelines (based on PPD)
-
Dosage: PPD is typically applied at a rate of 0.01% to 0.1% by weight of urea. The optimal rate can vary depending on soil type, pH, temperature, and application method.
-
Formulation: PPD can be coated onto granular urea or mixed with urea-ammonium nitrate (UAN) solutions.
-
Timing: Apply the PPD-treated urea fertilizer at or before planting, or as a top-dressing during the growing season, following standard agronomic recommendations for the specific crop.
-
Incorporation: While urease inhibitors reduce volatilization from surface applications, incorporation of the fertilizer into the soil, either mechanically or through rainfall/irrigation, will further enhance nitrogen retention.
Quantitative Data Summary
The following tables summarize the efficacy of phenyl phosphorodiamidate (PPD) in reducing ammonia volatilization and its impact on crop yield, based on available research.
Table 1: Efficacy of Phenyl Phosphorodiamidate (PPD) in Reducing Ammonia Volatilization
| Soil Type | Tillage System | PPD Application Rate (% of Urea) | Ammonia Volatilization Reduction (%) | Reference |
| Silt Loam | No-till | 2.0 | 46-90 | [3] |
| Silt Loam | Conventional Till | 2.0 | 46-90 | [3] |
| Clay Loam | Not Specified | Not Specified | Up to 75 | [4] |
| Sandy Loam | Not Specified | Not Specified | Up to 50 | [4] |
Table 2: Effect of Phenyl Phosphorodiamidate (PPD) on Crop Yield
| Crop | PPD Application Rate | Yield Increase (%) | Reference |
| Rice | Not Specified | Not directly quantified, but increased N efficiency implies potential for yield increase. | [5] |
| Maize | Not Specified | Not directly quantified, but increased N efficiency implies potential for yield increase. | [6] |
| Wheat | Not Specified | Not directly quantified, but increased N efficiency implies potential for yield increase. | [7] |
Note: Direct quantitative data on yield increases specifically for PPD are limited in the provided search results. The table reflects the general expectation that improved nitrogen use efficiency leads to higher yields.
Experimental Protocols
Laboratory Protocol: Evaluation of Urease Inhibition in Soil
This protocol outlines a laboratory incubation study to determine the effectiveness of a phosphorodiamidate in inhibiting urease activity in a specific soil.
Materials:
-
Freshly collected soil, sieved (2 mm)
-
Urea solution (e.g., 1000 mg N/L)
-
Phenyl phosphorodiamidate (PPD) solution of known concentration
-
Incubation containers (e.g., 250 mL flasks)
-
2 M KCl solution
-
Deionized water
-
Spectrophotometer
-
Reagents for ammonium determination (e.g., Berthelot reaction)
Procedure:
-
Soil Preparation: Weigh 20 g of sieved, air-dried soil into each incubation container.
-
Treatment Application:
-
Control: Add 5 mL of deionized water.
-
Urea Only: Add 5 mL of urea solution.
-
Urea + PPD: Add 5 mL of a solution containing both urea and the desired concentration of PPD.
-
-
Incubation: Cap the containers (allowing for some air exchange) and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 7 days). Include multiple time points for sampling (e.g., 1, 3, 5, 7 days).
-
Extraction: At each sampling time, add 100 mL of 2 M KCl to the respective containers. Shake for 1 hour to extract ammonium.
-
Analysis: Filter the soil suspension and analyze the filtrate for ammonium concentration using a spectrophotometer and a suitable colorimetric method (e.g., Berthelot reaction).
-
Calculation: Calculate the amount of urea hydrolyzed based on the ammonium concentration in the extracts. The inhibition of urease activity can be calculated as: % Inhibition = [(Urea hydrolyzed in control - Urea hydrolyzed in PPD treatment) / Urea hydrolyzed in control] * 100
Field Protocol: Measurement of Ammonia Volatilization
This protocol describes a field experiment to measure ammonia volatilization from urea fertilizer treated with a phosphorodiamidate using a semi-open static chamber method.
Materials:
-
Field plots with the desired crop
-
Urea fertilizer
-
Phenyl phosphorodiamidate (PPD)
-
Semi-open static chambers (e.g., PVC cylinders)
-
Acid traps (containing a known concentration of sulfuric or phosphoric acid)
-
Air pump and flow meters
-
Titration equipment or ion chromatograph
Procedure:
-
Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include:
-
Control (no nitrogen)
-
Urea only
-
Urea + PPD
-
-
Fertilizer Application: Apply the respective fertilizer treatments evenly to the surface of each plot.
-
Chamber Installation: Immediately after fertilizer application, place the semi-open static chambers onto the soil surface within each plot.
-
Ammonia Trapping: Connect the outlet of each chamber to an acid trap using tubing. Use an air pump to draw air from the chamber through the acid trap at a constant flow rate.
-
Sampling: Collect the acid traps at regular intervals (e.g., daily for the first week, then every few days) for a period of 2-4 weeks. Replace with fresh acid traps at each sampling.
-
Analysis: Determine the amount of ammonia captured in the acid traps by titrating the remaining acid with a standard base or by analyzing the ammonium concentration using an ion chromatograph.
-
Calculation: Calculate the ammonia volatilization rate for each period and the cumulative ammonia loss over the entire experimental period.
Visualizations
Caption: Mechanism of urease inhibition by phosphorodiamidates.
Caption: Workflow for a field trial evaluating a nitrogen stabilizer.
Caption: Impact of EPDA on the soil nitrogen cycle.
References
- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia Volatilization from Surface-applied Urea as Affected by Several Phosphoroamide Compounds [agris.fao.org]
- 4. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced nitrogen use efficiency, growth and yield of wheat through soil urea hydrolysis inhibition by Vachellia nilotica extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PMO-Mediated Antisense Gene Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction to Phosphorodiamidate Morpholino Oligomers (PMOs)
Phosphorodiamidate Morpholino Oligomers (PMOs) are a class of synthetic nucleic acid analogs used to silence gene expression.[1] Unlike natural nucleic acids, PMOs feature a backbone of methylenemorpholine rings linked by neutral phosphorodiamidate groups.[1][2][3] This unique chemistry confers several advantages for research and therapeutic applications:
-
High Stability: PMOs are resistant to degradation by nucleases and proteases found in biological fluids, making them highly suitable for in vivo applications.[2]
-
High Specificity: They bind to complementary RNA sequences with high affinity via Watson-Crick base pairing.[2]
-
Low Toxicity: The neutral backbone of PMOs minimizes off-target interactions with cellular proteins, reducing non-specific toxicity.[2][4]
These properties have led to the development of several FDA-approved PMO-based drugs for Duchenne muscular dystrophy (DMD), such as Eteplirsen, Golodirsen, Viltolarsen, and Casimersen, highlighting their therapeutic potential.[5][6]
Mechanism of Action: Steric Blockade
PMOs primarily function through a steric blockade mechanism, which is independent of RNase H activity.[2][7] By binding to a target mRNA sequence, the PMO physically obstructs the cellular machinery involved in gene expression. The specific outcome depends on the PMO's binding site:
-
Translation Inhibition: When a PMO targets the 5' untranslated region (UTR) or the region around the AUG start codon of an mRNA, it can prevent the assembly or progression of the ribosome, thereby blocking protein translation.[1][3][5]
-
Splice Modification: By targeting splice sites or splicing regulatory elements (exonic or intronic splicing enhancers/silencers) on a pre-mRNA, a PMO can modulate splicing patterns.[7] This can be used to induce exon skipping to restore a reading frame or to alter the final protein isoform.[6][8]
Caption: PMO mechanism of action via translation blockade or splice modification.
PMO Delivery Strategies
A primary challenge for PMO application is their neutral charge, which limits passive cellular uptake.[3][5][9] Several strategies have been developed to overcome this delivery hurdle.
-
Physical Methods: Techniques like electroporation use electrical pulses to create temporary pores in cell membranes, allowing PMOs to enter.[10] This method is effective for in vitro applications.[10]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently attaching PMOs to short, cationic peptides (e.g., (R-Ahx-R)4) creates peptide-PMO conjugates (PPMOs) that facilitate cellular entry.[2]
-
Vivo-PMOs: These are PMOs conjugated to octa-guanidinium dendrimers, which enhance their delivery into cells and tissues in vivo with minimal toxicity.[2][11]
-
Self-Transfecting Chimeras (e.g., GMO-PMOs): These constructs incorporate guanidinium linkages directly into the morpholino backbone (Guanidinium Morpholino Oligonucleotides), enabling the molecule to self-penetrate cells without a separate delivery vehicle.[3][5]
Quantitative Data on PMO-Mediated Knockdown
The efficiency of PMO-mediated gene knockdown is dose-dependent and varies based on the target gene, cell type, and delivery method.[5][11]
| PMO Type/Modification | Target Gene | System | Concentration/Dose | Knockdown Efficiency (%) | Citation(s) |
| GMO-PMO Chimera | Gli1 | ShhL2 (mouse fibroblast) cells | 750 nM | >60% protein reduction | [5] |
| GMO-PMO Chimera | NANOG | MCF7 (human breast cancer) cells | 750 nM | Significant protein reduction | [3] |
| Vivo-PMO | Various | In vitro and in vivo models | Not specified | At least 50% target gene knockdown | [2] |
| PPMO | PRRSV 5' UTR | Cell culture | Not specified | 4.5 log10 reduction in viral yield | [2] |
| Vivo-PMO | Dystrophin (splice mod) | mdx mice | 25 mg/kg | Significant protein restoration | [11] |
General Experimental Workflow
A typical PMO experiment involves a series of steps from initial design to final validation of gene knockdown. This process ensures specificity and efficacy.
Caption: Standard workflow for a PMO-based gene knockdown experiment.
Detailed Experimental Protocols
Protocol 1: In Vitro Delivery of PMOs to Cultured Cells
This protocol provides a general guideline for delivering self-transfecting Vivo-PMOs to adherent mammalian cells.
Materials:
-
Vivo-PMO stock solution (e.g., 1 mM in sterile water)
-
Control (mismatch) Vivo-PMO
-
Adherent cells in culture
-
Appropriate cell culture medium (e.g., DMEM) with serum
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. For a 6-well plate, seed approximately 2-3 x 10^5 cells per well in 2 mL of complete medium.
-
PMO Preparation: On the day of transfection, dilute the Vivo-PMO stock solution directly into fresh, serum-containing cell culture medium to the desired final concentration (e.g., 1-10 µM). Prepare a separate dilution for the control PMO. No separate transfection reagent is needed for Vivo-PMOs.
-
Cell Treatment: Aspirate the old medium from the cells. Gently add 2 mL of the PMO-containing medium to each well.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time depends on the stability (half-life) of the target protein.[11]
-
Harvesting: After incubation, wash the cells once with PBS and then harvest them for downstream analysis (RNA or protein extraction).
Protocol 2: Assessment of mRNA Knockdown by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is the recommended method to directly measure the reduction in target mRNA levels.[12][13]
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target gene and a validated reference (housekeeping) gene
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from PMO-treated and control cells according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene and the reference gene. A typical 20 µL reaction includes:
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative knockdown of the target gene using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then compared between the PMO-treated sample and the control sample.
Protocol 3: Assessment of Protein Knockdown by Western Blot
Western blotting is used to confirm that the reduction in mRNA levels translates to a decrease in the target protein.[11][12]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)[14]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: For the loading control, the membrane can be stripped and re-probed with the loading control antibody, following steps 6-8.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control band for each sample.
Application in Signaling Pathway Analysis
PMOs are powerful tools for dissecting cellular signaling pathways by knocking down key protein components and observing the downstream effects.[4][15] For example, a PMO targeting a kinase like AKT in the PI3K/AKT/mTOR pathway can help elucidate its specific role in cell survival and proliferation.[16][17]
Caption: Using an AKT-targeting PMO to inhibit the PI3K/AKT/mTOR pathway.
Considerations and Troubleshooting
-
Controls are Critical: Always include a scrambled or mismatch sequence control PMO to ensure the observed phenotype is due to the specific gene knockdown and not non-specific effects.[5]
-
Off-Target Effects: While PMOs have high specificity, potential off-target effects should be considered. These effects are difficult to predict based on sequence homology alone.[18][19][20] Transcriptome-wide analysis (e.g., RNA-seq) can be used to assess unintended changes in gene expression for therapeutic candidates.[19]
-
Dose Optimization: The optimal PMO concentration should be determined empirically. Start with a dose-response experiment to find the lowest effective concentration that produces significant knockdown without inducing cytotoxicity.
-
Protein Stability: A lack of protein knockdown despite efficient mRNA knockdown may be due to a long protein half-life.[11] Increase the incubation time to allow for the degradation of pre-existing protein.
References
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-transfecting GMO-PMO chimera targeting Nanog enable gene silencing in vitro and suppresses tumor growth in 4T1 allografts in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using antisense oligonucleotides for the physiological modulation of the alternative splicing of NF1 exon 23a during PC12 neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient in vivo delivery of PMO into regenerating myotubes and rescue in laminin-α2 chain-null congenital muscular dystrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-transfecting GMO-PMO and PMO-GMO chimeras enable gene silencing in vitro and in vivo zebrafish model and NANOG Inhibition Induce the Apoptosis in Breast and Prostate Cancer Cells | bioRxiv [biorxiv.org]
- 10. Exploring Delivery Methods for Gene Therapy Manufacturing [thermofisher.com]
- 11. Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idtdna.com [idtdna.com]
- 14. Avoiding Pitfalls of Internal Controls: Validation of Reference Genes for Analysis by qRT-PCR and Western Blot throughout Rat Retinal Development | PLOS One [journals.plos.org]
- 15. youtube.com [youtube.com]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PMO-Mediated Exon Skipping in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1] One of the most promising therapeutic strategies for DMD is exon skipping, which utilizes antisense oligonucleotides to modulate splicing of the dystrophin pre-mRNA. This process aims to restore the reading frame of the dystrophin transcript, resulting in the production of a truncated, yet functional, dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.[2][3][4] Phosphorodiamidate morpholino oligomers (PMOs) are a class of synthetic nucleic acid analogs that have proven to be effective and safe for inducing exon skipping. Their unique morpholine ring and phosphorodiamidate linkages make them resistant to nuclease degradation, ensuring high stability in biological systems.[5][6]
Currently, four PMO-based drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD: eteplirsen (Exondys 51®), golodirsen (Vyondys 53®), viltolarsen (Viltepso®), and casimersen (Amondys 45®).[5][7] These therapies are mutation-specific, targeting exons 51, 53, and 45 respectively, and are collectively applicable to approximately 30% of DMD patients.[7] This document provides detailed application notes and protocols for the preclinical and clinical evaluation of PMO-based exon skipping therapies for DMD.
Mechanism of Action
PMOs function by binding to specific sequences within the dystrophin pre-mRNA, sterically blocking the binding of splicing factors. This interference with the spliceosome machinery leads to the exclusion, or "skipping," of a targeted exon from the mature mRNA. In DMD patients with out-of-frame mutations, the strategic skipping of a specific exon can restore the translational reading frame, enabling the synthesis of a shorter but functional dystrophin protein.
References
- 1. Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. neurology.org [neurology.org]
- 7. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ethyl Phosphorodiamidate-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense oligonucleotides that hold significant promise in the field of drug development for various genetic disorders. Their unique morpholino ring structure and uncharged phosphorodiamidate linkages confer high specificity, stability against enzymatic degradation, and a favorable safety profile.[1][2][3] The accurate and robust analytical detection and quantification of these molecules are critical for ensuring their quality, efficacy, and safety.
These application notes provide detailed protocols for the analysis of ethyl phosphorodiamidate-containing oligonucleotides, with a focus on PMOs, using state-of-the-art analytical techniques. The primary methods covered are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for comprehensive characterization and sequencing, and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for routine analysis and purification. Additionally, a protocol for the analysis of related organophosphorus compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is included for broader context.
Analytical Methods Overview
The primary analytical challenge in the analysis of PMOs lies in their unique physicochemical properties. Unlike natural nucleic acids, PMOs have a neutral backbone, which influences their chromatographic behavior.[2][4] The methods detailed below are optimized to address these challenges and provide reliable qualitative and quantitative data.
Key Analytical Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS: This has emerged as a powerful technique for the characterization and sequencing of PMOs. It offers excellent separation and sensitivity, particularly when coupled with tandem mass spectrometry.[1][4][5][6][7]
-
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): A widely used technique for the analysis and purification of oligonucleotides. The use of ion-pairing agents allows for the separation of these polar molecules on reversed-phase columns.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not the primary method for large PMO molecules, GC-MS is a standard technique for the analysis of smaller, volatile organophosphorus compounds and can be relevant for the analysis of potential starting materials or degradation products.[12][13][14][15]
Quantitative Data Summary
The following table summarizes key quantitative performance parameters for the analysis of a representative phosphorodiamidate morpholino oligomer, AVI-7100 (Radavirsen), using a validated LC-MS/MS method.[16]
| Parameter | Value | Method | Reference |
| Analyte | AVI-7100 (Radavirsen) | LC-MS/MS | [16] |
| Matrix | Human Plasma | LC-MS/MS | [16] |
| Calibration Curve Range | 5.00 - 1000 ng/mL | LC-MS/MS | [16] |
| Lower Limit of Quantitation (LLOQ) | 5.00 ng/mL | LC-MS/MS | [16] |
| Between-Run Precision (% RSD) | 0.0 - 5.2% | LC-MS/MS | [16] |
| Between-Run Accuracy (% of Nominal) | 91.6 - 100.0% | LC-MS/MS | [16] |
Experimental Protocols
Protocol 1: HILIC-MS/MS for Sequencing and Impurity Analysis of PMOs
This protocol is adapted from established methods for the detailed characterization of PMOs.[1][4]
1. Sample Preparation:
- Prepare a stock solution of the PMO sample in LC/MS grade water at a concentration of 10 mg/mL.
- Store the stock solution at 4°C.
- For analysis, dilute the stock solution 10-fold by mixing 100 µL of the stock solution with 200 µL of LC/MS grade water and 700 µL of acetonitrile (ACN).[1][4]
2. HPLC Conditions:
- HPLC System: Agilent 1290 Infinity II HPLC system or equivalent.[1][4]
- Column: Shodex HILICpak VN-50 (2.0 × 150 mm, 5 µm).[1][4]
- Column Temperature: 40°C.[1][4]
- Mobile Phase A: 1 mM ammonium acetate in water.[1][4]
- Mobile Phase B: Acetonitrile (ACN).[1][4]
- Flow Rate: 0.2 mL/min.[4]
- Gradient:
- 0-2 min: 70% B (isocratic)
- 2-5 min: 70% to 50% B (linear gradient)
- 5-7 min: 50% B (isocratic)
- 7-7.1 min: 50% to 70% B (linear gradient)
- 7.1-10.1 min: 70% B (isocratic for re-equilibration)[4]
3. Mass Spectrometry Conditions:
- Mass Spectrometer: Agilent 6545 XT Q-ToF mass spectrometer or equivalent.[1][4]
- Ionization Mode: Negative Ion Mode (for sequencing).[1][4]
- Analysis Mode: Full scan (MS mode) for precursor ion identification and targeted MS/MS for fragmentation.[1][4]
- Data Acquisition and Processing: Use appropriate software (e.g., Agilent MassHunter) for data acquisition, deconvolution, and spectral interpretation.[1][4]
Protocol 2: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) for PMO Analysis
This protocol provides a general framework for the analysis of PMOs using IP-RPLC, a technique widely used for oligonucleotide analysis.[11]
1. Sample Preparation:
- Dissolve the PMO sample in a suitable buffer, such as 10 mM triethylammonium acetate (TEAA).
- Filter the sample through a 0.22 µm filter before injection.
2. HPLC Conditions:
- HPLC System: A high-performance liquid chromatography system with a UV detector.
- Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130Å, 1.7 µm).
- Column Temperature: 60°C (to minimize secondary structures).
- Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 15 mM triethylamine (TEA) in water.
- Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol.
- Flow Rate: 0.2 - 0.5 mL/min.
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B, optimized for the specific PMO.
3. Detection:
- Detector: UV detector at 260 nm.
- For LC-MS applications, ensure the mobile phases are compatible with the mass spectrometer.
Protocol 3: GC-MS for Analysis of Organophosphorus Compounds
This protocol is a general method for the analysis of volatile and semi-volatile organophosphorus compounds.[12][13][15]
1. Sample Preparation (using Solid Phase Extraction - SPE):
- Condition a C18 SPE cartridge with an appropriate solvent.
- Load the sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with a suitable solvent.
- Concentrate the eluate and reconstitute in a solvent compatible with GC-MS injection.
2. GC Conditions:
- GC System: Gas chromatograph with a mass selective detector.
- Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]
- Injector Temperature: 280°C.[12]
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 min.
- Ramp to 227°C at 35°C/min, hold for 6 min.
- Ramp to 275°C at 10°C/min, hold for 2 min.[12]
- Carrier Gas: Helium at a constant flow.[12]
3. Mass Spectrometry Conditions:
- MS Transfer Line Temperature: 280°C.[12]
- Ionization Mode: Electron Ionization (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
Visualizations
Experimental Workflow for HILIC-MS/MS Analysis of PMOs
Caption: Workflow for PMO analysis using HILIC-MS/MS.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and their applications for PMOs.
References
- 1. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. comum.rcaap.pt [comum.rcaap.pt]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 15. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of AVI-7100 (Radavirsen), a phosphorodiamidate morpholino oligomer (PMOplus® ), in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Phosphorodiamidate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodiamidate compounds, a class of molecules characterized by a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms, are of significant interest in drug development. A prominent example is the phosphorodiamidate morpholino oligomers (PMOs), which are synthetic DNA analogs used as antisense oligonucleotides to modulate gene expression.[1][2] The unique neutral backbone of PMOs, where morpholine rings replace ribose moieties and phosphorodiamidate linkages replace phosphodiester bonds, confers properties like resistance to enzymatic degradation, making them suitable for in vivo applications.[2][3][4]
Accurate and sensitive analytical methods are crucial for the characterization, quantification, and impurity profiling of these therapeutic candidates. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the method of choice for analyzing phosphorodiamidate compounds, offering high resolution, sensitivity, and specificity.[5][6] This application note provides detailed protocols and methodologies for the HPLC-MS analysis of phosphorodiamidate compounds, with a focus on PMOs.
Experimental Protocols
Method 1: Reversed-Phase HPLC-MS for PMO Characterization and Impurity Analysis
This method is suitable for the purity analysis, impurity identification, and sequence confirmation of PMOs.
Sample Preparation:
For analysis of a drug substance, dissolve the PMO sample in LC/MS grade water to a stock concentration of 10 mg/mL.[5][7] For injection, dilute the stock solution. For example, a 10-fold dilution can be prepared by mixing 100 μL of the stock solution with 200 μL of water and 700 μL of acetonitrile.[5][7]
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent[3][4]
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer[3][4]
-
Ion Source: Agilent Dual Jet Stream ESI source or equivalent[3][4]
HPLC Conditions:
| Parameter | Value |
| Column | Agilent ZORBAX RRHD 300Å StableBond C3, 1.8 µm, 2.1 x 50mm[3][4] |
| Column Temperature | 40 °C[3][4] |
| Mobile Phase A | To be optimized based on specific PMO |
| Mobile Phase B | To be optimized based on specific PMO |
| Gradient | To be optimized based on specific PMO |
| Flow Rate | To be optimized based on specific PMO |
| Injection Volume | 2 µL of 0.2 mg/mL PMO sample[3] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Polarity | Negative[3][4] |
| Gas Temperature | 325 °C[3][4] |
| Drying Gas Flow | 12 L/min[3][4] |
| Nebulizer Gas | 35 psi[3][4] |
| Sheath Gas Temperature | 350 °C[3][4] |
| Sheath Gas Flow | 12 L/min[3][4] |
| Capillary Voltage | 3500 V[3][4] |
| Nozzle Voltage | 2000 V[3][4] |
| Fragmentor | 175 V[3][4] |
| MS Scan Range | 400 to 3200 m/z[3][4] |
| MS/MS Mode | Targeted MS/MS on the -3 charged ion for sequence confirmation[3][4] |
Data Analysis:
Process the acquired data using software such as Agilent MassHunter BioConfirm.[3] Deconvolution of the mass spectrum can be performed to determine the molecular weight of the parent compound and its impurities.[3] For sequence confirmation, the fragmentation pattern from the MS/MS data is analyzed.[3]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS for PMO Sequencing
This method is particularly useful for the sequencing of PMOs and the identification of positional isomers of impurities.[5][7]
Sample Preparation:
Prepare a 10 mg/mL stock solution of the PMO in LC/MS grade water.[5][7] Dilute the stock solution 10-fold by mixing 100 μL of the stock with 200 μL of water and 700 μL of acetonitrile prior to injection.[5][7]
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II HPLC system or equivalent[5][7]
-
Mass Spectrometer: Agilent 6545 XT Q-ToF mass spectrometer or a similar high-resolution tandem mass spectrometer[5][7]
HPLC Conditions:
| Parameter | Value |
| Column | Shodex HILICpak VN-50 (2.0 × 150 mm, 5 μm)[5][7] |
| Column Temperature | 40 °C[5][7] |
| Mobile Phase A | 1 mM ammonium acetate in water[5][7] |
| Mobile Phase B | Acetonitrile[5][7] |
| Gradient | 70% B for 2 min, decrease to 50% B at 5 min, hold at 50% B for 2 min, return to 70% B at 7.1 min, and hold for 3 min[5][7] |
| Flow Rate | 0.2 mL/min[5][7] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Polarity | Negative[5][7] |
| Scan Mode | Full scan MS to identify precursor ions, followed by targeted MS/MS for fragmentation[5][7] |
Data Analysis:
Process MS and MS/MS data using software like Agilent MassHunter Qualitative Analysis.[5][7] Deconvolution can be performed with tools such as Bioconfirm software.[5] Manual interpretation of the MS/MS spectra is often required to determine the sequence and identify fragment ions.[5][7]
Method 3: Quantitative LC-MS/MS Analysis of a PMO in Human Plasma
This method is designed for the quantitative determination of a specific PMO, AVI-7100 (Radavirsen), in a biological matrix.[8][9]
Sample Preparation:
Extract the PMO from 200 μL of human plasma using an automated solid-phase extraction (SPE) method.[8][9]
Instrumentation:
-
LC System: An appropriate system for tandem mass spectrometry.
-
Mass Spectrometer: A tandem mass spectrometer (triple quadrupole).
-
Ion Source: Electrospray Ionization (ESI).
LC-MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive[8][9] |
| Calibration Curve Range | 5.00–1000 ng/ml[8][9] |
Data Analysis:
Quantify the concentration of the PMO by constructing a calibration curve from standards of known concentrations. The precision and accuracy of the method should be validated. For AVI-7100, the between-run precision ranged from 0.0 to 5.2% relative standard deviation, and accuracy was between 91.6 to 100.0% of the nominal concentration.[9]
Data Presentation
Quantitative Data Summary for AVI-7100 in Human Plasma
| Parameter | Result |
| Calibration Curve Range | 5.00–1000 ng/ml[8][9] |
| Between-Run Precision (%RSD) | 0.0 to 5.2%[9] |
| Accuracy (% of Nominal) | 91.6 to 100.0%[9] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative determination of AVI-7100 (Radavirsen), a phosphorodiamidate morpholino oligomer (PMOplus® ), in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cellular Delivery of Phosphorodiamidate Morpholino Oligomers (PMOs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cellular delivery of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides used to modulate gene expression. Due to their neutral charge, PMOs require assistance to efficiently cross cell membranes.[1][2] This document outlines several common and effective delivery methods, including the use of the peptide-based reagent Endo-Porter, electroporation, and conjugation to cell-penetrating peptides (PPMOs) or Vivo-Morpholino transporters. Each section includes a detailed experimental protocol, a summary of expected outcomes with quantitative data where available, and a workflow diagram.
Endo-Porter-Mediated Delivery of PMOs
Endo-Porter is a peptide-based reagent that facilitates the entry of PMOs into cells through the endosomal pathway.[3][4] It is a convenient method for adherent and suspension cell cultures and is particularly effective in the presence of serum.[3][4]
Experimental Protocol
This protocol is adapted from procedures used for delivering PMOs to various cell types, including HeLa cells and amphibian erythrocytes.[3][5][6][7]
Materials:
-
PMO stock solution (e.g., 1 mM in sterile water)
-
Endo-Porter reagent
-
Complete cell culture medium, pre-warmed to 37°C
-
Adherent or suspension cells in culture
-
6-well or 24-well culture plates
Procedure:
-
Cell Plating: The day before the experiment, seed cells in culture plates to reach approximately 70-80% confluency on the day of delivery.
-
Prepare PMO-Medium Mixture: On the day of the experiment, replace the old medium with fresh, pre-warmed complete culture medium. Add the PMO stock solution directly to the medium to achieve the desired final concentration (typically 1-10 µM). Swirl the plate gently to mix.
-
Add Endo-Porter: Add Endo-Porter reagent to the culture medium at a final concentration of 6 µL per 1 mL of medium.[4] Immediately swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. A media change is not typically necessary unless toxicity is observed.[8]
-
Analysis: After incubation, harvest the cells to assess PMO activity. This can be done by RT-qPCR to measure target mRNA knockdown or by Western blot to analyze protein levels.
Quantitative Data Summary
| Cell Type | PMO Concentration | Endo-Porter Concentration | Incubation Time | Knockdown Efficiency | Reference |
| Hyla chrysoscelis erythrocytes | 3 µM | 10 µM (two rounds) | 76 hours | 94% reduction in protein expression | [5][6][7] |
| HeLa Cells | 5 µM | 6 µM | Not Specified | >50% | [8] |
| Carp Macrophages | Not Specified | Not Specified | Not Specified | 50-80% | [7] |
Experimental Workflow
Endo-Porter PMO Delivery Workflow
Electroporation-Mediated PMO Delivery
Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like PMOs.[9] This method is highly efficient for a wide range of cell types, including those that are difficult to transfect by other means, such as myoblasts.[10][11]
Experimental Protocol
This protocol is specifically for the delivery of PMOs into immortalized myoblasts using the Lonza 4D-Nucleofector™ X Unit, as described by Veltrop et al. (2022).[10][11]
Materials:
-
Lonza 4D-Nucleofector™ X Unit and appropriate Nucleocuvette™ strips
-
P3 Primary Cell 4D-Nucleofector™ X Kit
-
Immortalized myoblasts
-
PMO solution (1 mM)
-
Myoblast proliferation medium
-
Differentiation medium
-
6-well plates
Procedure:
-
Cell Preparation: Culture myoblasts to approximately 80-90% confluency. On the day of electroporation, trypsinize and count the cells. For each reaction, you will need 1 x 10^6 cells.
-
Prepare Nucleofection Samples:
-
Prepare 6-well plates by adding 3 mL of pre-warmed proliferation medium to each well.
-
Centrifuge the required number of cells at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 20 µL of P3 Primary Cell Solution per 1 x 10^6 cells.
-
Add 2 µL of 1 mM PMO to the 20 µL cell suspension. Mix gently by pipetting.
-
-
Electroporation:
-
Transfer the 22 µL cell/PMO mixture into a well of a Nucleocuvette™ strip, avoiding air bubbles.
-
Place the Nucleocuvette™ strip into the 4D-Nucleofector™ X Unit.
-
Select the appropriate pre-optimized program for myoblasts (e.g., program DS-130 for human myoblasts).
-
Start the nucleofection program.
-
-
Post-Electroporation Culture:
-
Immediately after the program finishes, add 180 µL of pre-warmed proliferation medium to the well of the Nucleocuvette™.
-
Gently resuspend the cells and transfer the entire volume to the prepared 6-well plate.
-
Incubate the cells for 24-72 hours to allow for proliferation and recovery.
-
-
Differentiation and Analysis:
-
Once cells reach 100% confluency, switch to differentiation medium to induce myotube formation.
-
After 72 hours of differentiation, harvest the cells for RNA or protein extraction and subsequent analysis of PMO-mediated exon skipping or knockdown.[10]
-
Quantitative Data Summary
| Cell Line | PMO Concentration | Electroporation Program | Post-Electroporation Time | Exon Skipping Efficiency | Reference |
| KM155 Myotubes | 2 µM | Various (e.g., DS-130) | 72h differentiation | Program-dependent, up to ~35% skipped product | [10] |
| hTERT-RPE1 | Not Specified | Not Specified | 3 days | Gene-dependent, >75% for positive controls | [12][13] |
Experimental Workflow
Electroporation PMO Delivery Workflow
Delivery via Covalent Conjugation
To enhance cellular uptake, PMOs can be covalently conjugated to molecules that facilitate membrane translocation. Two prominent examples are Cell-Penetrating Peptides (PPMOs) and Vivo-Morpholinos.
Peptide-PMO Conjugates (PPMOs)
PPMOs are formed by linking a PMO to an arginine-rich cell-penetrating peptide (CPP).[9] This conjugation significantly improves the delivery of the PMO into a wide variety of cells and tissues.
This protocol provides a general method for conjugating a peptide to a PMO via an amide bond.[14]
Materials:
-
Amine-functionalized PMO
-
Cell-penetrating peptide with a C-terminal carboxylic acid
-
O-(benzotriazol-1yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
1-methyl-2-pyrrolidinone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
CM-Sepharose column for purification
Procedure:
-
Peptide Activation: In NMP, dissolve the peptide. Add HBTU, HOBt, and DIPEA to activate the C-terminal carboxylic acid of the peptide.
-
Conjugation Reaction: Immediately add the activated peptide solution to a solution of the amine-functionalized PMO in DMSO.
-
Incubation: Stir the reaction mixture at 55°C for 16 hours.
-
Quenching and Purification: Cool the reaction on ice and stop it by adding a four-fold volumetric excess of water. Purify the PPMO conjugate using a CM-Sepharose column to separate it from unreacted peptide and PMO.[14]
Vivo-Morpholinos
Vivo-Morpholinos are PMOs conjugated to an octa-guanidinium dendrimer, which acts as a non-peptide transporter to deliver the PMO into cells.[8][15] They are particularly effective for in vivo applications but can also be used in cell culture.
Procedure:
-
Preparation: Add the lyophilized Vivo-Morpholino to the cell culture medium to achieve a final concentration typically in the range of 1 to 10 µM.
-
Application: Add the Vivo-Morpholino-containing medium to the cells.
-
Incubation: Incubate for at least 24 hours. If toxicity is observed, the medium can be replaced with fresh medium after 2-4 hours.[8]
-
Analysis: Harvest cells and assess knockdown by RT-qPCR or Western blot.
Quantitative Data Summary for Conjugated PMOs
| Delivery Method | Model System | Dosage | Outcome | Reference |
| Vivo-Morpholino | mdx mouse | 25 mg/kg (IV) | Restoration of dystrophin protein | [15][16] |
| Vivo-Morpholino | EGFP transgenic mice | 12.5 mg/kg (IV, 4 days) | Efficient splice correction in various tissues | [15] |
| PPMO ((R-Ahx-R)4AhxB–PMO) | DMD models | Not Specified | Promotion of exon skipping | [9] |
Logical Relationship of Conjugation Strategies
PMO Conjugation Strategies
Quantifying PMO Delivery and Activity
The most common method to quantify the effect of PMO delivery is to measure the levels of the target mRNA or the resulting protein. For PMOs designed to induce exon skipping, RT-qPCR is a robust method to quantify the relative amounts of the skipped and full-length transcripts.
Protocol: RT-qPCR for Exon Skipping Analysis
Procedure:
-
RNA Isolation: Extract total RNA from treated and control cells using a standard method, such as TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR:
-
Design primers that flank the targeted exon. This will allow for the amplification of both the full-length and the skipped transcript.
-
Perform real-time PCR (qPCR) using a SYBR Green or probe-based assay.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the Ct values for the gene of interest and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of the skipped and full-length transcripts using the ΔΔCt method.[13] The percentage of exon skipping can be calculated by comparing the amount of the skipped product to the total amount of both products.
-
Signaling Pathway: PMO Mechanism of Action
PMO-Mediated Exon Skipping
Troubleshooting and Considerations
-
Toxicity: Monitor cell viability after treatment. If toxicity is observed, consider reducing the concentration of the PMO or the delivery reagent, or decreasing the incubation time. For Vivo-Morpholinos, high mortality has been observed in some in vivo studies, potentially due to oligonucleotide hybridization.[16]
-
Low Efficiency: If knockdown is inefficient, optimize the delivery parameters. For electroporation, different programs and buffer compositions can be tested.[10] For Endo-Porter, ensure continuous shaking of suspension cultures to increase exposure of cells to the reagent.[5][7] For all methods, confirm the quality and sequence of the PMO.
-
Controls: Always include a non-targeting control PMO to assess for off-target effects and a mock-treated control to assess the effect of the delivery reagent alone.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively deliver PMOs into cells for a variety of applications in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. quayconsulting.com.au [quayconsulting.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Endo-Porter | Gene Tools, LLC [gene-tools.com]
- 5. Endo-Porter-mediated delivery of phosphorodiamidate morpholino oligos (PMOs) in erythrocyte suspension cultures from Cope's gray treefrog Hyla chrysoscelis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 9. Cell penetrating peptide conjugates of steric block oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Delivery of PMOs in Myoblasts by Electroporation - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 14. Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Phosphorodiamidate in Flame Retardant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl phosphorodiamidate as a flame retardant. The information compiled from various scientific sources offers insights into its synthesis, mechanism of action, and application in different polymeric materials. Detailed experimental protocols for synthesis, material treatment, and flammability testing are provided to facilitate research and development in this area.
Introduction to this compound as a Flame Retardant
This compound is an organophosphorus compound containing phosphorus-nitrogen (P-N) bonds, which are known to exhibit synergistic flame retardant effects.[1] This compound acts as a flame retardant through a combination of condensed-phase and gas-phase mechanisms, making it a versatile additive for various polymers.[2] In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying material from heat and reduces the release of flammable volatiles.[2][3] In the gas phase, the decomposition products of this compound can act as radical scavengers, inhibiting the combustion reactions in the flame.[2]
Synthesis of this compound
Proposed Synthesis Pathway:
A plausible synthesis route involves the reaction of diethyl chlorophosphate with ammonia, as depicted below. This reaction should be carried out under controlled temperature conditions to manage the exothermic reaction and the evolution of hydrogen chloride gas.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a Related Compound (Diethyl Methacryloylphosphoramidate)
The following protocol for a similar compound, diethyl methacryloylphosphoramidate, can be adapted.[5]
Materials:
-
Diethyl chlorophosphate
-
Methacrylamide
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve methacrylamide and triethylamine in anhydrous THF in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add diethyl chlorophosphate dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
-
Remove the THF from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, for example, by column chromatography, to yield pure diethyl methacryloylphosphoramidate.
Flame Retardant Mechanism
The efficacy of this compound as a flame retardant stems from its dual-action mechanism in both the condensed and gas phases during combustion.
Figure 2: Dual-phase flame retardant mechanism.
Condensed Phase Action: Upon heating, this compound can decompose to form phosphoric and polyphosphoric acids.[6] These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[6] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable volatile gases into the combustion zone.[3]
Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase during the decomposition of this compound.[2] These radicals can scavenge highly reactive H• and OH• radicals in the flame, thereby interrupting the chain reactions of combustion and leading to flame inhibition.[2] The presence of nitrogen in the phosphorodiamidate structure can have a synergistic effect, releasing non-combustible gases like ammonia, which can dilute the flammable gases and oxygen in the flame zone.[1]
Application in Flame Retardant Formulations
This compound can be incorporated into various polymers to enhance their flame retardancy. Below are general protocols for its application in epoxy resins and cotton fabrics.
Epoxy Resin Formulations
Experimental Protocol: Incorporation into Epoxy Resin
This protocol is a general guideline for incorporating an additive flame retardant into an epoxy resin system.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)[7]
Procedure:
-
Preheat the epoxy resin to a temperature that allows for sufficient viscosity reduction for mixing (e.g., 100 °C).[7]
-
Add the desired amount of this compound to the heated epoxy resin and stir mechanically until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent to the mixture and continue stirring until it is fully dissolved and dispersed.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into preheated molds of the desired dimensions for testing.
-
Cure the samples in an oven according to a specific curing schedule (e.g., 150 °C for 3 hours followed by post-curing at 180 °C for 5 hours).[7]
-
Allow the samples to cool slowly to room temperature before demolding.
Figure 3: Workflow for epoxy resin formulation.
Cotton Fabric Treatment
Experimental Protocol: Pad-Dry-Cure Treatment of Cotton Fabric
This protocol describes a common method for applying flame retardants to textile substrates.[8]
Materials:
-
Cotton fabric
-
This compound
-
Cross-linking agent (e.g., a polycarboxylic acid)
-
Catalyst (e.g., sodium hypophosphite)[9]
-
Wetting agent (optional)
-
Deionized water
Procedure:
-
Prepare an aqueous finishing solution containing the desired concentrations of this compound, cross-linking agent, and catalyst.
-
Immerse the cotton fabric in the finishing solution and pass it through a padder to ensure even uptake of the solution (e.g., to a wet pick-up of 80-100%).
-
Dry the treated fabric in an oven at a moderate temperature (e.g., 80-100 °C) for a few minutes.
-
Cure the dried fabric at a higher temperature (e.g., 160-180 °C) for a specified time to facilitate the reaction between the flame retardant, cross-linking agent, and the cellulose fibers of the cotton.
-
After curing, thoroughly rinse the fabric with water to remove any unreacted chemicals and then dry it.
Figure 4: Pad-dry-cure process for cotton.
Performance Evaluation: Experimental Protocols
The flame retardant efficacy of materials treated with this compound can be quantitatively assessed using standard flammability tests.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863 or ISO 4589-2.
Experimental Protocol: LOI Test
-
Prepare specimens of the material to the dimensions specified in the standard (e.g., for rigid plastics: 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen. The oxygen concentration is considered to be at the LOI if the flame self-extinguishes before a certain amount of the specimen is consumed or within a specific time after ignition.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum concentration required for sustained combustion is determined.
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to evaluate the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2 classification) is particularly relevant for assessing the fire safety of materials used in electronic devices and enclosures.
Experimental Protocol: UL-94 Vertical Burn Test
-
Prepare rectangular bar specimens of the material with dimensions as specified in the standard (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and a specified thickness).
-
Mount a specimen vertically with its longitudinal axis 20° from the vertical.
-
Place a layer of dry absorbent cotton below the specimen.
-
Apply a specified flame to the lower corner of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds and then remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note whether any flaming drips ignite the cotton below.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL-94 standard, which consider the afterflame times, total afterflame time for the set of specimens, afterglow time, and whether flaming drips ignite the cotton.[10]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. For flame-retardant materials, TGA provides information on the decomposition temperature, the amount of char residue, and the overall thermal degradation profile.
Experimental Protocol: TGA
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from room temperature to 700-800 °C).[11]
-
Conduct the analysis under a controlled atmosphere, typically nitrogen (to study pyrolysis) or air (to study oxidative degradation).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of char residue at the final temperature.
Quantitative Data
The following tables summarize the expected performance of polymers treated with phosphoramidate-based flame retardants, based on data from related compounds. Specific data for this compound is limited in the available literature.
Table 1: Limiting Oxygen Index (LOI) Data
| Material | Flame Retardant | Loading (wt%) | LOI (%) | Reference |
| Epoxy Resin | Phenyl phosphonic ethylene diamine diamide (PPEDD) | ~2-3 | 27 | [11] |
| Epoxy Resin | Phenyl phosphonic p-phenylene diamine diamide (PPPDD) | ~2-3 | 31 | [11] |
| Polypropylene (PP) | Melamine Polyphosphate (MPP) | 20 | >28 | [12] |
| Polycarbonate (PC) | Neat | 0 | 25 | [6] |
| Cotton | Diethyl methacryloylphosphoramidate (DMPP) | 35 | 30.2 | [5] |
Table 2: UL-94 Vertical Burn Test Data
| Material | Flame Retardant | Loading (wt%) | UL-94 Rating | Reference |
| Epoxy Resin | Polymeric Phosphoramide (PCS) | 7 | V-0 | |
| Polypropylene (PP) | Melamine Polyphosphate (MPP) | 25 | V-0 | [12] |
| Polycarbonate (PC) | Phosphorylated-PC | 4 | V-1 | [6] |
Table 3: Thermogravimetric Analysis (TGA) Data (under Nitrogen)
| Material | Flame Retardant | Loading (wt%) | Tonset (°C) | Char Residue at 700°C (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cotton | Neat | 0 | ~330 | <10 |[11] | | Cotton | Diethyl methacryloylphosphoramidate (DMPP) | 35 | ~280 | >30 |[5] | | Epoxy Resin | Neat | 0 | ~350 | ~15 |[11] | | Epoxy Resin | Phenyl phosphonic p-phenylene diamine diamide (PPPDD) | ~2-3 | ~330 | >25 |[11] |
Note: The data presented above is for structurally related phosphoramidates and is intended to provide a general indication of the expected performance of this compound. Actual results will vary depending on the specific formulation, processing conditions, and the base polymer used.
Conclusion
This compound shows significant potential as an effective flame retardant for a variety of polymeric materials. Its dual-action mechanism, operating in both the condensed and gas phases, contributes to its efficiency. The synergistic effect of the phosphorus and nitrogen components enhances its flame retardant properties. The provided protocols offer a starting point for researchers to explore the synthesis, application, and performance of this compound in their specific formulations. Further research is warranted to establish a more comprehensive dataset on the performance of this compound in a wider range of polymers and to optimize its application for various industrial needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017205513A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. sybridge.com [sybridge.com]
- 10. researchgate.net [researchgate.net]
- 11. A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Phosphoramidite Chemistry: A Versatile Platform for the Synthesis of DNA and Phosphorodiamidate Morpholino Oligomers (PMOs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidite chemistry is the cornerstone of automated solid-phase oligonucleotide synthesis, enabling the precise and efficient construction of DNA, RNA, and their analogs. This methodology's robustness and high coupling efficiencies have made it indispensable in molecular biology, diagnostics, and therapeutics.[1][2] This document provides a detailed overview of phosphoramidite chemistry as applied to the synthesis of two critical classes of oligonucleotides: natural DNA and phosphorodiamidate morpholino oligomers (PMOs).
PMOs are synthetic analogs of nucleic acids that have gained significant attention as antisense therapeutic agents.[3][4][5] Their unique morpholino backbone, which replaces the deoxyribose or ribose sugar, imparts resistance to nucleases and a neutral charge, leading to favorable pharmacokinetic properties.[4][6][7] The synthesis of PMOs has traditionally been challenging, but recent advancements have adapted phosphoramidite chemistry for their efficient and automated production, mirroring the well-established processes for DNA synthesis.[3][5][8]
These application notes will delve into the chemical principles, experimental protocols, and comparative data for both DNA and PMO synthesis via phosphoramidite chemistry, providing a comprehensive resource for researchers and drug development professionals.
Chemical Principles
The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process involving four key chemical reactions for each monomer addition: deblocking, coupling, capping, and oxidation (for DNA) or an analogous step for PMOs.[1][9] The synthesis proceeds in the 3' to 5' direction for DNA and can be adapted for the 5' to 3' direction for PMOs.[4]
Key Components:
-
Solid Support: Typically controlled pore glass (CPG) or polystyrene, to which the first nucleoside or morpholino subunit is attached.[1][10][11]
-
Phosphoramidite Monomers: These are the building blocks, consisting of the nucleobase, a protected sugar or morpholino ring, and a reactive phosphoramidite group.[2][12] The phosphoramidite group is typically protected with a diisopropylamino group and a 2-cyanoethyl group.[2][13]
-
Protecting Groups: Temporary protecting groups, such as the dimethoxytrityl (DMT) group, shield the 5'-hydroxyl of the growing chain, while base-labile protecting groups on the nucleobases prevent side reactions.[2][10]
-
Activator: A weak acid, such as tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole, ETT), protonates the phosphoramidite, making it susceptible to nucleophilic attack.[14][15]
-
Capping Reagents: Acetic anhydride and N-methylimidazole are used to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[10]
-
Oxidizing Agent: An iodine solution is used to convert the unstable phosphite triester linkage into a stable phosphate triester in DNA synthesis.[11] For PMO synthesis, the analogous step involves the formation of the phosphorodiamidate linkage.
Comparative Data: DNA vs. PMO Synthesis
The following tables summarize key quantitative parameters for the solid-phase synthesis of DNA and PMOs using phosphoramidite chemistry.
Table 1: Reagents and Solvents
| Parameter | DNA Synthesis | PMO Synthesis |
| Solid Support | Controlled Pore Glass (CPG) | Polystyrene or CPG[3] |
| Monomers | Deoxynucleoside Phosphoramidites | Morpholino Phosphoramidites (e.g., 3'-N-MMTr-5'-tBu-morpholino phosphoramidites)[3] |
| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[9][16] | 3-Cyanopyridine, TFA in DCM or 20% Piperidine in DMF (for Fmoc)[17] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)[15] | 5-Ethylthio-1H-tetrazole (ETT)[4] |
| Capping Reagent | Acetic Anhydride/N-Methylimidazole in THF/Pyridine[10] | Acetic Anhydride/DIPEA in CH3CN or NMP[17] |
| Oxidation/Linkage Formation | Iodine/Water/Pyridine in THF[16] | Iodine and an amine (e.g., N,N-dimethylamine) in THF[8] or oxidative coupling[3] |
| Cleavage & Deprotection | Concentrated Aqueous Ammonia or AMA solution[10][18] | 30% Aqueous Ammonia[17] |
Table 2: Typical Synthesis Cycle Parameters
| Parameter | DNA Synthesis | PMO Synthesis |
| Coupling Time | 30 - 180 seconds[16] | 300 - 900 seconds[4][17] |
| Overall Cycle Time per Monomer | ~5-10 minutes | ~45-60 minutes[17] |
| Stepwise Coupling Efficiency | >99%[9][19] | >98% |
| Overall Yield (for 20-mer) | ~60-70% | >20%[5] |
Experimental Protocols
Protocol 1: Solid-Phase DNA Synthesis via Phosphoramidite Chemistry
This protocol outlines a standard cycle for the automated synthesis of a DNA oligonucleotide on a solid support.
1. Deblocking (Detritylation):
- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[9][16]
- Procedure: Flow the deblocking solution through the synthesis column containing the CPG-bound nucleoside. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
- Wash: Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT group.
2. Coupling:
- Reagents:
- Nucleoside phosphoramidite solution (e.g., 0.1 M in acetonitrile).
- Activator solution (e.g., 0.45 M ETT in acetonitrile).
- Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl of the support-bound nucleoside.
- Reaction Time: 30-180 seconds.[16]
- Wash: Wash the column with acetonitrile.
3. Capping:
- Reagents:
- Capping Reagent A: Acetic Anhydride/THF/Pyridine.
- Capping Reagent B: N-Methylimidazole/THF.[10]
- Procedure: Deliver a mixture of Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups.
- Wash: Wash the column with acetonitrile.
4. Oxidation:
- Reagent: 0.02 M Iodine in THF/Water/Pyridine.[16]
- Procedure: Flow the oxidizing solution through the column to convert the phosphite triester linkage to a stable phosphate triester.
- Wash: Wash the column with acetonitrile.
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide addition.
5. Final Cleavage and Deprotection:
- Reagent: Concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).[10][18]
- Procedure: After the final cycle, treat the solid support with the cleavage/deprotection solution at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.
Protocol 2: Solid-Phase PMO Synthesis via Phosphoramidite Chemistry
This protocol describes a cycle for the automated synthesis of a PMO on a solid support using a P(III) phosphoramidite approach.[3][4]
1. Deblocking:
- Reagent: 3-cyano pyridine, TFA, CF3COOH in DCM (for Trityl protecting group) or 20% piperidine in DMF (for Fmoc protecting group).[17]
- Procedure: Flow the deblocking solution through the synthesis column.
- Wash: Wash the column with the appropriate solvent (e.g., DCM or DMF, followed by acetonitrile).
2. Coupling:
- Reagents:
- Activated morpholino phosphoramidite monomer (3 equivalents).
- Activator: 5-Ethylthio-1H-tetrazole (ETT) (6 equivalents).[17]
- Base: N-Ethylmorpholine (NEM) (6 equivalents) in acetonitrile or NMP.[17]
- Procedure: Deliver the mixture of activated monomer, ETT, and NEM to the column.
- Reaction Time: The coupling step is often repeated multiple times (e.g., 3 x 15 minutes = 45 minutes).[17]
- Wash: Wash the column with acetonitrile or NMP.
3. Capping:
- Reagents: 1:1 mixture of 10% Acetic Anhydride in Acetonitrile and 10% DIPEA in Acetonitrile.[17]
- Procedure: Deliver the capping solution to the column.
- Wash: Wash the column with acetonitrile.
4. Oxidative Coupling/Linkage Formation:
- The formation of the phosphorodiamidate linkage is often integrated into the coupling step in modern protocols or can be a separate oxidation step. For boranephosphoroamidate intermediates, an oxidative substitution with an amine is performed.[8]
Repeat: The cycle is repeated for each subsequent morpholino subunit addition.
5. Final Cleavage and Deprotection:
- Reagent: 30% aqueous ammonia.[17]
- Procedure: Treat the solid support with aqueous ammonia at 55°C for 16 hours to cleave the PMO from the support and remove any remaining protecting groups.[17]
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of phosphoramidite chemistry for both DNA and PMO synthesis.
Caption: The four-step cycle of solid-phase DNA synthesis.
Caption: The adapted cycle for solid-phase PMO synthesis.
Conclusion
Phosphoramidite chemistry provides a powerful and adaptable platform for the synthesis of both natural DNA and therapeutically relevant PMO analogues. While the fundamental principles of the synthesis cycle are similar, key differences in the monomers, reagents, and reaction conditions are critical for achieving high-yield and high-purity oligonucleotides. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and developers in the fields of molecular biology, diagnostics, and oligonucleotide-based therapeutics, facilitating the efficient and reliable synthesis of these important macromolecules. The ongoing refinement of phosphoramidite chemistry continues to expand the possibilities for creating novel nucleic acid structures with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wenzhanglab.com [wenzhanglab.com]
- 10. atdbio.com [atdbio.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes: Formulation and Use of Urea Fertilizers with Phosphorodiamidate Urease Inhibitors
Introduction
Urea is a leading nitrogenous fertilizer due to its high nitrogen content (46%), low production cost, and ease of handling. However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide, a reaction catalyzed by the urease enzyme present in soil microorganisms.[1] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, especially in alkaline or high-residue soils, reducing the nitrogen available for plant uptake and causing environmental concerns.[1] Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis. This delay allows more time for urea to move into the soil profile, where the resulting ammonium is less susceptible to volatilization.[2] Phosphorodiamidates are a class of compounds that have been identified as potent urease inhibitors.[3] This document provides an overview of the formulation of urea with phosphorodiamidate inhibitors, their mechanism of action, and protocols for their evaluation. While the focus is on ethyl phosphorodiamidate (EPDA), data from closely related phosphorodiamidates will be used for illustration due to the limited availability of specific data for EPDA.
Mechanism of Action of Phosphorodiamidate Urease Inhibitors
Phosphorodiamidates act as mechanism-based inhibitors of urease. The active site of urease contains two nickel ions that are crucial for catalysis.[4] Phosphorodiamidates are thought to mimic the structure of urea, allowing them to enter the enzyme's active site.[5] Once in the active site, the phosphorodiamidate is hydrolyzed by the enzyme, leading to the formation of a covalent, but reversible, bond between the inhibitor and the nickel ions. This creates a stable enzyme-inhibitor complex that renders the urease temporarily inactive.[6] This inhibition slows down the conversion of urea to ammonia, thereby reducing nitrogen loss.[1]
Caption: Mechanism of urease inhibition by phosphorodiamidates.
Formulation and Stability Considerations
The formulation of urea with a phosphorodiamidate inhibitor involves coating or incorporating the inhibitor onto or into the urea granules. The goal is to ensure a uniform distribution of the inhibitor.[1] The stability of the phosphorodiamidate is a critical factor for its effectiveness. Studies on phenyl phosphorodiamidate (PPDA) have shown that its degradation follows first-order kinetics and is highly dependent on pH, with increased degradation under both acidic and basic conditions.[7] The stability of the inhibitor in the formulation and in the soil will determine the duration of its urease-inhibiting effect.[7] High soil pH and temperature can accelerate the degradation of some inhibitors, reducing their efficacy.[8]
Efficacy of Phosphorodiamidate Urease Inhibitors
Table 1: Urease Inhibition by Various Phosphorodiamidate Compounds
| Compound (ROPO(NH₂)₂) | R Group | % Inhibition (Cazenovia Soil, pH 7.2) | % Inhibition (Wisconsin Soil, pH 5.4) |
|---|---|---|---|
| 1 | 2,2,2-Trifluoroethyl | 97 | 90 |
| 2 | 2,2,2-Trichloroethyl | 97 | 87 |
| 3 | 2-Bromoethyl | 85 | -- |
| 4 | 2-Chloroethyl | 84 | -- |
| 5 | 1,3-Dichloro-2-propyl | 72 | 49 |
| 6 | Allyl | 65 | 38 |
Data sourced from US Patent 4,517,002 A.[1] The test involved applying 800 micrograms of the compound to soil treated with 42.8 mg of urea.
Experimental Protocols
Protocol 1: General Synthesis of an Alkyl Phosphorodiamidate
This protocol is a general method adapted from the synthesis of related compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous toluene
-
Pyridine
-
Ethanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ammonia (gas or solution)
-
Standard laboratory glassware for organic synthesis
-
Ice bath
Procedure:
-
Set up a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, dissolve phosphoryl chloride (POCl₃) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution, followed by the slow, dropwise addition of ethanol while maintaining the temperature between 0-10°C.
-
After the addition is complete, stir the mixture at ice bath temperature for one hour, and then allow it to warm to room temperature and stir overnight.
-
Filter the mixture to remove pyridinium hydrochloride precipitate.
-
Distill the filtrate under reduced pressure to obtain the crude ethyl phosphorodichloridate.
-
In a separate reaction vessel, prepare a solution of ammonia in anhydrous dichloromethane at -30 to -40°C.
-
Slowly add the crude ethyl phosphorodichloridate to the ammonia solution.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture to remove ammonium chloride.
-
The resulting solid can be purified by extraction (e.g., Soxhlet extraction with dichloromethane) to yield the this compound product.[1]
Protocol 2: Formulation of Urea Granules with a Phosphorodiamidate Inhibitor
This protocol describes a laboratory-scale method for coating urea granules.
Materials:
-
Urea granules
-
Phosphorodiamidate inhibitor (e.g., EPDA)
-
A suitable solvent for the inhibitor (e.g., acetone or a proprietary solvent mixture)
-
Laboratory-scale coating pan or rotary mixer
-
Spray nozzle system
Procedure:
-
Weigh the desired amount of urea granules and place them in the coating pan.
-
Prepare a coating solution by dissolving the phosphorodiamidate inhibitor in the chosen solvent. The concentration should be calculated to achieve the target inhibitor loading on the urea (e.g., 0.05% to 0.2% by weight).
-
Start the rotation of the coating pan to tumble the urea granules.
-
Gently spray the inhibitor solution onto the tumbling granules using the spray nozzle. Ensure a fine mist for even coating.
-
Continue tumbling the granules until the solvent has evaporated, leaving a dry, uniform coating of the inhibitor on the urea.
-
The coated urea should be stored in a cool, dry place away from moisture.
Protocol 3: Evaluation of Urease Inhibition in Soil
This protocol outlines a soil incubation experiment to determine the efficacy of the inhibitor.
Caption: Experimental workflow for evaluating urease inhibitor efficacy.
Procedure:
-
Soil Preparation: Collect fresh soil samples, pass them through a 2-mm sieve, and determine the moisture content.
-
Treatments: Prepare the following treatments (in triplicate):
-
Control (soil + deionized water)
-
Urea only (soil + urea solution)
-
Urea + Inhibitor (soil + urea solution containing the phosphorodiamidate)
-
-
Incubation:
-
Place 5 g of soil (on an oven-dry basis) into 50-mL flasks.
-
Add the respective treatment solutions to each flask. The amount of urea should be standardized (e.g., 1000 µg N per gram of soil).[9]
-
Adjust the moisture content of all samples to a uniform level (e.g., 60% water-filled pore space).
-
Cap the flasks and incubate at a constant temperature (e.g., 25-30°C).[10]
-
-
Analysis:
-
At predetermined time intervals (e.g., 2, 6, 24, 48 hours), extract a set of flasks for each treatment with 2 M potassium chloride (KCl).
-
Analyze the KCl extracts for ammonium (NH₄⁺-N) concentration using a colorimetric method (e.g., with a spectrophotometer or autoanalyzer).[11]
-
-
Calculation: Calculate the percentage of urease inhibition using the formula:
-
% Inhibition = [ (NH₄⁺ in Urea Only - NH₄⁺ in Urea+Inhibitor) / (NH₄⁺ in Urea Only - NH₄⁺ in Control) ] * 100
-
Protocol 4: Quantification of Ammonia Volatilization
This protocol describes a closed-chamber laboratory method for measuring ammonia loss.
Materials:
-
Incubation chambers (e.g., large jars or sealed containers)
-
Soil samples
-
Urea and inhibitor-treated urea
-
Acid trap containing a known concentration of sulfuric or phosphoric acid (e.g., 0.02 M).[12]
-
Air pump to ensure slow, continuous airflow through the chamber.
Procedure:
-
Place a known amount of soil into the base of each incubation chamber.
-
Surface-apply the urea or treated urea granules at a rate equivalent to a typical field application.
-
Moisten the soil to a specific water content.
-
Seal the chamber. The chamber should have an air inlet and an outlet connected to the acid trap.
-
Use the air pump to draw air slowly and continuously from the chamber through the acid trap. The flow rate should be low to avoid altering the soil surface conditions (e.g., 1 L/min).[12]
-
At regular intervals (e.g., daily for 1-2 weeks), remove the acid trap and replace it with a fresh one.
-
Analyze the acid solution for the amount of trapped ammonium, typically by titration or colorimetry.
-
Calculate the cumulative ammonia loss over time as a percentage of the total nitrogen applied.[13]
References
- 1. US4517002A - Phosphorodiamide urease inhibitors and urease inhibited urea based fertilizer compositions - Google Patents [patents.google.com]
- 2. Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Helicobacter pylori urease by phenyl phosphorodiamidates: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Ammonia Volatilization, Urea Hydrolysis, and Urease Inhibition with the Application of Granular Urea in Agroecosystems [vtechworks.lib.vt.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
In Vitro Validation of Phosphorodiamidate Morpholino Oligomers (PMOs): Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic, uncharged nucleic acid analogs that have emerged as a promising therapeutic modality, particularly for genetic disorders.[1] Their unique morpholino ring and phosphorodiamidate linkage backbone render them resistant to nucleases and impart high specificity for their target RNA sequences.[2][3] PMOs typically function via a steric-blocking mechanism, either by inhibiting mRNA translation or by modifying pre-mRNA splicing to correct genetic defects.[1][3][4] One of the most notable applications is in Duchenne muscular dystrophy (DMD), where PMOs are designed to induce exon skipping, restore the reading frame of the dystrophin gene, and produce a truncated but functional dystrophin protein.[5][6]
Before advancing a PMO candidate to preclinical in vivo studies, rigorous in vitro validation is essential to confirm its mechanism of action, determine its efficacy and potency, and assess its potential cytotoxicity. This document provides detailed protocols for the key assays involved in the in vitro validation of PMOs.
Key Validation Assays
The comprehensive in vitro validation of a PMO involves a series of assays to evaluate its delivery, efficacy, and safety. The primary assays include:
-
Evaluation of Splicing Modulation (Exon Skipping): Confirms that the PMO can effectively modify the splicing of the target pre-mRNA. This is typically the primary efficacy assay for PMOs designed to treat diseases like DMD.
-
Assessment of Protein Expression: Determines the downstream consequences of the PMO's action, i.e., restoration of a truncated protein (e.g., dystrophin) or knockdown of a target protein.
-
Quantification of Translation Blocking: For PMOs designed to inhibit protein synthesis, this assay measures the reduction in the translation of the target mRNA.
-
Cell Viability and Cytotoxicity Assays: Evaluates the safety profile of the PMO in cultured cells.
Section 1: PMO Delivery into Cultured Cells
A critical prerequisite for all in vitro validation is the efficient delivery of PMOs into the cytoplasm and nucleus of cultured cells. Due to their neutral backbone, PMOs exhibit poor spontaneous uptake ("gymnotic uptake").[7][8][9] Therefore, active delivery methods are required.
Recommended Delivery Methods:
-
Lipofection: Cationic lipid-based reagents, such as Lipofectamine™ 3000 or Lipofectamine™ 2000, can form complexes with PMOs and facilitate their entry into cells.[5][7][8] This is a widely accessible and effective method for many cell types, including fibroblasts and myoblasts.[5][7][8]
-
Electroporation: Techniques like nucleofection are highly efficient for delivering PMOs into a wide variety of cell types, including those that are difficult to transfect with lipid reagents.[5][7][10]
-
Peptide Conjugation: Covalently attaching cell-penetrating peptides (CPPs) to PMOs (creating PPMOs) can significantly enhance their cellular uptake.[2][11]
Protocol 1: PMO Transfection using Cationic Lipids
This protocol is a general guideline for transfecting adherent cells (e.g., human myoblasts) in a 6-well plate format. Optimization is recommended for different cell types and PMO concentrations.
Materials:
-
PMO stock solution (e.g., 1 mM in sterile water)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium appropriate for the cell line
-
Adherent cells (e.g., H2K myoblasts) seeded in 6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.
-
Prepare PMO-Lipid Complexes:
-
For each well, dilute the desired amount of PMO (e.g., final concentration of 100 nM to 10 µM) in 125 µL of Opti-MEM™. Mix gently.
-
In a separate tube, add 3.75 µL of Lipofectamine™ 3000 reagent to 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted PMO and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the 250 µL of PMO-lipid complex solution to each well.
-
Add 1.75 mL of fresh, pre-warmed complete growth medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the target gene's turnover rate and the specific assay being performed. For dystrophin exon skipping, 48 hours is a common time point.[12]
Section 2: Analysis of Exon Skipping by RT-PCR
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the gold standard for assessing a PMO's ability to induce exon skipping. This method detects and quantifies the modified mRNA transcript.
Experimental Workflow for Exon Skipping Analysis
Protocol 2: Nested RT-PCR for Dystrophin Exon Skipping
This protocol is adapted for analyzing exon 51 skipping in mouse dystrophin pre-mRNA.[12] Nested PCR is often used to increase the sensitivity and specificity of detection, especially when the skipped transcript is of low abundance.[12]
Materials:
-
cDNA synthesized from RNA of PMO-treated cells
-
Outer and inner primer sets flanking the target exon (e.g., exon 51)
-
Taq DNA Polymerase and reaction buffer
-
dNTPs
-
Nuclease-free water
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
First Round PCR:
-
Set up the PCR reaction mixture:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL Forward Outer Primer (10 µM)
-
1 µL Reverse Outer Primer (10 µM)
-
2 µL cDNA template
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions (example):
-
Initial Denaturation: 95°C for 5 min
-
30 Cycles:
-
95°C for 30 sec
-
60°C for 30 sec
-
72°C for 1 min
-
-
Final Extension: 72°C for 7 min
-
-
-
Second Round (Nested) PCR:
-
Set up the nested PCR reaction mixture using the product from the first round as a template:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL Forward Inner Primer (10 µM)
-
1 µL Reverse Inner Primer (10 µM)
-
1 µL of the first-round PCR product
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Use the same PCR cycling conditions as the first round.
-
-
Gel Electrophoresis:
-
Load the nested PCR products onto a 2% agarose gel.
-
Run the gel to separate the DNA fragments. The unskipped product will be a larger band, and the skipped product will be a smaller band.
-
-
Data Analysis and Quantification:
-
Image the gel using a gel documentation system.
-
Measure the intensity of the bands corresponding to the skipped and unskipped transcripts.
-
Calculate the percentage of exon skipping using the formula:
-
% Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Unskipped Band)] x 100
-
-
Data Presentation: Exon Skipping Efficacy
The results of a dose-response experiment can be summarized in a table.
| PMO Concentration (nM) | Skipped Transcript Intensity (Arbitrary Units) | Unskipped Transcript Intensity (Arbitrary Units) | % Exon Skipping |
| 0 | 5 | 995 | 0.5% |
| 100 | 150 | 850 | 15.0% |
| 500 | 450 | 550 | 45.0% |
| 1000 | 700 | 300 | 70.0% |
| 5000 | 850 | 150 | 85.0% |
Section 3: Analysis of Protein Expression by Western Blot
Western blotting is used to confirm that the PMO-induced change in mRNA leads to the desired outcome at the protein level. This could be the restoration of a truncated protein or the knockdown of a target protein.
Protocol 3: Western Blot for Dystrophin Restoration
Materials:
-
Protein lysates from PMO-treated cells
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-dystrophin antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD imager)
Procedure:
-
Sample Preparation: Prepare protein lysates from treated and untreated cells. Quantify protein concentration using a BCA or Bradford assay.[13]
-
SDS-PAGE: Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[13] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-dystrophin antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[10][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10][14]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[13][16]
Data Presentation: Protein Restoration
| PMO Concentration (nM) | Dystrophin Signal (Normalized to Loading Control) | % Dystrophin Restoration (Compared to WT control) |
| 0 | 0.02 | <1% |
| 100 | 0.15 | 7.5% |
| 500 | 0.40 | 20.0% |
| 1000 | 0.70 | 35.0% |
| 5000 | 1.10 | 55.0% |
Section 4: Analysis of Translation Blocking by Luciferase Reporter Assay
For PMOs that work by blocking translation, a dual-luciferase reporter assay is a powerful tool for quantification.[17][18] The target sequence is cloned upstream of a firefly luciferase gene, while a Renilla luciferase under a constitutive promoter serves as an internal control.
Mechanism of PMO-Mediated Translation Blocking
Protocol 4: Dual-Luciferase Reporter Assay
Materials:
-
Reporter plasmid (target sequence-Firefly Luciferase)
-
Control plasmid (Renilla Luciferase)
-
PMO
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with injectors
Procedure:
-
Co-transfection: Co-transfect cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the PMO (or a control oligo) using a suitable transfection method.
-
Incubation: Incubate cells for 24-48 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[17]
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Normalize the results to the control oligo-treated sample to determine the percentage of translation inhibition.
-
Data Presentation: Translation Inhibition
| PMO Concentration (nM) | Normalized Firefly/Renilla Ratio | % Translation Inhibition |
| 0 | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.55 | 45% |
| 100 | 0.25 | 75% |
| 500 | 0.10 | 90% |
Section 5: Cell Viability and Cytotoxicity Assessment
It is crucial to assess whether the observed effects of the PMO are due to its specific activity or general cytotoxicity. The MTT assay is a common colorimetric method to measure cell metabolic activity, which is an indicator of cell viability.[2][19]
Protocol 5: MTT Assay for Cell Viability
Materials:
-
PMO-treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of PMO concentrations for the desired duration (e.g., 48-72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][19]
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2][20]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 540-570 nm.[19]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Data Presentation: Cytotoxicity Profile
| PMO Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 | 1.250 | 100.0% |
| 1 | 1.245 | 99.6% |
| 5 | 1.213 | 97.0% |
| 10 | 1.188 | 95.0% |
| 20 | 1.125 | 90.0% |
| 50 | 0.625 | 50.0% |
From this data, an IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be calculated.[2]
References
- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. DG9 boosts PMO nuclear uptake and exon skipping to restore dystrophic muscle and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Design of Phosphorodiamidate Morpholino Oligomers (PMOs) for the Induction of Exon Skipping of the Human DMD Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duchenne’s Muscular Dystrophy and the Dystrophin Gene | by Deepshika Sivakumar | Medium [medium.com]
- 8. Dystrophin - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Shorter Phosphorodiamidate Morpholino Splice-Switching Oligonucleotides May Increase Exon-Skipping Efficacy in DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve coupling efficiency in Phosphorodiamidate Morpholino Oligomer (PMO) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during PMO synthesis that can lead to low coupling efficiency and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of the final PMO product. | Inefficient coupling at each step of the solid-phase synthesis. | Optimize coupling reaction conditions, including the choice of organic base, addition of activating agents, temperature, and reaction duration. Consider using automated fast-flow synthesis to reduce reaction times and improve efficiency.[1][2] |
| Presence of significant n-1 shortmer impurities. | Incomplete coupling reaction, leading to unterminated chains. | Increase the concentration of the morpholino monomer and the coupling activator. Extend the coupling reaction time. Ensure all reagents are anhydrous, as water can quench the activated monomer.[3] |
| Poor solubility of activated monomers. | The solvent used may not be optimal for the specific monomer. | While acetonitrile offers better stability for monomers, N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to improve solubility. However, be mindful of decreased stability in these solvents and prepare solutions fresh.[4][5] |
| Slow deblocking of the trityl group. | The standard deblocking reagent (e.g., 3% TCA in DCM) may be inefficient. | For more effective trityl deblocking, a solution of 0.5% methanesulfonic acid in 3% trichloroacetic acid (TCA) in dichloromethane (DCM) can be utilized.[4] |
| Instability of activated chlorophosphoramidate monomers. | The inherent chemical nature of the activated monomers can lead to degradation over time. | Prepare activated monomer solutions immediately before use.[4][5] The use of Fmoc-protected monomers can offer greater stability in common organic solvents.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for improving PMO coupling efficiency?
Optimizing several parameters in the solid-phase synthesis process can significantly enhance coupling efficiency. Key factors include the choice of organic base, the use of additives, reaction temperature, and reaction duration. For instance, N-ethylmorpholine has been identified as an effective organic base.[1]
Q2: What is the role of additives in the coupling reaction, and which ones are most effective?
Additives can act as potent activators in the coupling reaction, significantly boosting efficiency. Lithium iodide (LiI) has been shown to be a highly effective additive in PMO solid-phase synthesis.[1] Other coupling agents that have been screened include tetrazole, 1,2,4-triazole, 5-(ethylthio)-1H-tetrazole (ETT), iodine, lithium bromide (LiBr), and dicyanoimidazole, with ETT and iodine showing particular promise for efficient coupling.[4]
Q3: How does temperature affect the coupling reaction in PMO synthesis?
Temperature plays a crucial role in the kinetics of the coupling reaction. Increasing the temperature can significantly decrease reaction times. An optimal temperature of 30°C has been reported for certain optimized protocols.[1] In automated fast-flow synthesis, temperatures as high as 90°C have been used to improve coupling rates, though it's important to consider the stability of reagents at elevated temperatures.[2]
Q4: What are the advantages of using automated fast-flow synthesis for PMOs?
Automated fast-flow synthesis offers several advantages over traditional batch methods. It can dramatically reduce coupling times, in some cases by up to 22-fold.[2] This rapid synthesis allows for the quick production of PMO candidates, which is particularly beneficial for therapeutic development. The automated platform also enhances reproducibility by minimizing variations from manual handling.[2]
Q5: What is the difference between Trityl and Fmoc chemistry in PMO synthesis, and which is better for coupling efficiency?
Both Trityl and Fmoc protecting groups are used for the 5'-hydroxyl of the morpholino monomer. A key difference lies in the deprotection step. Trityl groups are typically removed under acidic conditions, while Fmoc groups are removed using a base, such as piperidine.[6] Research has shown that Fmoc chemistry can lead to high coupling efficiency, with reports of up to 99.95% after the initial coupling.[4] Furthermore, Fmoc-protected monomers exhibit greater stability in common organic solvents.[6] The choice between the two may also depend on the desired scale of synthesis, with Fmoc chemistry being potentially suitable for larger-scale synthesis using peptide synthesizers.[7]
Q6: Can alternative synthetic approaches improve coupling efficiency and reduce synthesis time?
Yes, alternative approaches are being explored. The H-phosphonate approach, for example, has been shown to significantly reduce coupling times through the use of phosphonium-type condensing reagents.[8][9] This method also facilitates the convergent synthesis of PMOs, which can be advantageous for producing longer oligomers and potentially simplifying purification.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies aimed at improving PMO synthesis coupling efficiency.
| Parameter | Optimized Condition/Method | Reported Coupling Efficiency/Outcome | Reference |
| Organic Base | N-ethylmorpholine | Determined as optimal in a specific study. | [1] |
| Additive | Lithium Iodide (LiI) | Significantly boosts PMO solid-phase synthesis efficiency. | [1] |
| Temperature | 30°C | Identified as the best temperature in an optimized protocol. | [1] |
| Reaction Duration | 90 minutes | Optimal duration in a specific optimized synthesis. | [1] |
| Automated Fast-Flow Synthesis | Optimized flow-based synthesizer | Reduced coupling times by up to 22-fold compared to previous methods. | [2] |
| Fmoc Chemistry | Automated DNA synthesizer | Coupling efficiency close to 99.95% (after first coupling). | [4] |
| Overall Yield (Fmoc) | Automated DNA synthesizer | >20% for sequences longer than 20-mer. | [7][10] |
| H-phosphonate Approach | Phosphonium-type condensing reagents | Significantly reduced coupling times. | [8][9] |
Experimental Protocols & Workflows
Standard Solid-Phase PMO Synthesis Cycle
This diagram illustrates the fundamental steps in a standard solid-phase PMO synthesis cycle. Each cycle adds one morpholino subunit to the growing chain.
Caption: A typical solid-phase synthesis cycle for PMO elongation.
Troubleshooting Logic for Low Coupling Efficiency
This diagram outlines a logical workflow for troubleshooting low coupling efficiency during PMO synthesis.
Caption: A step-by-step guide for troubleshooting poor PMO coupling.
References
- 1. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 2. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
- 6. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach [ouci.dntb.gov.ua]
- 9. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in phosphorodiamidate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in phosphorodiamidate synthesis.
Troubleshooting Guide: Low Yield in Phosphorodiamidate Synthesis
Low product yield is a common challenge in phosphorodiamidate synthesis. The following guide, presented in a question-and-answer format, addresses specific issues you might encounter during your experiments.
Question: My phosphorodiamidate synthesis reaction has a very low yield. What are the most common causes?
Answer: Low yields in phosphorodiamidate synthesis can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: The choice of coupling reagents, activators, temperature, and reaction time significantly impacts coupling efficiency.[1][2]
-
Poor Quality of Starting Materials and Reagents: The purity of morpholino monomers, coupling agents, and solvents is critical. Contaminants like water can lead to unwanted side reactions.[3][4]
-
Inefficient Coupling and Deprotection Steps: In solid-phase synthesis, incomplete removal of protecting groups or inefficient coupling of monomers can truncate the growing chain, resulting in lower yields of the full-length product.[5][6]
-
Side Reactions: Undesired chemical reactions, such as hydrolysis of activated intermediates or modification of nucleobases, can consume starting materials and generate impurities.[2][7]
-
Suboptimal Purification Strategy: The desired product might be lost during purification, especially if it is difficult to separate from closely related impurities like n-1 shortmers.[2][8]
Question: How can I optimize my reaction conditions to improve the yield?
Answer: Optimization of reaction conditions is a critical step. Consider the following adjustments:
-
Activators and Additives: The addition of certain salts or activators can significantly enhance coupling efficiency. For instance, lithium iodide (LiI) has been shown to boost the efficiency of PMO solid-phase synthesis.[1] Other activators like 1-hydroxybenzotriazole (HOBt) or 3-nitro-1,2,4-triazole (NT) can also be effective depending on the specific condensing reagent used.[2]
-
Temperature and Reaction Time: Increasing the reaction temperature can accelerate the condensation reaction. For example, in some protocols, increasing the temperature to 90°C completed the reaction within 8 minutes.[2] However, prolonged reaction times or excessively high temperatures can also lead to side product formation.[9] It is crucial to find the optimal balance for your specific system.
-
Choice of Base: The organic base used can influence the reaction rate and side reactions. N-ethylmorpholine is an example of a base used in optimized protocols.[1]
-
Solvent: The choice of solvent is important for the solubility and stability of reagents. Acetonitrile is commonly used, but in some cases, solvents like N-methyl-2-pyrrolidone (NMP) might be necessary to improve the solubility of monomers, although stability in NMP can be a concern.[9]
Question: What are the best practices for handling starting materials and reagents?
Answer: The quality of your reagents directly impacts the success of your synthesis.[3][4]
-
Use High-Purity Reagents: Ensure that all starting materials, including morpholino monomers and coupling reagents, are of high purity and free from contaminants.[3]
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of activated phosphoramidate intermediates, significantly reducing the yield.[2] Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can help to remove residual water from solvents and reaction mixtures.[10]
-
Freshly Prepared Solutions: Some activated monomers can be unstable in solution. It is often best to use freshly prepared solutions for coupling reactions.[9]
Question: I am performing a solid-phase synthesis. How can I improve my coupling and deprotection steps?
Answer: In solid-phase synthesis, the iterative nature of the process means that small inefficiencies in each step can lead to a significant decrease in the overall yield.
-
Deprotection: Ensure complete removal of the protecting group (e.g., Trityl or Fmoc) before the next coupling step. Incomplete deprotection will result in truncated sequences (n-1 mers). The choice of deblocking reagent and reaction time is critical.[5][11]
-
Coupling: Use an appropriate excess of the activated monomer and a suitable activator to drive the coupling reaction to completion. Monitor the coupling efficiency at each step if possible.
-
Capping: After the coupling step, cap any unreacted free amines to prevent the formation of deletion sequences.
Question: What are common side reactions and how can I minimize them?
Answer: Several side reactions can occur during phosphorodiamidate synthesis.
-
Hydrolysis: As mentioned, the H-phosphonamidate linkage can be susceptible to hydrolysis.[2] Maintaining anhydrous conditions is the best way to mitigate this.
-
Overactivation of Monomers: Using a highly reactive condensing reagent can sometimes lead to overactivation and the formation of by-products.[2]
-
Modification of Nucleobases: The protecting groups on the nucleobases must be stable to the reaction conditions throughout the synthesis and be cleanly removed at the end without damaging the product.[7]
Frequently Asked Questions (FAQs)
Q1: How does the choice of solid support affect the yield in solid-phase synthesis?
A1: The choice of solid support can influence reagent accessibility and overall reaction efficiency. The loading capacity and swelling properties of the resin are important factors. Controlled pore glass (CPG) and polystyrene resins are commonly used.[12][13] It is important to choose a support that is compatible with your chosen synthesis chemistry.
Q2: My final product is difficult to purify. What strategies can I use?
A2: Purification of phosphorodiamidates, especially longer oligonucleotides, can be challenging due to the presence of closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purifying phosphorodiamidate morpholino oligonucleotides (PMOs).[1]
-
Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and removal of smaller impurities.[13]
-
Size-Exclusion Chromatography: For longer oligonucleotides, size-exclusion chromatography can be effective in separating the full-length product from shorter fragments.
Q3: Can I use an automated synthesizer for phosphorodiamidate synthesis?
A3: Yes, methods have been developed to adapt phosphorodiamidate synthesis for use in automated DNA synthesizers.[5][11][14] This can improve reproducibility and efficiency, especially for the synthesis of longer oligomers.
Data Summary
The following table summarizes the impact of various parameters on the yield of phosphorodiamidate synthesis based on published data.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Condensing Reagent | PivCl | 0 | BOPCl | 98 | [2] |
| PyBOP | 67 | PyNTP | 98 | [2] | |
| MNTP | 90 | BOMP | 98 | [2] | |
| Additive | No Additive | Lower | LiBr | Higher | [9] |
| Protecting Group Chemistry | Trityl Chemistry (crude yield for 25-mer) | 51 | Fmoc Chemistry (crude yield for 25-mer) | 70 | [9] |
Experimental Protocols
General Protocol for Solid-Phase PMO Synthesis Optimization:
This protocol is a generalized representation based on common practices in the field and should be adapted for specific sequences and scales.
-
Resin Preparation: Start with a suitable solid support (e.g., polystyrene or CPG) loaded with the first morpholino monomer.
-
Deprotection: Remove the 5'-terminal protecting group (e.g., Trityl) using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane). Wash the resin thoroughly with a non-reactive solvent like acetonitrile.
-
Coupling:
-
Prepare a solution of the next activated morpholino monomer. Activation is typically done using a suitable coupling agent (e.g., a chlorophosphoramidate) and an activator/base (e.g., N-ethylmorpholine). Additives like LiI may be included.[1]
-
Add the activated monomer solution to the resin and allow it to react for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Wash the resin to remove excess reagents.
-
-
Capping: Treat the resin with a capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Iteration: Repeat the deprotection, coupling, and capping steps for each subsequent monomer in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the oligomer from the solid support and remove the nucleobase protecting groups using a suitable reagent (e.g., concentrated aqueous ammonia).
-
Purification: Purify the crude product using HPLC or other chromatographic techniques.
-
Analysis: Characterize the final product by mass spectrometry and HPLC to confirm its identity and purity.
Visualizations
Caption: Troubleshooting workflow for low phosphorodiamidate yield.
Caption: Solid-phase phosphorodiamidate synthesis workflow.
References
- 1. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 2. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 4. dcatvci.org [dcatvci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]
- 14. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Ethyl Phosphorodiamidate in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of ethyl phosphorodiamidate in soil.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies on the degradation of this compound in soil.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Degradation Rates | 1. Variable Soil Properties: Differences in soil pH, organic matter content, or microbial populations between samples. 2. Inconsistent Incubation Conditions: Fluctuations in temperature or moisture content. 3. Analytical Errors: Inconsistent extraction efficiency or instrument calibration. | 1. Homogenize Soil: Thoroughly mix the bulk soil sample before distributing it into experimental units. Characterize the soil for pH, organic matter, and texture. 2. Control Incubation: Use a temperature-controlled incubator and maintain consistent soil moisture levels (e.g., 60% of water holding capacity). 3. Standardize Analysis: Use internal standards during extraction and analysis to correct for variations. Regularly check instrument calibration. |
| Difficulty in Identifying Degradation Products | 1. Low Concentration of Metabolites: Degradation products may be present at levels below the detection limit of the analytical method. 2. Matrix Interference: Co-extraction of soil components can mask the signals of the degradation products. 3. Unstable Metabolites: Some degradation products may be transient and quickly transform into other compounds. | 1. Concentrate Extracts: Evaporate the solvent from a larger volume of extract to increase the concentration of the analytes. 2. Improve Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering substances.[1] 3. Time-Course Analysis: Analyze samples at more frequent, early time points to capture transient intermediates. |
| Poor Recovery of this compound or its Metabolites | 1. Inefficient Extraction Solvent: The chosen solvent may not effectively extract the compounds from the soil matrix. 2. Strong Adsorption to Soil Particles: The compounds may be tightly bound to soil organic matter or clay particles. 3. Degradation During Extraction: The extraction process itself (e.g., high temperature) might be causing degradation. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., acetonitrile, ethyl acetate, methanol).[2][3] 2. Use of Additives: Add a competing agent to the extraction solvent, such as a phosphate buffer, to help release the analytes from the soil. 3. Cold Extraction: Perform the extraction at a lower temperature to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound in soil?
A1: Based on the chemical structure and the degradation pathways of similar organophosphate compounds, the primary degradation of this compound in soil is expected to occur through two main pathways:
-
Hydrolysis: The ester and amide bonds are susceptible to hydrolysis. Acid-catalyzed hydrolysis is a known degradation pathway for phosphoramidates.[4] This would likely lead to the cleavage of the P-N and P-O bonds, resulting in the formation of phosphorodiamidic acid , ethanol , and ammonia . Further hydrolysis could lead to phosphoric acid .
-
Microbial Degradation: Soil microorganisms can utilize this compound as a source of nutrients.[5] Microbial enzymes may cleave the P-N and P-O bonds, leading to similar degradation products as hydrolysis, such as phosphorodiamidic acid and ethanol .
Q2: What factors influence the degradation rate of this compound in soil?
A2: Several factors can significantly influence the degradation rate:
-
Soil pH: As phosphoramidates can undergo acid-catalyzed hydrolysis, a lower soil pH may accelerate degradation.[4]
-
Soil Type and Organic Matter: Soils with higher organic matter and clay content may exhibit stronger adsorption of the compound, potentially reducing its bioavailability for microbial degradation.
-
Microbial Activity: A higher abundance and diversity of soil microorganisms capable of metabolizing organophosphates will lead to a faster degradation rate.[5][6][7]
-
Temperature and Moisture: Optimal temperature and moisture conditions for microbial activity will enhance the degradation rate.
Q3: What is the expected half-life of this compound in soil?
Q4: What analytical methods are suitable for quantifying this compound and its degradation products in soil?
A4: The analysis typically involves a multi-step process:
-
Extraction: Extraction from the soil matrix is commonly performed using organic solvents like acetonitrile or ethyl acetate, often assisted by techniques such as sonication or mechanical shaking.[1][2][3]
-
Cleanup: The crude extract is then cleaned up to remove co-extracted soil components that could interfere with the analysis. This is often achieved using solid-phase extraction (SPE) cartridges.[1]
-
Analysis: The purified extract is then analyzed using chromatographic techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a selective detector such as a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or a mass spectrometer (MS) are commonly used for the quantification of organophosphate pesticides and their metabolites.[2][3]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the degradation of this compound in a loam soil under controlled laboratory conditions. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Time (Days) | This compound (mg/kg soil) | Phosphorodiamidic Acid (mg/kg soil) | Ethanol (mg/kg soil) |
| 0 | 10.0 | 0.0 | 0.0 |
| 1 | 8.5 | 1.2 | 0.3 |
| 3 | 6.2 | 2.9 | 0.9 |
| 7 | 3.8 | 4.8 | 1.4 |
| 14 | 1.5 | 6.8 | 2.0 |
| 30 | < 0.1 | 8.1 | 2.4 |
Experimental Protocols
Protocol 1: Soil Incubation Study for Degradation Kinetics
-
Soil Preparation: Sieve fresh soil (e.g., 2 mm mesh) and adjust the moisture content to 60% of its water holding capacity.
-
Spiking: Treat a known mass of soil (e.g., 100 g) with a standard solution of this compound in a suitable solvent to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.
-
Incubation: Place the treated soil samples in sealed containers with provisions for aeration and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), collect triplicate soil samples for analysis.
-
Extraction and Analysis: Extract the soil samples and analyze the extracts for the concentration of this compound and its potential degradation products using the analytical protocol described below.
Protocol 2: Extraction and Analysis of this compound and its Metabolites
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and an appropriate internal standard.
-
Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analytes with 5 mL of ethyl acetate.
-
-
Analysis (HPLC-MS/MS):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Inject an aliquot into an HPLC-MS/MS system for separation and quantification.
-
Use a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid.
-
Monitor the parent and product ions for this compound and its expected degradation products in multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: Proposed degradation pathway of this compound in soil.
Caption: General experimental workflow for studying soil degradation.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Soil biofilm formation enhances microbial community diversity and metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phosphoramidite Monomer Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered with phosphoramidite monomers during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving phosphoramidite monomers?
The most common solvent for dissolving nucleoside phosphoramidites for DNA and RNA synthesis is anhydrous acetonitrile (ACN).[1] However, certain modified or lipophilic phosphoramidites may exhibit poor solubility in ACN and require alternative solvents or co-solvents.
Q2: Why is my phosphoramidite not dissolving completely in acetonitrile?
Several factors can contribute to incomplete dissolution:
-
Inherent Low Solubility: Some phosphoramidites, particularly those with bulky protecting groups or modifications like cholesteryl or C5-propynyl-2'-OMe-U, are inherently less soluble in acetonitrile.[2]
-
Solvent Quality: The acetonitrile used must be of high quality and anhydrous, with a water content below 30 ppm, and preferably under 10 ppm.[1][3] The presence of water can lead to hydrolysis and the formation of less soluble byproducts.[3][4]
-
Temperature: Low temperatures can decrease the solubility of some phosphoramidites.
-
Precipitation: Certain amidites are prone to precipitation out of solution, especially when using 100% anhydrous acetonitrile.[5]
Q3: What alternative solvents or co-solvents can be used for poorly soluble phosphoramidites?
For phosphoramidites that do not dissolve well in acetonitrile, the following options can be considered:
-
Dichloromethane (DCM): More lipophilic amidites, such as those with fatty acid modifications, may dissolve better in DCM.[1] However, it's important to verify compatibility with your synthesizer due to potential issues with flow rates and volatility.[1]
-
Tetrahydrofuran (THF): THF is often used as a co-solvent. For example, cholesteryl-TEG phosphoramidite can be dissolved in 5% THF in acetonitrile.[2]
-
Dimethylformamide (DMF): A 10% solution of DMF in acetonitrile can help to ensure complete solubility and minimize precipitation for some amidites.[5] A 5:1 (v/v) mixture of acetonitrile and DMF has also been used for triplet-phosphoramidite blocks.[6]
Q4: How does water content in the solvent affect phosphoramidite solubility and stability?
Water in the solvent is detrimental for two main reasons:
-
Hydrolysis: Phosphoramidites are sensitive to moisture and will hydrolyze to form H-phosphonates and other byproducts, which can be less soluble and will not participate in the coupling reaction.[3][4]
-
Reduced Coupling Efficiency: Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain and leading to lower synthesis yields.[3]
The stability of phosphoramidites in solution varies, with the order of decreasing stability generally being T, dC > dA > dG.[4][7] After five weeks in an inert atmosphere, the purity of dG can be reduced by as much as 39%.[4]
Q5: What is the recommended concentration for phosphoramidite solutions?
Most automated synthesizers use phosphoramidite solutions at concentrations between 0.05 M (approximately 50 mg/mL) and 0.1 M.[1] For modified reagents, a concentration of 0.1 M is often recommended for both automated and manual synthesis.[1]
Troubleshooting Guide
Issue: Phosphoramidite fails to dissolve or precipitates out of solution.
This guide provides a systematic approach to troubleshooting and resolving solubility issues with phosphoramidite monomers.
Caption: Troubleshooting workflow for phosphoramidite solubility issues.
Data Presentation: Solvent and Co-Solvent Recommendations
| Phosphoramidite Type | Recommended Solvent/Co-Solvent | Concentration | Reference |
| Standard Nucleoside Phosphoramidites | Anhydrous Acetonitrile (ACN) | 0.05 M - 0.1 M | [1] |
| Lipophilic/Fatty Acid Amidites | Dichloromethane (DCM) | 0.1 M | [1] |
| Cholesteryl-TEG Phosphoramidite | 5% Tetrahydrofuran (THF) in ACN | Not Specified | [2] |
| 2'-OMe U β-Cyanoethyl Phosphoramidite | 50:50 ACN:DCM or 10% DMF in ACN | Not Specified | [5] |
| Triplet-Phosphoramidite Blocks | 5:1 (v/v) ACN:DMF | 0.02 M - 0.03 M | [6] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for dissolving phosphoramidites has a minimal water content.
Materials:
-
DNA synthesis grade acetonitrile
-
3Å molecular sieves
-
Oven-dried glass bottle with a septum-sealed cap
Procedure:
-
Pre-dry the 3Å molecular sieves by heating them in an oven at 250-300°C for at least 3 hours.
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the dried molecular sieves to a bottle of high-quality, DNA synthesis grade acetonitrile to form a single layer at the bottom.
-
Seal the bottle tightly and allow it to stand for at least 24 hours before use.[1] This will effectively reduce the water content to acceptable levels (<30 ppm).
Protocol 2: Dissolution of a Standard Phosphoramidite
Objective: To properly dissolve a standard phosphoramidite for use in an automated synthesizer.
Materials:
-
Phosphoramidite monomer
-
Anhydrous acetonitrile (prepared as in Protocol 1)
-
Syringe and needle
-
Inert gas source (Argon or Nitrogen)
-
Appropriate synthesizer bottle
Procedure:
-
Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a stream of inert gas (Argon or Nitrogen), carefully open the phosphoramidite vial.
-
Using a syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the phosphoramidite completely. Sonication can be used cautiously if necessary, but avoid excessive heating.
-
Once fully dissolved, transfer the solution to the synthesizer bottle under an inert atmosphere.
Protocol 3: Dissolution of a Poorly Soluble Phosphoramidite
Objective: To dissolve a phosphoramidite that exhibits poor solubility in 100% acetonitrile.
Materials:
-
Poorly soluble phosphoramidite monomer
-
Anhydrous acetonitrile
-
Anhydrous co-solvent (DCM, THF, or DMF)
-
Syringe and needle
-
Inert gas source (Argon or Nitrogen)
-
Appropriate synthesizer bottle
Procedure:
-
Follow steps 1 and 2 from Protocol 2.
-
Prepare the recommended co-solvent mixture (e.g., 50:50 ACN:DCM or 10% DMF in ACN).[5]
-
Using a syringe, add the required volume of the co-solvent mixture to the phosphoramidite vial to achieve the desired concentration.
-
Gently swirl or vortex the vial until the phosphoramidite is completely dissolved.
-
Transfer the solution to the synthesizer bottle under an inert atmosphere, ensuring the bottle is compatible with the chosen solvent system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the degradation pathways of phosphoramidites in the presence of water, which can impact solubility and synthesis efficiency.
Caption: Degradation pathways of phosphoramidites.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PMO Deprotection and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection and purification of Phosphorodiamidate Morpholino Oligomers (PMOs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for PMO deprotection?
A1: The most common methods for cleaving the PMO from the synthesis support and removing protecting groups involve basic hydrolysis. Standard deprotection is often performed with concentrated ammonium hydroxide. For faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) is frequently used.[1][2] The choice of method can depend on the specific protecting groups used during synthesis and the sensitivity of any modifications on the PMO.
Q2: Which purification technique is best for my PMO?
A2: The optimal purification technique depends on the PMO's characteristics (length, sequence, and conjugation status) and the desired final purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, particularly effective for PMOs conjugated with a hydrophobic moiety like a peptide.[3][4] For unconjugated PMOs, resolution may be limited.[3]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates molecules based on charge. Since PMOs have a neutral backbone, AEX-HPLC can be employed by running the separation at a high pH to deprotonate guanine and thymine bases, creating a net negative charge.[3]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an effective alternative for separating PMOs and their impurities, especially when coupled with mass spectrometry (MS) for analysis.[5][6]
Q3: What are the critical quality attributes (CQAs) I should assess after purification?
A3: To ensure the quality of your purified PMO for downstream applications, you should assess several CQAs, including:
-
Purity: Typically determined by HPLC, assessing the percentage of the full-length product.
-
Impurity Profile: Identification and quantification of synthesis-related impurities.[5]
-
Sequence Identity: Confirmed by high-resolution mass spectrometry (MS/MS).[5][6]
-
Yield: The final amount of purified PMO obtained.
Troubleshooting Guides
Deprotection Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection (Presence of protected bases in MS analysis) | Insufficient deprotection time or temperature. | Increase the incubation time or temperature according to the deprotection protocol. For standard ammonium hydroxide, longer incubation times at elevated temperatures may be needed. For AMA, even a short incubation at 65°C is typically sufficient.[1] |
| Degradation of deprotection reagent. | Use fresh ammonium hydroxide or a freshly prepared AMA solution. Ammonium hydroxide solutions can lose ammonia gas concentration over time.[1] | |
| PMO Degradation (multiple shorter sequences observed) | Harsh deprotection conditions. | If your PMO contains sensitive modifications, consider a milder deprotection method, such as using potassium carbonate in methanol or ammonium hydroxide/ethanol at room temperature.[1] |
| Base Modification (e.g., C to U conversion) | This can occur during cleavage and deprotection.[5] | Ensure that appropriate protecting groups were used during synthesis, such as acetyl (Ac) for dC when using the UltraFAST AMA deprotection method to avoid base modification.[1] |
Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low Purity / Co-elution of Impurities | Suboptimal HPLC conditions. | Optimize the HPLC method. For RP-HPLC, adjust the gradient steepness and mobile phase composition. For AEX-HPLC, ensure the mobile phase pH is high enough to charge the PMO.[3] |
| Impurities are very similar to the full-length product (e.g., n-1 deletions). | Complete separation of n-1 deletion sequences from the full-length product can be challenging.[5] Consider using a higher resolution column or a different chromatographic method like HILIC.[5][6] For process development, identifying the specific deletion can help optimize the corresponding synthesis cycle.[5] | |
| Low Recovery/Yield | PMO precipitation during purification. | PMO solubility can vary by sequence.[3] Ensure the PMO is fully dissolved in the loading buffer. Adjust buffer composition or temperature if necessary. |
| Irreversible binding to the column. | This can happen with very hydrophobic PMOs or conjugates on RP-HPLC columns. Use a less retentive column or a stronger organic solvent in the mobile phase. Ensure the column is properly regenerated after each run. | |
| Poor Peak Shape in HPLC | Column overloading. | Reduce the amount of PMO loaded onto the column. |
| Secondary interactions with the stationary phase. | For RP-HPLC, ensure the mobile phase contains an appropriate ion-pairing agent (e.g., triethylammonium acetate) to improve peak shape. | |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. |
Experimental Protocols
Protocol 1: UltraFAST PMO Deprotection using AMA
-
Preparation of AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1] Keep the solution tightly sealed and on ice.
-
Cleavage and Deprotection:
-
Add the AMA solution to the solid support resin containing the synthesized PMO.
-
Incubate in a tightly sealed vial at 65°C for 15 minutes.
-
-
Solvent Removal: After incubation, cool the vial on ice. Evaporate the AMA solution using a speed vacuum concentrator.
-
Reconstitution: Reconstitute the dried PMO pellet in an appropriate buffer or sterile water for purification.
Protocol 2: PMO Purification by Reverse-Phase HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
Sample Preparation: Dissolve the crude, deprotected PMO in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the PMO using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the PMO sequence and length.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Desalting: Collect the fractions containing the full-length PMO. Remove the TEAA salt and acetonitrile through a desalting process such as gel filtration or ethanol precipitation.
Quantitative Data Summary
Table 1: Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 12-16 hours | Traditional method. |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C | 10-15 minutes | "UltraFAST" deprotection. Requires acetyl-protected dC.[1] |
| 7N Ammonia in Methanol / 40% aq. Methylamine (1:1) | Room Temp (4h) then 60°C (10h) | 14 hours total | Can minimize certain side reactions.[7] |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight | Alternative for sensitive modifications like TAMRA dye.[1] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | UltraMILD condition for very sensitive groups.[1] |
Table 2: Common Synthesis and Deprotection Impurities
| Impurity Type | Description | Primary Method of Detection |
| Deletion Sequences (n-1) | PMO missing one nucleotide. The most predominant impurity.[5] | Mass Spectrometry (MS) |
| Addition Sequences (n+1) | PMO with an extra nucleotide. | Mass Spectrometry (MS) |
| Incomplete Deprotection | Residual protecting groups on the nucleobases. | Mass Spectrometry (MS) |
| Base Modifications | Alteration of a nucleobase, e.g., C to U conversion.[5] | Mass Spectrometry (MS) |
| Loss of 5' Tail | Cleavage of modifications at the 5'-end.[5] | Mass Spectrometry (MS) |
Visualizations
Caption: General workflow for PMO deprotection and purification.
Caption: Troubleshooting logic for low purity PMO samples.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing p-Quinone Methide (p-QM) alkylation impurities during Phosphorodiamidate Morpholino Oligomer (PMO) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of p-Quinone Methide (p-QM) impurities in PMO synthesis?
A1: The primary source of p-Quinone Methide (p-QM) impurities is the deprotection of doubly protected morpholino guanosine (DPG) subunits, specifically the removal of the 4-pivaloyloxybenzyl (POB) protecting group from the O6 position of guanine.[1] During deprotection with concentrated ammonium hydroxide, the POB group is cleaved, leading to the formation of a reactive p-QM intermediate.[1]
Q2: How do p-QM impurities affect the final PMO product?
A2: The generated p-QM is a reactive Michael acceptor that can alkylate nucleophilic sites on the PMO, including the nucleobases.[1] This alkylation results in the formation of impurities with an additional mass of 106 Da, commonly denoted as M+106.[1] These impurities can complicate purification and compromise the overall purity and quality of the final PMO drug substance.[1]
Q3: Which nucleobase is most susceptible to alkylation by p-QM?
A3: While other nucleophiles are present, the N3 of thymine is a likely site for alkylation by p-QM under the basic conditions of deprotection with ammonium hydroxide.[1]
Q4: Are there analytical methods to detect p-QM-related impurities?
A4: Yes, M+106 impurities are typically detected and characterized using a combination of High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1] These techniques allow for the identification and quantification of the alkylated PMO species.
Troubleshooting Guides
Issue: Detection of M+106 impurities in the final PMO product.
This guide provides a step-by-step approach to mitigate the formation of p-QM related alkylation impurities during PMO synthesis.
Step 1: Identification of the Problem
The presence of peaks corresponding to the desired product mass + 106 Da in the MALDI-TOF spectrum of the crude or purified PMO indicates alkylation by p-QM. These impurities may also be visible as later-eluting peaks in the HPLC chromatogram.[1]
Step 2: Understanding the Mechanism
The formation of p-QM occurs during the final deprotection step when using DPG monomers. The POB protecting group on the guanine base is removed by ammonolysis, generating the highly reactive p-QM intermediate. This intermediate can then react with nucleophilic sites on the PMO.
Diagram of p-QM Formation and Alkylation Pathway
Caption: Formation of p-QM from DPG and subsequent PMO alkylation.
Step 3: Implementing a Scavenging Strategy
The most effective method to prevent p-QM alkylation is to introduce a scavenger into the deprotection solution that will react with the p-QM intermediate before it can alkylate the PMO. Thiols have been shown to be effective scavengers for this purpose.[1]
Recommended Scavenger: Dithiothreitol (DTT)
Experimental Protocol: Deprotection with a Thiol Scavenger
-
Prepare the Deprotection Solution:
-
Prepare a solution of concentrated ammonium hydroxide containing the desired concentration of Dithiothreitol (DTT). The optimal concentration of DTT should be determined empirically, but studies have shown that concentrations around 1.0 M are effective at suppressing M+106 impurities to acceptable levels.[1]
-
-
Cleavage and Deprotection:
-
After solid-phase synthesis, treat the resin-bound PMO with the freshly prepared DTT-containing ammonium hydroxide solution.
-
The standard cleavage and deprotection time and temperature should be followed as per the established protocol.
-
-
Work-up and Analysis:
-
After deprotection, process the crude PMO sample as usual, which may include solid-phase extraction (SPE) for initial clean-up.
-
Analyze the crude product by HPLC and MALDI-TOF mass spectrometry to determine the level of M+106 impurities.
-
Data on the Effect of DTT Concentration on M+106 Impurity Levels
| DTT Concentration (M) | Relative Intensity of M+106 by MALDI-TOF (%) |
| 0.25 | 48.61 |
| 1.0 | 3.40 |
| 1.5 | 3.40 |
| 2.0 | 3.40 |
| Data adapted from a study on controlling p-QM alkylation impurities.[1] |
Step 4: Optimization and Verification
Based on the initial results, the concentration of DTT can be further optimized to minimize the M+106 impurity to a level that can be effectively removed during the final purification process. It is important to verify that the chosen scavenger and its concentration do not introduce other side reactions or impurities.
Troubleshooting Workflow
Caption: Workflow for troubleshooting and mitigating M+106 impurities.
By following this guide, researchers can effectively control the formation of p-QM alkylation impurities, leading to a higher quality and purer PMO product.
References
Technical Support Center: Synthesis of Resin-Bound Phosphorodiamidate Morpholino Oligonucleotides (PMOs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability-related challenges during the solid-phase synthesis of PMOs?
A1: The synthesis of PMOs can be challenging due to several factors.[1][2][3] Key issues include the instability of activated monomers, inefficient coupling reactions leading to deletion sequences (n-1 mers), and degradation of the PMO backbone during the final cleavage and deprotection steps.[1][4] The morpholino phosphoramidate linkage is particularly sensitive to acidic conditions, which can lead to cleavage and reduced yield of the full-length product.[5]
Q2: How do Trityl (Tr) and Fmoc protecting groups affect the stability and efficiency of PMO synthesis?
A2: Both Trityl and Fmoc protecting groups are used in PMO synthesis, and the choice can impact stability and workflow.[6][7] Trityl-protected monomers are widely used, but their deprotection requires acidic conditions, which can be harsh on the growing PMO chain.[5][6] Incomplete deprotection can lead to truncated sequences. Fmoc chemistry offers an alternative that avoids strong acids for deprotection, potentially improving the stability of the final product.[6] However, Fmoc-protected monomers can be more challenging to prepare and may require different coupling strategies.[6] The introduction of Fmoc chemistry allows for the possibility of using commercial peptide synthesizers for PMO synthesis.[1][3]
Q3: What is the impact of the solid support resin and linker on the stability of the synthesis?
A3: The choice of solid support, such as controlled pore glass (CPG) or polystyrene, can influence the efficiency of PMO synthesis.[3][8] The porosity and swelling characteristics of the resin affect reagent diffusion and accessibility of the growing PMO chain.[3] The linker, which attaches the PMO to the resin, is critical for stability during synthesis and efficient cleavage at the end. Some linkers can be sensitive to the reagents used in the synthesis, leading to premature cleavage and loss of product.[9] For instance, a disulfide linkage has been used as an alternative to ester linkages to avoid partial cleavage during deblocking steps.[10]
Q4: Can automated DNA synthesizers be used for PMO synthesis, and what are the challenges?
A4: Yes, automated DNA synthesizers can be adapted for PMO synthesis, which can significantly improve throughput.[1][3][8] However, transferring a manual protocol to an automated platform requires careful optimization.[1][3] Challenges include the solubility and stability of the activated monomers in the solvents used by the synthesizer, as some monomers may precipitate or degrade over time.[6] Additionally, the longer coupling times typically required for PMO synthesis compared to standard DNA synthesis need to be accommodated in the automated protocol.[6]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length PMO
Q: My final product yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in PMO synthesis and can stem from several factors throughout the process. Below is a step-by-step guide to diagnose and address the problem.
Potential Causes and Solutions:
-
Inefficient Coupling:
-
Problem: The coupling of the activated monomer to the growing chain is incomplete, resulting in a high proportion of truncated sequences (n-1 mers).
-
Troubleshooting:
-
Optimize Coupling Time and Temperature: Standard coupling times can be long (e.g., 2 hours).[10] Increasing the reaction temperature can significantly decrease coupling times, but must be carefully controlled to avoid degradation of intermediates.[4] For example, fast-flow synthesis at 90°C has been shown to reduce coupling times to 8 minutes.[4]
-
Evaluate Coupling Activators and Additives: The choice of activator is crucial. While various activators are used, the addition of salts like lithium bromide (LiBr) or lithium iodide (LiI) has been shown to enhance coupling efficiency.[10][11] ETT and iodine have also been identified as effective coupling agents.[6]
-
Check Monomer Quality and Concentration: Ensure that the activated monomers are fresh and have not degraded. Poor solubility of monomers can also lead to lower effective concentrations and reduced coupling efficiency.[6]
-
-
-
Degradation During Deprotection:
-
Problem: The acidic conditions used for detritylation can cause degradation of the phosphorodiamidate backbone.[5]
-
Troubleshooting:
-
Minimize Acid Exposure: Use the mildest effective acidic conditions for deprotection and minimize the exposure time.
-
Alternative Protecting Groups: Consider using Fmoc chemistry to avoid acidic deprotection steps altogether.[6]
-
-
-
Premature Cleavage from Resin:
-
Problem: The linker attaching the PMO to the solid support may be unstable under the reaction conditions, leading to loss of product during synthesis.
-
Troubleshooting:
-
Select a Stable Linker: Choose a linker that is robust to the reagents used in your synthesis protocol. For example, if you observe cleavage during acidic deprotection, consider a more acid-stable linker.
-
-
-
Issues with Cleavage and Final Deprotection:
-
Problem: Incomplete cleavage from the resin or incomplete removal of protecting groups from the nucleobases can lead to a low yield of the final product.
-
Troubleshooting:
-
Optimize Cleavage Cocktail and Time: Ensure that the cleavage cocktail and reaction time are appropriate for the linker and protecting groups used.
-
Monitor Cleavage Efficiency: Perform a small-scale trial cleavage and analyze the supernatant and resin to determine the efficiency of the cleavage step.
-
-
Issue 2: Presence of Side Products and Impurities
Q: My final product is impure, with significant side peaks in the HPLC analysis. What are the common side products and how can I minimize them?
A: The presence of impurities is often related to side reactions occurring during the synthesis cycle. Identifying the nature of these impurities can help in pinpointing the problematic step.
Common Side Products and Prevention Strategies:
-
n-1 Deletion Sequences:
-
Cause: Incomplete coupling at one or more steps in the synthesis.
-
Prevention:
-
Improve Coupling Efficiency: Refer to the troubleshooting steps for low yield related to inefficient coupling (optimize time, temperature, activators).
-
Effective Capping: Ensure that any unreacted 5'-hydroxyl groups are effectively capped after each coupling step to prevent them from reacting in subsequent cycles.
-
-
-
Products of Backbone Degradation:
-
Cause: Cleavage of the phosphorodiamidate linkage, often due to excessive exposure to acid during detritylation.[5]
-
Prevention:
-
Milder Deprotection: Use less harsh acidic conditions or shorter deprotection times.
-
Alternative Chemistries: Employing Fmoc chemistry can mitigate acid-induced degradation.[6]
-
-
-
Side Products from Monomer Degradation:
-
Cause: The activated chlorophosphoramidate monomers can be unstable, especially in solution over time.[6]
-
Prevention:
-
Use Freshly Prepared Monomers: Prepare solutions of activated monomers immediately before use.
-
Optimize Solvent: The choice of solvent can affect monomer stability. For example, while some monomers are more soluble in DMF or NMP, they may be more stable in acetonitrile (CH3CN).[6]
-
-
Data Presentation
Table 1: Comparison of Coupling Conditions and their Effect on PMO Synthesis Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Activator | LiBr | LiI | ETT/Iodine | LiI was found to be a potent additive, significantly boosting efficiency. ETT and iodine are also suitable. | [6][11] |
| Temperature | Room Temp. | 70°C | 90°C | Increased temperature significantly decreases reaction times, but can also accelerate degradation if not optimized. 90°C with optimized conditions gave the cleanest crude product in flow synthesis. | [4] |
| Coupling Time | 180 min | 90 min | 8 min | Shorter coupling times are achievable with optimized conditions (e.g., higher temperature, flow chemistry). | [4][11] |
| Protecting Group | Trityl | Fmoc | - | Fmoc chemistry avoids acidic deprotection, potentially improving overall yield and purity by reducing backbone degradation. | [3][6] |
| Overall Yield (for a ~20-30 mer) | - | >20% | - | An overall yield of >20% was achieved for a 30-mer using an optimized protocol. | [1][3][12] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis Cycle for PMOs (Trityl-based)
This protocol outlines a typical manual synthesis cycle on a solid support.
-
Resin Preparation:
-
Start with a suitable solid support (e.g., CPG) functionalized with the first morpholino nucleoside.
-
-
Deblocking (Detritylation):
-
Treat the resin with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-trityl protecting group.
-
Wash the resin thoroughly with a neutralizing solution (e.g., 5% DIPEA in DCM) and then with the synthesis solvent (e.g., acetonitrile).
-
-
Coupling:
-
Prepare a fresh solution of the activated morpholino monomer (chlorophosphoramidate) and the activator (e.g., ETT with N-ethylmorpholine (NEM) or LiI) in anhydrous acetonitrile.
-
Add the monomer solution to the resin and allow it to react for the optimized time (e.g., 90-120 minutes).
-
-
Capping:
-
After coupling, wash the resin.
-
Treat the resin with a capping solution (e.g., acetic anhydride and N-methylimidazole in pyridine/acetonitrile) to block any unreacted 5'-hydroxyl groups.
-
Wash the resin with acetonitrile.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent monomer to be added to the sequence.
-
-
Cleavage and Deprotection:
-
After the final cycle, treat the resin with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the PMO from the resin and remove the exocyclic amine protecting groups.
-
Collect the supernatant containing the crude PMO product.
-
-
Purification:
-
Purify the crude PMO using techniques such as HPLC or solid-phase extraction.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of PMOs.
Caption: Troubleshooting workflow for low yield or impure PMO products.
References
- 1. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. biotage.com [biotage.com]
- 4. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. | Semantic Scholar [semanticscholar.org]
- 8. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature effect on polymerase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ammonia Volatilization with Urease Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with urease inhibitors to minimize ammonia volatilization from urea. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which urease inhibitors reduce ammonia volatilization?
A1: Urease inhibitors work by blocking the active site of the urease enzyme. This enzyme is responsible for the hydrolysis of urea into ammonia (NH₃) and carbon dioxide. By inhibiting urease, the conversion of urea is delayed, allowing more time for the urea to be incorporated into the soil where the resulting ammonium (NH₄⁺) is less susceptible to being lost to the atmosphere as ammonia gas.
Q2: Which environmental factors have the most significant impact on the efficacy of urease inhibitors?
A2: The performance of urease inhibitors is heavily influenced by several environmental and soil-related factors:
-
Soil pH: Urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) are more effective and have a longer half-life in neutral to alkaline soils (pH 7.6-8.2) compared to acidic soils (pH 5.1-6.1).[1]
-
Temperature: High temperatures can accelerate the degradation of some urease inhibitors, reducing their period of effectiveness.[2]
-
Soil Moisture: The effectiveness of inhibitors can be influenced by soil moisture. For instance, a water-filled pore space (WFPS) of 60% has been found to be optimal for NBPT, while its efficacy decreases at 80% WFPS.[2]
-
Soil Texture: The efficacy of urease inhibitors may be lower in fine-textured soils due to the potential for strong adsorption of the inhibitor to clay particles.[1]
-
Organic Matter: Soils with high organic matter content can also influence inhibitor performance.[2]
Q3: Are there differences in efficacy between different types of urease inhibitors?
A3: Yes, there are notable differences in the performance of various urease inhibitors. For example, N-(n-butyl) thiophosphoric triamide (NBPT) is the most widely researched and has been shown to decrease ammonia volatilization by an average of 61%.[1] Other inhibitors like 2-NPT have demonstrated greater longevity in soil compared to NBPT.[1] Combinations of inhibitors, such as NBPT + NPPT, have been reported to reduce ammonia losses by an average of 75%.[1] It is important to note that not all products will perform the same under all conditions.[1]
Q4: Can urease inhibitors have any phytotoxic effects on plants?
A4: Some studies have reported phytotoxic symptoms, such as leaf tip scorch and necrotic margins, in plants when urea is combined with NBPT.[3] These effects may be due to an over-accumulation of urea within the plant tissues when its assimilation is altered by the inhibitor.[3]
Mechanism of Urea Hydrolysis and Inhibition
Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with urease inhibitors.
Issue 1: Lower than expected reduction in ammonia volatilization.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify that the inhibitor was applied at the recommended rate. The efficacy of inhibitors like NBPT is dose-dependent. |
| Inhibitor Degradation | Ensure the urease inhibitor has been stored correctly and has not surpassed its shelf-life. The stability of NBPT on urea can decrease over time. |
| Unfavorable Environmental Conditions | Review the soil pH, temperature, and moisture levels of your experiment. High temperatures and acidic soil can accelerate inhibitor degradation.[1][2] |
| High Urease Activity in Soil | In soils with very high urease concentrations, a higher dose of the inhibitor may be necessary to achieve the desired level of inhibition.[4] |
Issue 2: Inconsistent or highly variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Non-uniform Application | Ensure that the urea and inhibitor mixture is homogeneously applied to the soil surface in all replicates. |
| Variability in Soil Samples | Homogenize the bulk soil sample thoroughly before distributing it into experimental units to minimize variability in soil properties. |
| Inconsistent Environmental Control | In laboratory settings, ensure that temperature and moisture are consistently maintained across all replicates. In field studies, be aware of microclimate variations. |
Issue 3: Difficulty in accurately measuring ammonia volatilization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Measurement Technique | Select a measurement method suitable for your experimental scale. Laboratory studies often use dynamic or static chamber methods, while field-scale studies may employ passive flux methods.[5][6][7] |
| Leaks in Chamber Systems | For chamber-based methods, meticulously check for any leaks that could lead to an underestimation of ammonia loss. |
| Interference in Ammonia Quantification | Ensure that the analytical method for ammonia determination (e.g., colorimetric, ion chromatography) is validated for your sample matrix to avoid interferences. |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low urease inhibitor efficacy.
Experimental Protocols
Protocol 1: Determination of Soil Urease Activity
This protocol is adapted from methods used for colorimetric determination of ammonium produced from urea hydrolysis.[8][9]
Objective: To quantify the activity of urease in a soil sample.
Materials:
-
Soil samples
-
Urea solution (e.g., 80 mM)
-
Potassium chloride (KCl) solution (2 M)
-
Reagents for colorimetric ammonium determination (e.g., salicylate-hypochlorite method)
-
Spectrophotometer
-
Incubator or water bath (37°C)
-
Centrifuge and tubes
-
Shaker
Procedure:
-
Sample Preparation: Weigh 1 gram of soil into a centrifuge tube.
-
Incubation: Add 500 µL of the 80 mM urea solution to the soil. For a control (t₀), immediately proceed to extraction. For the test sample (t₁), incubate the mixture at 37°C for 2 hours.
-
Extraction: After incubation, add 10 mL of 2 M KCl solution to each tube. Shake horizontally for 30 minutes at approximately 300 rpm.
-
Centrifugation: Centrifuge the tubes at 2900 x g for 5 minutes to separate the soil from the supernatant.
-
Filtration: Filter the supernatant through an appropriate filter paper (e.g., Whatman 42).
-
Ammonium Determination: Analyze the ammonium concentration in the filtered extract using a colorimetric method, such as the salicylate-hypochlorite method, and measure the absorbance with a spectrophotometer.
-
Calculation: The urease activity is calculated as the difference in ammonium concentration between the incubated sample (t₁) and the control sample (t₀), expressed as µg NH₄⁺-N per gram of soil per hour.
Protocol 2: Laboratory Measurement of Ammonia Volatilization
This protocol outlines a static chamber method for assessing ammonia loss from surface-applied urea.
Objective: To quantify and compare ammonia volatilization from urea with and without a urease inhibitor in a controlled laboratory setting.
Materials:
-
Soil samples
-
Urea and urea treated with a urease inhibitor
-
Static chambers (e.g., glass jars or PVC cylinders)
-
Acid traps (sponges or filter papers soaked in an acid solution, e.g., phosphoric acid)
-
Sealing lids for chambers
-
Incubator or controlled environment room
Procedure:
-
Soil Preparation: Place a standardized amount of soil into each chamber, achieving a consistent bulk density. Adjust soil moisture to a predetermined level (e.g., 60% WFPS).
-
Fertilizer Application: Evenly apply the urea or treated urea granules to the soil surface at a rate equivalent to your experimental target. Include a control treatment with no fertilizer.
-
Chamber Sealing: Immediately after application, place an acid-soaked sponge or filter paper in a holder suspended above the soil surface and seal the chamber.
-
Incubation: Place the sealed chambers in a controlled environment at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), open the chambers and remove the acid traps. Immediately replace them with fresh traps and reseal the chambers.
-
Ammonia Extraction and Analysis: Extract the captured ammonia from the traps by washing with deionized water. Analyze the ammonium concentration in the extract.
-
Calculation: Calculate the cumulative ammonia loss over time by summing the amounts captured in the traps at each sampling interval. Express the results as a percentage of the total nitrogen applied.
Experimental Workflow for Inhibitor Efficacy Testing
Caption: Workflow for laboratory evaluation of urease inhibitor efficacy.
Data Summary Tables
Table 1: Efficacy of Different Urease Inhibitors
| Urease Inhibitor | Average NH₃ Reduction (%) | Number of Studies (n) | Reference |
| NBPT | 61% | 165 | [1] |
| NBPT + NPPT | 75% | 32 | [1] |
| 2-NPT | Consistently effective | - | [1] |
Table 2: Effect of NBPT Concentration on Ammonia Loss Reduction
| NBPT Concentration (% w/w of urea) | NH₃ Loss Reduction (%) | Reference |
| 0.01 | 52% | [1] |
| 0.05 | 83% | [1] |
| 0.10 | 88% | [1] |
| 0.25 | 96% | [1] |
| 0.50 | 97% | [1] |
References
- 1. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 2. international-agrophysics.org [international-agrophysics.org]
- 3. Frontiers | Short-Term Treatment with the Urease Inhibitor N-(n-Butyl) Thiophosphoric Triamide (NBPT) Alters Urea Assimilation and Modulates Transcriptional Profiles of Genes Involved in Primary and Secondary Metabolism in Maize Seedlings [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. westernnutrientmanagement.org [westernnutrientmanagement.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Laboratory assessment of ammonia emission after soil application of treated and untreated manures | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Neutral Backbone Oligonucleotides
Welcome to the technical support center for enhancing the cellular uptake of neutral backbone oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of neutral backbone oligonucleotides, like phosphorodiamidate morpholino oligomers (PMOs), inherently inefficient?
A1: Neutral backbone oligonucleotides lack the negative charge of native nucleic acids. This neutrality reduces electrostatic interactions with the negatively charged cell membrane, which is a primary barrier to entry.[1][2] Consequently, they are not readily taken up by cells through mechanisms that recognize charged molecules and often require delivery assistance to reach their intracellular targets.[3]
Q2: What are the primary mechanisms by which oligonucleotides enter cells?
A2: Oligonucleotides primarily enter cells through various endocytic pathways.[4][5][6] These can include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[4][7][8] The specific pathway can depend on the oligonucleotide chemistry, any conjugated ligands, the delivery vehicle used, and the cell type.[4][6][9]
Q3: What is the "endosomal escape" problem?
A3: After endocytosis, oligonucleotides are encapsulated within membrane-bound vesicles called endosomes.[5][6] For the oligonucleotide to be active, it must be released from these endosomes into the cytoplasm or nucleus to reach its target RNA.[6][9] However, this process is very inefficient, and a large portion of the internalized oligonucleotides can remain trapped in the endolysosomal pathway, leading to degradation and reduced therapeutic effect. This challenge is often referred to as the "endosomal escape bottleneck".[5]
Q4: What are the most common strategies to enhance the cellular uptake of neutral backbone oligonucleotides?
A4: The most common strategies focus on overcoming the charge repulsion of the cell membrane and facilitating endocytosis and subsequent endosomal escape. These include:
-
Conjugation to cell-penetrating peptides (CPPs): Cationic peptides can be covalently linked to the oligonucleotide, which facilitates membrane translocation.[3][10][11]
-
Conjugation to lipids or cholesterol: These modifications increase the lipophilicity of the oligonucleotide, promoting interaction with the cell membrane.[7][12][13]
-
Use of delivery vehicles: Liposomes and other nanoparticles can encapsulate the oligonucleotides and aid in their delivery across the cell membrane.[2][7][14][15]
-
Chemical modifications of the oligonucleotide backbone: Introducing cationic groups can improve cellular uptake.[12][16]
Troubleshooting Guide
Issue 1: Low or no detectable intracellular oligonucleotide.
-
Question: I've treated my cells with a fluorescently labeled neutral backbone oligonucleotide, but I can't detect any signal inside the cells using fluorescence microscopy. What could be the problem?
-
Answer:
-
Inadequate Concentration: The concentration of the oligonucleotide may be too low for detection. Try increasing the concentration in a stepwise manner.
-
Short Incubation Time: The incubation time may not be sufficient for uptake. Extend the incubation period (e.g., from 4 hours to 24 hours).
-
Inefficient "Naked" Uptake: The "free" or "naked" uptake of neutral oligonucleotides is often very low.[3] Consider using a delivery enhancement strategy.
-
Cell Type Variability: Different cell lines have varying capacities for oligonucleotide uptake.[4] What works in one cell line may not be efficient in another. You may need to optimize the protocol for your specific cell type.
-
Incorrect Detection Method: Ensure your microscopy settings are appropriate for the fluorophore used and that the signal is not being quenched.
-
Issue 2: Oligonucleotide appears to be trapped in vesicles.
-
Question: I can see fluorescent puncta within the cells, suggesting the oligonucleotide is being internalized, but I'm not observing the desired biological effect (e.g., splice switching, translational blocking). Why is this?
-
Answer: This observation is characteristic of endosomal entrapment.[5][6] The oligonucleotide has been taken up into endosomes but has not efficiently escaped into the cytoplasm or nucleus where its target is located. To address this:
-
Utilize Endosomal Escape Enhancers: Co-administration with agents that disrupt endosomal membranes can improve release. Some CPPs are designed to facilitate endosomal escape.[11]
-
Switch Delivery Strategy: Some delivery systems, like certain lipid nanoparticles or CPPs, are more effective at promoting endosomal release than others.[3][5]
-
Modify the Oligonucleotide: Conjugating the oligonucleotide to a peptide or small molecule that promotes release from late endosomes could be beneficial.[4]
-
Issue 3: High cytotoxicity observed after treatment.
-
Question: After treating my cells with a CPP-conjugated oligonucleotide or a lipid-based delivery formulation, I'm seeing significant cell death. How can I reduce this toxicity?
-
Answer: Cytotoxicity can arise from the delivery vehicle or the oligonucleotide itself at high concentrations.[17][18][19]
-
Titrate the Concentration: Reduce the concentration of the oligonucleotide-delivery agent complex to find a balance between efficacy and toxicity.
-
Optimize the Oligonucleotide-to-Delivery Agent Ratio: For formulations like liposomes or CPP complexes, the ratio of the components is critical. An excess of the cationic delivery agent is often a source of toxicity.[20] Perform a matrix titration to find the optimal, least toxic ratio.
-
Change the Delivery Reagent: Some delivery reagents are inherently more toxic than others.[17] Consider screening different commercially available transfection reagents or CPPs.
-
Assess the Health of the Cells: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to toxicity.
-
Perform Control Experiments: Treat cells with the delivery agent alone to determine if the toxicity is primarily due to the delivery vehicle.
-
Quantitative Data on Uptake Enhancement Strategies
The following table summarizes the relative cellular uptake efficiency of different enhancement strategies for neutral backbone oligonucleotides. The values are illustrative and can vary significantly based on the specific oligonucleotide sequence, cell type, and experimental conditions.
| Enhancement Strategy | Typical Fold Increase in Uptake (vs. Naked Oligo) | Key Advantages | Potential Disadvantages |
| Cell-Penetrating Peptide (CPP) Conjugation | 10 to 100-fold[11][21] | Broad applicability to various cell types; can be designed to target specific tissues.[3][10] | Potential for cytotoxicity at high concentrations; immunogenicity.[22] |
| Lipid/Cholesterol Conjugation | 5 to 50-fold[7] | Improved pharmacokinetic properties; spontaneous self-assembly into micelles. | Can alter biodistribution; potential for off-target effects. |
| Liposomal Formulations | 20 to >1000-fold[14][23] | High encapsulation efficiency; protects oligonucleotide from degradation.[2] | Can be immunogenic; complex manufacturing process.[2] |
| Electroporation | Not directly comparable (physical method) | Highly efficient for a wide range of cell types; rapid delivery.[24] | Can cause significant cell death; requires specialized equipment.[25] |
Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of Neutral Backbone Oligonucleotides
This protocol provides a general guideline for using a cationic lipid-based reagent (lipofection) to deliver neutral oligonucleotides into cultured mammalian cells.
Materials:
-
Neutral backbone oligonucleotide (e.g., PMO)
-
Cationic lipid transfection reagent (e.g., Lipofectin™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum
-
24-well tissue culture plates
-
Adherent mammalian cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Oligonucleotide-Lipid Complexes: a. For each well to be transfected, dilute the desired amount of oligonucleotide (e.g., 100-500 nM final concentration) into 50 µL of serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the recommended amount of the cationic lipid reagent (e.g., 1-2 µL) into 50 µL of serum-free medium. Mix gently. c. Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[26]
-
Transfection: a. Gently wash the cells once with serum-free medium. b. Add 400 µL of serum-free medium to each well. c. Add the 100 µL of oligonucleotide-lipid complex to each well. Swirl the plate gently to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, add 500 µL of complete culture medium containing serum. Alternatively, the transfection medium can be removed and replaced with fresh complete medium.
-
Assay: Analyze the cells for the desired biological effect or for oligonucleotide uptake at 24-72 hours post-transfection.
Protocol 2: Electroporation of Neutral Backbone Oligonucleotides
This protocol is a general guide for delivering neutral oligonucleotides into mammalian cells using electroporation. Parameters will need to be optimized for specific cell types and electroporation systems.
Materials:
-
Neutral backbone oligonucleotide
-
Electroporation cuvettes (e.g., 0.2 cm or 0.4 cm gap)
-
Electroporation buffer (commercially available or prepared in-house)
-
Mammalian cells in suspension
-
Complete cell culture medium
-
Electroporator device
Procedure:
-
Cell Preparation: a. Harvest cells and wash them once with sterile PBS. b. Resuspend the cells in cold electroporation buffer at a concentration of 1-10 x 10^6 cells/mL.[27]
-
Electroporation: a. In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with the desired amount of neutral oligonucleotide (e.g., 1-10 µM final concentration). b. Transfer the cell/oligonucleotide mixture to a pre-chilled electroporation cuvette.[28] c. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (voltage, capacitance, resistance for exponential decay; or voltage, pulse width, number of pulses for square wave).[24][29]
-
Recovery: a. Immediately after the pulse, remove the cuvette and add 900 µL of pre-warmed complete culture medium to the cuvette. b. Gently transfer the cell suspension to a well of a culture plate containing the appropriate volume of pre-warmed medium.
-
Incubation and Analysis: Incubate the cells at 37°C. Cell viability and oligonucleotide activity can be assessed 24-72 hours post-electroporation.
Protocol 3: Quantification of Intracellular Oligonucleotide Concentration by Fluorescence Microscopy
This protocol outlines a method to quantify the relative intracellular uptake of fluorescently labeled oligonucleotides.
Materials:
-
Fluorescently labeled oligonucleotide
-
Cells cultured on glass coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the fluorescently labeled oligonucleotide for the desired time and concentration. Include an untreated control.
-
Washing: Gently wash the cells three times with cold PBS to remove any oligonucleotide that is not internalized.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with a nuclear marker like DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples to allow for comparison.
-
Image Analysis: a. Open the images in an image analysis software. b. Use the DAPI channel to define the nuclear region of interest (ROI) for each cell. c. Define the whole-cell ROI, for example, by outlining the cell boundary in a brightfield image or by expanding the nuclear ROI. d. Measure the mean fluorescence intensity of the labeled oligonucleotide within the defined cellular ROIs. e. Subtract the background fluorescence measured from an area with no cells. f. Compare the mean fluorescence intensity between different treatment groups to quantify relative uptake.
Visualizations
Caption: General pathways of oligonucleotide cellular uptake and intracellular trafficking.
Caption: A logical workflow for troubleshooting common issues in oligonucleotide delivery experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Cellular uptake and intracellular trafficking of oligonucleotides: implications for oligonucleotide pharmacology. | Semantic Scholar [semanticscholar.org]
- 10. Peptide-PMO Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Nanoparticle Delivery of Charge-Neutral Splice-Switching Morpholino Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. toxicology.org [toxicology.org]
- 19. Oligonucleotide Drug Toxicity Assessment Service - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Uptake and quantification of intracellular concentration of lipophilic pro-oligonucleotides in HeLa cells – IGMM [igmm.cnrs.fr]
- 24. Electroporation | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipofectin Reagent - for the transfection of DNA - RNA - oligonucleotides into mammalian cells - DNA into plant protoplasts | Thermo Fisher Scientific - US [thermofisher.com]
- 27. bioscience.co.uk [bioscience.co.uk]
- 28. neb.com [neb.com]
- 29. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
Technical Support Center: Phosphorodiamidate Morpholinos (PMOs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during experiments with phosphorodiamidate morpholinos (PMOs), with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PMOs?
A1: The primary causes of off-target effects with PMOs include:
-
Activation of the p53 signaling pathway: This is a major off-target effect that can lead to apoptosis, particularly in the nervous system.[1][2][3][4] This can be triggered by the PMO sequence itself, independent of its intended target.
-
Immune response activation: PMOs can sometimes trigger an innate immune response.[5]
-
Off-target splicing defects: In some cases, PMOs can cause mis-splicing of unintended pre-mRNAs.[5]
-
Sequence-specific off-targeting: A PMO may have partial complementarity to unintended RNA sequences, leading to their knockdown.[6][7]
Q2: What are the recommended negative controls for a PMO experiment?
A2: Several types of negative controls are recommended to ensure the observed phenotype is specific to the knockdown of the intended target:
-
Standard Control Oligo: This is a widely used control with a sequence that targets a human beta-globin intron mutation and has minimal phenotypic effects in most model systems.[1] The sequence is 5'-CCTCTTACCTCAGTTACAATTTATA-3'.[1]
-
Mismatch Control Oligo: A PMO with the same base composition as the experimental PMO but with several (typically 4-5) mismatched bases.[6][8][9] This control helps to distinguish sequence-specific effects from non-specific effects of the morpholino chemistry.
-
Uninjected or Vehicle-Injected Controls: These controls are essential to account for any effects of the injection procedure or the vehicle solution.
Q3: How can I confirm the specificity of my PMO-induced phenotype?
A3: Specificity can be confirmed through several key experiments:
-
Rescue Experiment: Co-injection of the PMO with a synthetic mRNA encoding the target protein that lacks the PMO binding site.[6][10][11] Restoration of the wild-type phenotype indicates the PMO's effect is specific to the target knockdown.
-
Dose-Response Curve: Determining the minimal effective concentration of the PMO that produces the desired phenotype while minimizing non-specific effects.[11][12][13]
Q4: My PMO is difficult to resuspend. What should I do?
A4: Difficulty in resuspending a PMO can be due to moisture absorption or high G content. Here are some troubleshooting steps:
-
Ensure the oligo was fluffy and dry upon receipt. If it appears as a hard pellet, it may have absorbed moisture.
-
To resuspend, add sterile, nuclease-free water and vortex thoroughly.
-
If it remains difficult to dissolve, heating the solution at 65°C for 5-10 minutes can help.
-
For very stubborn pellets, autoclaving on a liquid cycle can be effective.
Troubleshooting Guides
Issue 1: High levels of cell death or apoptosis are observed in my experiment.
This is a common off-target effect, often mediated by the activation of the p53 pathway.
Troubleshooting Steps:
-
Assess p53 Activation:
-
Perform TUNEL staining or use vital dyes like Acridine Orange to visualize apoptotic cells.
-
Quantify the expression of p53 target genes, such as p21 and mdm2, using qRT-PCR. A significant increase in their expression suggests p53 activation.[3]
-
-
Co-inject with a p53 Morpholino:
-
Optimize PMO Dose:
-
Use a Mismatch Control:
Quantitative Data Summary: p53 Activation and Apoptosis
| Parameter | Observation in Off-Target Effect | Method of Measurement |
| p21 mRNA Levels | Significant increase in morphants showing neural death. | Quantitative RT-PCR |
| Apoptotic Cells | Increased TUNEL-positive cells in the central nervous system. | TUNEL Assay, Acridine Orange Staining |
Issue 2: My Vivo-Morpholino or PPMO is causing toxicity.
Vivo-Morpholinos and Peptide-Conjugated PMOs (PPMOs) are modified for enhanced delivery but can sometimes exhibit toxicity.
Troubleshooting Steps:
-
Check for Oligo Aggregation:
-
Optimize Delivery and Dosage:
-
For in vivo experiments, consider the route of administration. Intravenous (IV) and intraperitoneal (IP) injections may have different toxicity profiles.[2]
-
Perform a dose-response curve to determine the maximum tolerated dose.[16]
-
For cell culture, use the lowest effective concentration, typically in the 1-10 µM range. Higher concentrations can be toxic.[17]
-
-
Consider Anticoagulation Therapy:
Quantitative Data Summary: Vivo-Morpholino Toxicity
| Observation | Potential Cause | Recommended Action |
| High mortality rates in mice.[2][16][18] | Oligonucleotide hybridization and dendrimer clustering leading to increased blood clotting.[2][15][18] | Analyze oligo sequence for potential 3' to 5' base pairing. Consider co-administration with physiological saline or anticoagulants.[2][15] |
| Cell toxicity in culture at high concentrations.[17] | High concentration of the delivery moiety. | Reduce the final concentration to the 1-10 µM range.[17] |
Experimental Protocols
Protocol 1: Mismatch Control Injection in Zebrafish Embryos
Objective: To control for non-specific effects of the PMO chemistry and injection procedure.
Materials:
-
Experimental PMO
-
4- or 5-base mismatch control PMO (same length and base composition as the experimental PMO)
-
Microinjection setup
-
Zebrafish embryos (1-2 cell stage)
-
Injection buffer (e.g., 0.4 mM MgSO₄, 0.6 mM CaCl₂, 0.7 mM KCl, 58 mM NaCl, 5 mM HEPES pH 7.6) with 0.05% Phenol Red.[8]
Procedure:
-
Prepare injection solutions of both the experimental PMO and the mismatch control PMO at a range of concentrations (e.g., 1 ng/nL, 2 ng/nL, 4 ng/nL) in the injection buffer.
-
Calibrate the microinjection needle to deliver a known volume (e.g., 1 nL).
-
Inject the experimental PMO solution into the yolk of one group of 1-2 cell stage zebrafish embryos.
-
Inject the mismatch control PMO solution at the same concentrations into a separate group of embryos.
-
Include an uninjected control group and a vehicle-injected control group.
-
Incubate the embryos under standard conditions.
-
At the desired time point, score the phenotypes of all groups, comparing the phenotype of the experimental PMO-injected embryos to the mismatch control and uninjected controls. The mismatch control should ideally show a wild-type phenotype at concentrations where the experimental PMO shows a specific phenotype.[9][11]
Protocol 2: mRNA Rescue Experiment in Zebrafish Embryos
Objective: To demonstrate the specificity of a PMO-induced phenotype by restoring the wild-type phenotype with a co-injected mRNA.
Materials:
-
Experimental PMO
-
Capped, polyadenylated synthetic mRNA encoding the target protein. This mRNA should be designed to lack the PMO binding site.[6][10]
-
Microinjection setup
-
Zebrafish embryos (1-2 cell stage)
-
Injection buffer
Procedure:
-
Synthesize the rescue mRNA in vitro using a standard transcription kit. The template should be engineered to remove the PMO target sequence from the 5' UTR or to introduce silent mutations in the coding region that disrupt the PMO binding site without altering the amino acid sequence.[6]
-
Prepare the following injection solutions:
-
Experimental PMO alone.
-
Rescue mRNA alone.
-
Experimental PMO + Rescue mRNA.
-
-
Inject the solutions into the yolk of 1-2 cell stage zebrafish embryos.
-
Include an uninjected control group.
-
Incubate the embryos and observe the phenotypes. A successful rescue is indicated by a significant reduction or complete reversal of the PMO-induced phenotype in the co-injected group compared to the group injected with the PMO alone.[10]
Visualizations
Caption: p53-mediated off-target effects of PMOs.
References
- 1. Negative control Morpholino oligos | Gene Tools, LLC [gene-tools.com]
- 2. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Activation by Knockdown Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 activation by knockdown technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholino injection [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirming Specificity | Gene Tools, LLC [gene-tools.com]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 18. tandfonline.com [tandfonline.com]
Optimizing temperature for fast-flow synthesis of PMOs
Technical Support Center: Fast-Flow Synthesis of PMOs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing temperature during the fast-flow synthesis of Periodic Mesoporous Organosilicas (PMOs).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the fast-flow synthesis of PMOs?
The synthesis temperature is a critical parameter that influences reaction kinetics and material properties. For continuous flow synthesis of mesoporous silicas and organosilicas, temperatures typically range from ambient room temperature up to 85°C or higher.[1] A common range cited in flow synthesis protocols is 20-75°C, with specific examples demonstrating successful synthesis at 55°C and 80°C for related mesoporous silicas.[2][3]
Q2: How does temperature impact the final properties of the PMOs?
Temperature directly affects the hydrolysis and condensation rates of the organosilane precursors. This, in turn, influences the final morphology, particle size, pore structure, and surface area of the PMO materials.[4] While specific outcomes are dependent on the precursor and solvent system, temperature can be used to control the degree of silica condensation and the self-assembly process with the surfactant template.
Q3: Why is precise temperature control so crucial in a continuous flow setup?
In a continuous flow system, consistent and precise temperature control is paramount for product reproducibility. Unlike batch reactions, where temperature may fluctuate, a flow reactor's steady-state operation ensures that every segment of the reaction mixture experiences the same temperature profile for the same duration (residence time). This leads to a highly uniform product. Temperature can also be used as a tool for process optimization, enabling temperature-controlled selectivity and minimizing side reactions.[5]
Troubleshooting Guide
Issue: My flow reactor is clogging frequently during PMO synthesis.
Reactor clogging is a common issue in flow chemistry, often caused by the premature precipitation of solid materials out of the solution.[6][7] Temperature is a key variable to investigate when troubleshooting this problem.
| Potential Cause | Explanation | Recommended Solution |
| Temperature is too high | Excessively high temperatures can accelerate the hydrolysis and condensation of organosilane precursors beyond the rate of controlled self-assembly. This leads to the rapid formation of large, amorphous silica-organosilica aggregates that are insoluble and precipitate within the narrow channels of the reactor. | 1. Decrease the Reactor Temperature: Systematically lower the temperature of the reactor bath in 5-10°C increments to find a point where the reaction proceeds homogeneously. 2. Reduce Residence Time: If a high temperature is required, consider shortening the residence time by increasing the total flow rate to move the material through the heated zone before it can precipitate. |
| Temperature is too low | An insufficient temperature may lead to very slow or incomplete hydrolysis of the precursors. Unreacted or partially reacted species can have lower solubility in the solvent system, causing them to precipitate. This can be particularly problematic at mixing junctions before the reactor is heated. | 1. Increase the Reactor Temperature: Gradually increase the temperature to ensure the reaction kinetics are fast enough to maintain precursor solubility and promote controlled condensation. A typical starting point is 55°C.[2] 2. Pre-heat Precursor Streams: If precipitation occurs at the mixing point, consider gently pre-heating the precursor lines just before they merge. |
| Inconsistent Heating | "Hot spots" or uneven temperature distribution along the reactor coil can create localized zones of rapid precipitation, which then cause a blockage. | 1. Ensure Proper Immersion: Check that the entire reactor coil is fully and evenly submerged in the constant temperature bath (e.g., oil or water bath). 2. Improve Bath Circulation: Use a circulating bath or add a magnetic stirrer to the bath to ensure a uniform temperature distribution. |
Quantitative Data on Synthesis Parameters
The table below summarizes representative synthesis parameters from continuous flow methods for mesoporous silicas, which serve as a valuable reference for PMO synthesis.
| Material | Synthesis Temperature (°C) | Residence Time | Key Outcome / Properties | Reference |
| Mesoporous Silica | 55 | 20 minutes | Particle Size: ~900 nm; Surface Area: 922 m²/g; Pore Size: 3.14 nm. Process was prone to clogging without optimization. | [2] |
| Mesoporous Silica | 20 - 75 | 10 - 30 minutes | General range to produce controllable particle sizes from 400-1500 nm. | [2] |
| SBA-15 Silica | 80 | 13 minutes | Surface Area: 566 m²/g; Pore Size: 5.1 nm. Achieved high productivity (5.3 g·L⁻¹·h⁻¹). | [3] |
Experimental Protocols
Representative Protocol for Fast-Flow Synthesis of Ethane-Bridged PMO
This protocol is adapted from continuous flow methods for mesoporous silica and provides a starting point for PMO synthesis.[2]
1. Precursor Solution Preparation:
-
Solution A (Silica & Surfactant): In a 250 mL bottle, dissolve Cetyltrimethylammonium bromide (CTAB) as the surfactant template and Sodium Hydroxide (NaOH) as the catalyst in a mixture of deionized water and methanol.
-
Solution B (Organosilane): In a separate 250 mL bottle, dissolve the bridged organosilane precursor, 1,2-bis(triethoxysilyl)ethane (BTEE), in methanol.
2. Flow Reactor Setup:
-
Use two independent syringe pumps, one for each solution.
-
Connect the outlet of each pump to a T-junction or micromixer using PFA or Teflon tubing.
-
Connect the outlet of the mixer to a coiled tubular reactor (e.g., 10-20 mL volume, 1/8" OD Teflon tubing).
-
Submerge the entire coiled reactor in a constant temperature oil or water bath set to the desired synthesis temperature (e.g., 55°C).
-
Place a back-pressure regulator (BPR) at the outlet of the system to maintain pressure and prevent solvent boiling.
3. Synthesis Procedure:
-
Set the temperature bath to the target temperature (e.g., 55°C) and allow it to stabilize.
-
Set the flow rates on the syringe pumps to achieve the desired residence time. For a 10 mL reactor and a 20-minute residence time, the total flow rate should be 0.5 mL/min (0.25 mL/min for each pump).
-
Begin pumping both solutions simultaneously through the reactor.
-
Collect the milky white suspension from the outlet after the system has reached a steady state (typically after a volume equivalent to 2-3 times the reactor volume has passed through).
4. Post-Processing:
-
Centrifuge the collected suspension to separate the solid PMO particles.
-
Wash the particles repeatedly with deionized water and ethanol to remove residual reactants.
-
Dry the particles in an oven.
-
Remove the surfactant template by either solvent extraction or calcination (heating in air at ~550°C) to yield the final porous material.
Visualizations
Caption: Experimental workflow for continuous fast-flow synthesis of PMOs.
Caption: Troubleshooting flowchart for temperature-related issues in PMO synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2023157020A1 - Continuous flow synthesis of mesoporous silica particles - Google Patents [patents.google.com]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phosphorodiamidate morpholino oligomers (PMOs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up PMO synthesis?
A1: Scaling up PMO synthesis from research to production quantities presents several key challenges. These include maintaining high coupling efficiency with each additional monomer, which becomes increasingly critical for the synthesis of long oligomers.[1] Inefficient deprotection and coupling steps can lead to a higher incidence of impurities, such as n-1 deletion sequences.[2][3][4] The stability of the morpholino monomers, particularly the activated chlorophosphoramidate monomers, can also be a concern, potentially leading to side reactions and decreased yield.[5] Furthermore, the purification of the final product at a large scale becomes more complex, as separating the full-length PMO from closely related impurities is often difficult.[2][6]
Q2: My overall yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?
A2: A significant drop in yield upon scale-up can be attributed to several factors. Inefficient coupling is a primary suspect; even a small decrease in coupling efficiency per step results in a substantial reduction in the overall yield of the full-length product.[1] Incomplete detritylation can also lead to the termination of chain elongation, contributing to a lower yield of the desired oligomer. The quality and stability of reagents, including the morpholino monomers and activators, are crucial; degradation of these components can lead to failed couplings.[5] Finally, losses during post-synthesis workup and purification can be more pronounced at a larger scale.[1] To troubleshoot, it is recommended to re-evaluate and optimize coupling and deprotection times, ensure the use of fresh, high-quality reagents, and consider optimizing the purification protocol to minimize product loss.
Q3: I am observing a high level of n-1 and other deletion impurities in my final product. How can I minimize these?
A3: The presence of n-1 and other deletion impurities is a common issue in PMO synthesis, primarily arising from incomplete detritylation or inefficient coupling during solid-phase synthesis.[3][4] To minimize these impurities, ensure that the detritylation step is complete by optimizing the reaction time and the concentration of the deblocking agent. For the coupling step, using a suitable activator and ensuring an adequate excess of the monomer can drive the reaction to completion. The choice of coupling activator has been shown to be critical, with agents like 5-ethylthio-1H-tetrazole (ETT) and iodine demonstrating improved coupling efficiency in some systems.[3][7] Additionally, incorporating a capping step after coupling can block any unreacted free amines, preventing them from participating in subsequent cycles and forming deletion sequences.
Q4: What are the best practices for purifying scale-up batches of PMOs?
A4: Purification of large-scale PMO batches typically relies on chromatography, primarily anion-exchange (AEX) and reverse-phase (RP) high-performance liquid chromatography (HPLC).[2][6] For AEX HPLC, purification is often performed under basic conditions where the guanine and thymine bases are deprotonated, imparting a net negative charge that allows for separation on an anion-exchange column.[2] However, this method may not effectively resolve impurities with identical charge characteristics, such as n-1 deletions of cytosine or adenine.[2] Reverse-phase HPLC can also be used, but resolution of long, closely related sequences can be challenging.[6] For optimal results, a combination of purification techniques may be necessary. After chromatographic purification, a desalting step is typically performed.[2]
Q5: How can I improve the coupling efficiency during solid-phase synthesis?
A5: Improving coupling efficiency is paramount for successful PMO synthesis. Several factors can be optimized:
-
Activator Choice: The selection of the coupling activator can significantly impact efficiency. While various activators are used, some studies suggest that ETT and iodine can be more effective than lithium bromide (LiBr) in certain contexts.[3][7]
-
Reaction Conditions: Optimizing the reaction temperature and time is crucial. For example, some automated fast-flow synthesis platforms have utilized elevated temperatures (e.g., 90°C) to dramatically reduce coupling times.[4]
-
Reagent Concentration and Quality: Using a sufficient excess of the activated monomer and ensuring all reagents are of high purity and anhydrous can drive the coupling reaction towards completion. The stability of the activated monomer solution is also a key consideration.[3]
-
Solid Support: The choice of solid support can also influence the overall synthesis efficiency.
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Suggested Action |
| Low overall yield of crude product | Incomplete coupling reactions. | Increase coupling time. Increase the excess of activated monomer. Use a more efficient coupling activator (e.g., ETT, iodine).[3][7] Ensure anhydrous conditions. |
| Incomplete detritylation. | Increase detritylation time. Use fresh deblocking solution. | |
| Degradation of monomers or reagents. | Use fresh, high-quality monomers and reagents. Prepare activated monomer solutions immediately before use.[3] | |
| Loss of product during cleavage and deprotection. | Optimize cleavage and deprotection conditions (time, temperature, reagent concentration). | |
| Significant loss of product during purification | Co-elution of product with impurities. | Optimize HPLC gradient and column chemistry for better separation.[6] Consider a multi-step purification strategy. |
| Non-specific binding to purification media. | Evaluate different column types and mobile phases. |
High Impurity Profile
| Symptom | Possible Cause | Suggested Action |
| High levels of n-1 deletion sequences | Inefficient coupling. | See "Incomplete coupling reactions" under Low Synthesis Yield. |
| Incomplete detritylation. | See "Incomplete detritylation" under Low Synthesis Yield. | |
| Insufficient capping. | Ensure the capping step is efficient to block unreacted amines. | |
| Presence of truncated sequences (shortmers) | Premature chain termination. | Optimize all steps of the synthesis cycle (detritylation, coupling, capping). Check for stability of the linkage to the solid support. |
| Modification of nucleobases | Harsh deprotection conditions. | Use milder deprotection conditions if compatible with protecting groups. |
Data Presentation
Table 1: Comparison of Coupling Activators in PMO Synthesis
| Activator | Reported Advantages | Reported Disadvantages | Key Considerations |
| Lithium Bromide (LiBr) | Commonly used in established protocols. | May require longer coupling times.[3] | Often used in combination with a tertiary amine base. |
| 5-Ethylthio-1H-tetrazole (ETT) | Reported to improve coupling efficiency compared to LiBr.[8] Amenable to use in automated DNA synthesizers.[3] | May be more expensive than LiBr. | A good alternative for optimizing difficult couplings. |
| Iodine | Shown to be an effective activator, improving coupling efficiency.[3][7] | Can require more extensive washing steps to remove color.[3] | May be a cost-effective option for process optimization. |
| 4,5-Dicyanoimidazole (DCI) | Less acidic than tetrazole, potentially reducing side reactions.[9] | May be beneficial for sensitive monomers. |
Table 2: Typical Yields for PMO Synthesis
| Oligomer Length | Synthesis Scale | Reported Overall Yield | Purification Method | Reference |
| 30-mer (Eteplirsen) | Not specified | >20% | Not specified | |
| 25-mer | Small scale | ~51-70% (crude) | HPLC | |
| 18-mer | 10 mg | ~10% (purified) | Cation Exchange Chromatography | [4] |
| 18-mer (anti-SARS-CoV-2) | 10 mg | ~5.5% (purified) | Cation Exchange Chromatography | [4] |
Note: Yields are highly dependent on the specific sequence, synthesis chemistry, and purification methods employed.
Experimental Protocols
Protocol 1: Solid-Phase PMO Synthesis (General Workflow)
This protocol outlines the general steps for solid-phase synthesis of PMOs. Specific reagents, concentrations, and reaction times should be optimized for the particular sequence and scale.
-
Resin Preparation: Swell the solid support (e.g., polystyrene resin) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM).
-
First Monomer Loading: Couple the first protected morpholino monomer to the solid support using an appropriate linker and activation method.
-
Synthesis Cycle: a. Deprotection (Detritylation): Remove the 5'-terminal protecting group (e.g., trityl) using an acidic solution (e.g., 3% trichloroacetic acid in DCM). b. Washing: Wash the resin thoroughly with a series of solvents (e.g., DCM, acetonitrile) to remove the deblocking agent and byproducts. c. Coupling: Add the next activated morpholino monomer and a suitable activator (e.g., ETT in the presence of an organic base like N-ethylmorpholine) to the resin. Allow the reaction to proceed for the optimized time. d. Washing: Wash the resin to remove excess monomer and activator. e. (Optional) Capping: Add a capping reagent (e.g., acetic anhydride) to block any unreacted free amines. f. Washing: Wash the resin to remove capping reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat step 3 for each subsequent monomer in the sequence.
-
Cleavage and Deprotection: After the final monomer is coupled, cleave the PMO from the solid support and remove the base-protecting groups using a strong base, typically aqueous ammonia, often at an elevated temperature.
-
Workup: Isolate the crude PMO product, for example, by precipitation or solid-phase extraction.
Protocol 2: Anion-Exchange HPLC Purification of PMOs
This protocol provides a general method for the purification of PMOs using anion-exchange HPLC.[2]
-
Column: Use a suitable anion-exchange column (e.g., a quaternary alkylammonium-packed column).
-
Mobile Phase Preparation:
-
Buffer A: Prepare a low-salt buffer at a high pH (e.g., pH > 10) to deprotonate the G and T bases.
-
Buffer B: Prepare a high-salt buffer at the same high pH.
-
-
Sample Preparation: Dissolve the crude PMO in the initial mobile phase conditions (high percentage of Buffer A).
-
Chromatography: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the PMO sample. c. Elute the PMO using a salt gradient, increasing the percentage of Buffer B over time. d. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length PMO.
-
Desalting: Process the collected fractions through a desalting cartridge or via another suitable method to remove the high concentration of salt from the mobile phase.
-
Lyophilization: Lyophilize the desalted PMO solution to obtain the final product as a solid.
Visualizations
Caption: High-level workflow for PMO synthesis and purification.
Caption: Troubleshooting decision tree for low PMO synthesis yield.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. gene-tools.com [gene-tools.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 7. scispace.com [scispace.com]
- 8. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]
- 9. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to H-Phosphonate and Phosphoramidite Chemistries for Phosphorodiamidate Morpholino Oligomer (PMO) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphorodiamidate morpholino oligomers (PMOs), a cornerstone of antisense therapy, has largely been accomplished through two prominent chemical strategies: the H-phosphonate and the phosphoramidite methods. Both approaches offer distinct advantages and disadvantages in terms of efficiency, scalability, and reagent handling. This guide provides an objective comparison of these two synthetic routes, supported by available experimental data, to aid researchers in selecting the optimal method for their specific needs.
Introduction to PMO Synthesis
Phosphorodiamidate morpholino oligomers are synthetic molecules that can block the translation of specific messenger RNA (mRNA) sequences, making them powerful tools in research and therapeutic development.[1] The unique morpholino backbone, which replaces the ribose sugar of natural nucleic acids, imparts nuclease resistance and strong, specific binding to target RNA.[1] The success of several FDA-approved PMO-based drugs for diseases like Duchenne Muscular Dystrophy underscores the importance of efficient and scalable synthesis methods.[1]
The solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing chain attached to a solid support. The key chemical step in this cycle is the formation of the phosphorodiamidate linkage, and it is here that the H-phosphonate and phosphoramidite chemistries diverge.
Chemical Principles: A Tale of Two Chemistries
Both H-phosphonate and phosphoramidite chemistries are based on the reactivity of trivalent phosphorus (P(III)) compounds, which are subsequently oxidized to the pentavalent phosphorus (P(V)) state found in the final PMO backbone.
H-Phosphonate Chemistry
The H-phosphonate method involves the coupling of a 5'-unprotected morpholino monomer with a 3'-H-phosphonate-functionalized monomer. This reaction is typically activated by an acyl chloride or a phosphonium-type condensing reagent. A key feature of this method is that the resulting H-phosphonate diester linkage is stable to the acidic conditions used for detritylation, allowing for oxidation of all linkages in a single step at the end of the synthesis.[2][3]
Recent advancements have demonstrated the first solid-phase synthesis of PMOs using the H-phosphonate method, as well as a convergent approach that significantly reduces coupling times.[4][5][6][7][8][9][10]
Caption: H-Phosphonate synthesis cycle for PMOs.
Phosphoramidite Chemistry
Phosphoramidite chemistry is the gold standard for DNA and RNA synthesis and has been adapted for PMO synthesis.[11] This method utilizes 3'-phosphoramidite monomers, which are activated by a weak acid, such as tetrazole or its derivatives, to couple with the 5'-hydroxyl group of the support-bound monomer. The resulting phosphite triester linkage is unstable to acid and must be oxidized to a stable phosphate triester in each cycle before the next monomer is added.[2]
A streamlined 5'→3' phosphoramidite approach has been developed for PMO synthesis, making it compatible with standard automated DNA/RNA synthesizers.[12][13][14] This method has also been successfully used to create PMO-DNA chimeras.[15]
Caption: Phosphoramidite synthesis cycle for PMOs.
Performance Comparison: A Data-Driven Analysis
| Parameter | H-Phosphonate Chemistry | Phosphoramidite Chemistry |
| Coupling Efficiency | Reported as 98 to 100% for the synthesis of a 15-mer T-containing PMO.[5] | Described as "excellent overall yields," suggesting high coupling efficiency.[12] A 3-fold excess of phosphoramidite yields 99-100% coupling efficiency in liquid-phase synthesis.[16] |
| Overall Yield | A 15-mer T-containing PMO was synthesized with a final yield of 0.27 µmol starting from 0.52 µmol of resin.[5] | A trimer was synthesized with a 94% yield.[1] |
| Purity | Purity of a 5-mer PMO was confirmed by C-18 column chromatography.[5] | Extensive quality control measures including NMR, HPLC, and mass spectrometry are used to validate purity.[11] |
| Scalability | The convergent H-phosphonate approach is suggested to facilitate large-scale synthesis.[6][7][8][9][10] However, solid-phase synthesis, in general, has scalability limitations.[16] | Phosphoramidite chemistry is the industry standard and has been scaled up to multi-gram quantities.[11] However, it faces challenges in scalability, including complex reaction pathways and purification.[17] Liquid-phase synthesis using phosphoramidites shows potential for large-scale production.[16][18][19] |
| Reagent Stability | H-phosphonate monomers are generally more stable than phosphoramidites and do not require stringent anhydrous conditions. | Phosphoramidite monomers are sensitive to moisture and require anhydrous conditions for storage and reaction. The stability of activated 5'-chlorophosphoramidate morpholino monomer is reported to be poor in solution.[5] |
| Automation | H-phosphonate chemistry is compatible with DNA synthesizers.[5] | The 5'→3' phosphoramidite approach is fully compatible with automated DNA/RNA synthesizers.[12][13][14] |
Experimental Protocols
Detailed experimental protocols for both methods are crucial for reproducibility. Below are generalized protocols based on published literature.
H-Phosphonate Synthesis of a PMO (Solid-Phase)
This protocol is a generalized representation based on the first reported solid-phase synthesis of a PMO using H-phosphonate chemistry.[4][5]
-
Resin Preparation: Start with an appropriate solid support (e.g., Novasyn TG-amino resin) functionalized with a suitable linker.
-
Deblocking: Remove the 5'-trityl protecting group of the support-bound monomer using a solution of 3% trichloroacetic acid in dichloromethane.
-
Washing: Wash the resin thoroughly with acetonitrile.
-
Coupling: Activate the H-phosphonate morpholino monomer (e.g., 20 equivalents) with a suitable activator (e.g., p-nitrophenol) and couple it to the deprotected 5'-amine on the solid support.
-
Washing: Wash the resin with acetonitrile to remove unreacted reagents.
-
Capping (Optional but Recommended): Cap any unreacted 5'-amino groups using a capping reagent (e.g., 10% acetic anhydride in a suitable solvent).
-
Repeat: Repeat steps 2-6 for each subsequent monomer addition.
-
Oxidation: After the final coupling, perform a global oxidation of all H-phosphonate linkages to phosphorodiamidate linkages using a solution of iodine and an amine (e.g., dimethylamine).
-
Cleavage and Deprotection: Cleave the synthesized PMO from the solid support and remove base-protecting groups using aqueous ammonia at an elevated temperature (e.g., 40°C for 5 hours).
-
Purification: Purify the crude PMO using a suitable method such as precipitation, dialysis, or HPLC.
Phosphoramidite Synthesis of a PMO (Automated Solid-Phase)
This protocol is a generalized representation of the automated 5'→3' phosphoramidite approach.[12]
-
Resin: Use a controlled pore glass (CPG) support suitable for automated synthesis.
-
Synthesis Cycle (performed on an automated DNA/RNA synthesizer): a. Deblocking: Remove the 3'-N-protecting group (e.g., MMT) of the morpholino ring on the solid support. b. Neutralization: Neutralize the support with a suitable base. c. Coupling and Oxidation (Oxidative Coupling): Couple the 5'-phosphoramidite morpholino monomer in the presence of an activator, followed by in-situ oxidation. d. Capping: Cap any unreacted morpholino-NH groups.
-
Cleavage from Support: After the final cycle, cleave the PMO from the CPG support using aqueous ammonia.
-
Purification: Purify the crude PMO using standard oligonucleotide purification techniques.
Conclusion: Choosing the Right Path
Both H-phosphonate and phosphoramidite chemistries offer viable routes for the synthesis of high-quality PMOs. The choice between them often depends on the specific requirements of the project, including scale, available equipment, and the desired level of automation.
The phosphoramidite method , being the more established chemistry for oligonucleotide synthesis, benefits from a wider availability of reagents and well-optimized protocols for automation.[11] The streamlined 5'→3' approach further enhances its appeal for researchers familiar with standard DNA/RNA synthesis platforms.[12] However, the moisture sensitivity of phosphoramidite monomers and the need for oxidation in every cycle can be drawbacks.
The H-phosphonate method presents an attractive alternative with its more stable monomers and the convenience of a single, final oxidation step.[2][3] The development of a convergent synthesis approach suggests its potential for efficient and scalable production.[6][7][8][9][10] As this chemistry matures for PMO synthesis, it may offer a more cost-effective and streamlined workflow, particularly for large-scale manufacturing.
Ultimately, the selection of the synthetic method should be guided by a thorough evaluation of the pros and cons of each approach in the context of the researcher's specific goals and resources. Both chemistries are powerful tools that will continue to drive innovation in the exciting field of antisense therapeutics.
References
- 1. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Link: Phosphonate Oligos [genelink.com]
- 4. Synthesis of phosphorodiamidate morpholino oligonucleotides by H-phosphonate method | Gene Tools, LLC [gene-tools.com]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach [m.x-mol.net]
- 11. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 12. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 18. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
A Comparative Guide to Urease Inhibitors: Ethyl Phosphorodiamidate vs. N-(n-butyl)thiophosphoric triamide (NBPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ethyl phosphorodiamidate and the commercially established urease inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT). While extensive data exists for NBPT and other phosphorodiamidates, specific quantitative data for this compound remains limited in publicly available scientific literature. This guide, therefore, draws comparisons based on available data for the broader class of phosphorodiamidates, with a focus on phenyl phosphorodiamidate (PPDA) as a representative compound, to provide valuable insights into their potential as effective urease inhibitors.
Introduction to Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While this process is a natural part of the nitrogen cycle, its rapid occurrence following the application of urea-based fertilizers leads to significant nitrogen loss through ammonia volatilization. This not only reduces the nitrogen use efficiency of fertilizers, impacting crop yields, but also contributes to environmental pollution. Urease inhibitors are compounds designed to block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis and mitigating ammonia loss.
Mechanism of Action
Both phosphorodiamidates and NBPT are active-site directed inhibitors of the urease enzyme. They function as substrate analogues, binding to the nickel ions in the active site and preventing the binding and subsequent hydrolysis of urea.
N-(n-butyl)thiophosphoric triamide (NBPT) is technically a pro-inhibitor. In the soil, it is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the active molecule that binds to the nickel ions in the urease active site.
Phosphorodiamidates , such as this compound and phenyl phosphorodiamidate (PPDA), are also thought to interact directly with the nickel ions in the urease active site, effectively blocking the enzyme's function.
PMOs vs. siRNAs: A Comparative Analysis of Gene Silencing Technologies
In the landscape of gene silencing technologies, Phosphorodiamate Morpholino Oligomers (PMOs) and small interfering RNAs (siRNAs) represent two of the most powerful and widely utilized tools for researchers in molecular biology, drug discovery, and therapeutics. While both are employed to modulate gene expression by targeting messenger RNA (mRNA), they operate through fundamentally different mechanisms, leading to distinct profiles in terms of efficacy, specificity, stability, and delivery. This guide provides an objective, data-supported comparison to assist researchers, scientists, and drug development professionals in selecting the optimal technology for their specific applications.
Mechanism of Action: Steric Hindrance vs. Catalytic Degradation
The primary distinction between PMOs and siRNAs lies in their mode of action. siRNAs harness the cell's endogenous RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.[1][2] Once introduced into the cytoplasm, the double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs RISC to the target mRNA with a complementary sequence, leading to its enzymatic cleavage and subsequent degradation.[1][2] This catalytic process means a single siRNA-RISC complex can destroy multiple mRNA molecules.
In contrast, PMOs are synthetic nucleic acid analogs with a neutral backbone that function via a steric hindrance mechanism.[3][4] They bind to a specific target sequence on an mRNA molecule, physically blocking the translational machinery (ribosomes) from initiating protein synthesis or preventing the proper splicing of pre-mRNA.[3][4] This action is stoichiometric rather than catalytic; one PMO molecule is required to block one mRNA molecule.
Figure 1. Comparative mechanisms of gene silencing for siRNAs and PMOs.
Performance Comparison
The choice between PMOs and siRNAs often depends on the specific experimental goals and constraints. The following table summarizes key performance metrics based on available experimental data.
| Feature | Phosphorodiamidate Morpholino Oligomers (PMOs) | Small Interfering RNAs (siRNAs) |
| Mechanism | Steric hindrance of translation or splicing (stoichiometric)[3][4] | RNAi-mediated mRNA cleavage (catalytic)[1][2] |
| Potency (IC50) | Generally higher concentrations required (micromolar range) | Highly potent (sub-nanomolar to low nanomolar range)[1][2] |
| Specificity | High, due to longer sequence length (typically 20-25 bases) and neutral backbone reducing non-specific protein binding.[3][4] | Can have off-target effects through "seed region" homology, mimicking microRNAs.[5][6] |
| Off-Target Effects | Considered to have minimal off-target effects.[3][4] | A known concern; can be mitigated by careful design and chemical modifications.[5][6] |
| Stability | Highly stable against nuclease degradation due to modified backbone.[7] | Unmodified siRNAs are susceptible to nucleases; chemical modifications can significantly increase stability. |
| Duration of Effect | Can be long-lasting, especially in non-dividing cells. | In dividing cells, the effect is diluted with cell division; can be long-lasting in non-dividing cells. |
| In Vitro Delivery | Challenging due to neutral charge; often requires electroporation, microinjection, or peptide conjugation. | Relatively straightforward using cationic lipid-based transfection reagents. |
| In Vivo Delivery | Can be delivered systemically, often with peptide conjugates to enhance uptake. | Often requires formulation in lipid nanoparticles (LNPs) or conjugation (e.g., GalNAc) for systemic delivery. |
| Toxicity | Generally low toxicity and low immunogenicity. | Can trigger an innate immune response, though this can be minimized with chemical modifications. |
Experimental Protocols
Successful gene silencing experiments rely on optimized protocols for delivery and analysis. Below are generalized methodologies for in vitro applications.
Protocol 1: siRNA Gene Silencing in Cultured Cells via Lipid Transfection
This protocol is a standard method for transfecting mammalian cells with siRNAs in a 6-well plate format.
Materials:
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX (or similar cationic lipid transfection reagent)
-
Cultured mammalian cells
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Cells should be 70-90% confluent at the time of transfection.
-
siRNA Preparation: In a microcentrifuge tube, dilute 10-50 pmol of siRNA into 100 µl of Opti-MEM. Mix gently.
-
Transfection Reagent Preparation: In a separate microcentrifuge tube, add 1.5-5 µl of Lipofectamine RNAiMAX to 100 µl of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µl of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to analyze gene knockdown at the mRNA (qPCR) or protein (Western Blot) level.
Protocol 2: PMO Gene Silencing in Cultured Myoblasts via Electroporation (Nucleofection)
This protocol is adapted for the delivery of neutrally charged PMOs into harder-to-transfect cells like myoblasts.
Materials:
-
PMO targeting the gene of interest (and a control PMO)
-
Myoblast cell line
-
Appropriate nucleofector kit and solution (e.g., P3 Primary Cell 4D-Nucleofector X Kit)
-
4D-Nucleofector System (or similar electroporation device)
-
Complete growth medium and differentiation medium
Procedure:
-
Cell Preparation: Culture myoblasts to ~80% confluency. Harvest the cells by trypsinization, neutralize with growth medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in the appropriate nucleofector solution at a concentration of 1 x 10^6 cells per 20 µl.
-
PMO Addition: Add the PMO to the cell suspension at a final concentration of 5-20 µM. Mix gently.
-
Electroporation: Transfer the 20 µl cell/PMO mixture into a nucleocuvette strip. Place the strip into the 4D-Nucleofector unit and apply the optimized electroporation pulse for your cell type.
-
Recovery: Immediately after electroporation, add 80 µl of pre-warmed complete growth medium to the cuvette and gently transfer the cells to a pre-warmed 6-well plate containing 1.5 ml of medium.
-
Incubation: Incubate the cells for 24-72 hours. If required, switch to differentiation medium to form myotubes.
-
Analysis: Harvest the cells for analysis of target gene expression by RT-PCR (for splicing modification) or Western Blot (for translation blocking).
Analysis of Gene Knockdown
Quantitative PCR (qPCR):
-
Isolate total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of the target gene using the ΔΔCt method to determine the percentage of mRNA knockdown.
Western Blot:
-
Lyse treated and control cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH).
Figure 2. A comparative workflow for a typical gene silencing experiment using siRNAs or PMOs.
Conclusion
Both PMOs and siRNAs are potent and valuable technologies for gene silencing. The choice between them is dictated by the specific requirements of the experiment.
Choose siRNAs for:
-
Rapid and highly potent knockdown in standard cell lines.
-
Applications where catalytic mRNA degradation is desired.
-
High-throughput screening due to the ease of delivery with lipid reagents.
Choose PMOs for:
-
Applications demanding the highest level of specificity and minimal off-target effects.
-
Modulating splicing rather than degrading mRNA.
-
In vivo studies where high stability and low immunogenicity are critical.
By understanding the distinct advantages and limitations of each technology, researchers can make an informed decision to effectively and accurately probe gene function and develop novel therapeutic strategies.
References
- 1. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthetic Oligonucleotide Purity: HPLC vs. Alternatives
The burgeoning field of oligonucleotide therapeutics demands robust analytical methods to ensure the purity and safety of synthetic sequences. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a versatile and reliable platform for quality control. This guide provides a comprehensive comparison of HPLC with other key analytical methods—Capillary Gel Electrophoresis (CGE) and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Oligonucleotide Analysis
HPLC is a powerful technique for separating and quantifying impurities in synthetic oligonucleotide preparations.[1] It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. For oligonucleotides, two primary modes of HPLC are employed: Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX).
Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotides to interact with the hydrophobic stationary phase.[2] This method provides excellent resolution for a wide range of oligonucleotide lengths, typically up to 80 bases, and is compatible with mass spectrometry.
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This technique is particularly effective for resolving oligonucleotides with significant secondary structures, such as those with high GC content, as the high pH of the mobile phase disrupts hydrogen bonding. AEX-HPLC generally offers excellent resolution for oligonucleotides up to 40 bases in length.
Alternative Analytical Techniques: Expanding the QC Toolkit
While HPLC is a dominant method, other techniques offer unique advantages for oligonucleotide analysis.
Capillary Gel Electrophoresis (CGE) separates oligonucleotides based on their size as they migrate through a gel-filled capillary under the influence of an electric field.[3] CGE provides very high resolution, often exceeding that of HPLC for longer oligonucleotides, and is capable of single-base resolution.[4] It is an automated technique with low sample and reagent consumption.[3]
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides precise mass information, enabling confident identification of the target oligonucleotide and its impurities.[5] High-resolution mass spectrometry (HRMS) can even elucidate the elemental composition of impurities.[6] LC-MS is invaluable for characterizing modifications, identifying co-eluting species, and confirming the sequence of the oligonucleotide.[7]
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, including the length and sequence of the oligonucleotide, the nature of potential impurities, and the desired level of characterization. The following tables summarize the key performance characteristics of each technique.
| Parameter | IP-RP-HPLC | AEX-HPLC | Capillary Gel Electrophoresis (CGE) | LC-MS |
| Primary Separation Principle | Hydrophobicity | Charge (Phosphate Backbone) | Size (Molecular Sieving) | Mass-to-charge ratio (coupled with LC separation) |
| Typical Oligonucleotide Length | Up to 80-mer | Up to 40-mer | Up to 250-mer (single-base resolution)[4] | Dependent on LC method (up to 100-mer with IP-RP)[8] |
| Resolution of n-1 Impurities | Good to Excellent | Excellent | Excellent, often superior to HPLC[4] | Excellent (mass-based) |
| Analysis Time | 15 - 40 minutes (routine)[9] | 10 - 30 minutes | < 20 minutes[10] | 15 - 40 minutes (routine)[9] |
| Throughput | High | High | High (automated systems) | Moderate to High |
| MS Compatibility | Yes | No (due to high salt mobile phases)[11] | No (direct coupling is challenging) | Yes (inherent) |
Table 1: General Comparison of Analytical Techniques for Oligonucleotide Purity.
| Performance Metric | IP-RP-HPLC | AEX-HPLC | Capillary Gel Electrophoresis (CGE) | LC-MS |
| Limit of Detection (LOD) | ng range (UV detection) | ng range (UV detection) | pg to ng range | 20 fmol on-column[12] |
| Limit of Quantification (LOQ) | 0.35–0.51 μg/mL[13] | Similar to IP-RP-HPLC | Not widely reported in comparative studies | 1 ng/mL[14] |
| Quantitative Accuracy | High | High | High | High |
| Precision (RSD) | < 5% | < 5% | 2-4% (migration time)[4] | < 5% |
Table 2: Quantitative Performance Comparison.
Experimental Workflows and Protocols
To ensure reproducible and accurate results, detailed and well-documented experimental protocols are essential. The following sections provide representative protocols for each of the discussed analytical techniques.
Experimental Workflow for Oligonucleotide Purity Validation
Caption: Workflow for synthesis, purification, and purity validation of synthetic oligonucleotides.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
Objective: To separate and quantify the purity of a synthetic 20-mer oligonucleotide from its failure sequences (n-1, n-2, etc.).
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[8]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol:Water.[8]
-
Sample: 20-mer oligonucleotide dissolved in water to a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.
-
Temperature Control: Set the column temperature to 60 °C.[15]
-
Injection: Inject 5 µL of the oligonucleotide sample.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5-25% B (linear gradient)
-
17-18 min: 25-95% B (linear gradient)
-
18-20 min: 95% B (column wash)
-
20-22 min: 95-5% B (return to initial conditions)
-
22-30 min: 5% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the full-length oligonucleotide.
Anion-Exchange HPLC (AEX-HPLC) Protocol
Objective: To analyze the purity of a synthetic oligonucleotide, particularly one with a high GC content.
Materials:
-
HPLC System: Thermo Scientific Vanquish or equivalent with UV detector.
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm.
-
Mobile Phase A: 20 mM Tris-HCl, pH 12.[16]
-
Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO4, pH 12.[16]
-
Sample: Oligonucleotide dissolved in water to a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Temperature Control: Set the column temperature to 30 °C.
-
Injection: Inject 10 µL of the oligonucleotide sample.
-
Gradient Elution:
-
0-5 min: 0% B
-
5-25 min: 0-50% B (linear gradient)
-
25-30 min: 50-100% B (linear gradient)
-
30-35 min: 100% B (column wash)
-
35-40 min: 100-0% B (return to initial conditions)
-
40-50 min: 0% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
Capillary Gel Electrophoresis (CGE) Protocol
Objective: To achieve high-resolution separation of a synthetic oligonucleotide and its impurities.
Materials:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused silica capillary (50 µm i.d., 33 cm total length).
-
Gel Buffer: Sieving polymer solution (e.g., replaceable polyacrylamide).[17]
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea.
-
Sample: Oligonucleotide dissolved in water to a concentration of 0.1 mg/mL.
Procedure:
-
Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by water, and then fill with the gel buffer.
-
Sample Injection: Inject the sample electrokinetically at 5 kV for 5 seconds.
-
Separation: Apply a separation voltage of -15 kV.
-
Temperature Control: Maintain the capillary temperature at 30 °C.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the electropherogram to determine the purity based on peak areas.
LC-MS Protocol for Impurity Identification
Objective: To identify and confirm the mass of a synthetic oligonucleotide and its impurities.
Materials:
-
LC-MS System: Waters BioAccord LC-MS System or equivalent.
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in water.[18]
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.[18]
-
Sample: Oligonucleotide dissolved in water to a concentration of 0.1 mg/mL.
Procedure:
-
LC Separation: Perform an IP-RP-HPLC separation similar to the protocol described above.
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 400-2000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the main product and any detected impurities. Compare the measured masses to the theoretical masses of expected impurities (e.g., n-1, n+1, depurinated species).
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often a staged process, starting with a general purity assessment and progressing to more detailed characterization if required.
Caption: Decision tree for selecting an analytical technique for oligonucleotide purity validation.
Conclusion
Validating the purity of synthetic oligonucleotides is a critical step in their development and application. HPLC, particularly IP-RP-HPLC, remains a central and versatile technique for routine quality control. However, a comprehensive understanding of the strengths and limitations of alternative methods such as AEX-HPLC, CGE, and LC-MS is essential for a robust analytical strategy. By carefully considering the specific analytical needs and employing the appropriate methodologies, researchers can ensure the quality and reliability of their synthetic oligonucleotides, ultimately contributing to the advancement of oligonucleotide-based research and therapeutics.
References
- 1. labcluster.com [labcluster.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. pnas.org [pnas.org]
- 11. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - BE [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
A Comparative Guide to In Vitro Delivery of Phosphorodiamidate Morpholinos
Phosphorodiamidate morpholino oligomers (PMOs) are synthetic nucleic acid analogs widely used as tools for gene knockdown and have emerged as promising therapeutics.[1][2][3] Their uncharged backbone, however, presents a significant challenge for efficient delivery into cultured cells, as it hinders their ability to cross cell membranes.[4][5][6] This guide provides an objective comparison of various in vitro delivery methods for PMOs, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of PMO Delivery Methods
The choice of delivery method can significantly impact the efficiency of PMO-mediated gene modulation and cell viability. Below is a summary of quantitative data comparing several common techniques.
| Delivery Method | Key Metrics | Cell Type(s) | PMO Concentration | Advantages | Disadvantages | Source(s) |
| Lipofectamine 3000 | High exon skipping efficiency | Fibroblasts, Myoblasts/Myotubes | ~100 nM | High efficiency, commercially available | Requires optimization, potential for toxicity | [4][6][7] |
| Lipofectamine 2000 | Good exon skipping efficiency | Myoblasts/Myotubes | ~100 nM | Commercially available, established protocols | Lower efficiency than Lipofectamine 3000 in some cells | [4][5][6][7] |
| Endo-Porter | Up to 94% protein knockdown | Amphibian Erythrocytes | 3-10 µM | Simple "squirt and swirl" protocol, low toxicity, effective in various cell types | May induce cell stress at high concentrations | [4][8][9][10][11] |
| Nucleofection | High efficiency (up to 99%) | Various, including primary and hard-to-transfect cells | 50 µM | Highly efficient, reproducible, delivers directly to the nucleus | High initial equipment cost | [4][5][7][12][13][14][15][16] |
| Scrape-Loading | Variable | Adherent cells | Not specified | Simple, requires minimal equipment | Can cause significant cell damage and death, low reproducibility | [4][17][18][19] |
| Peptide Conjugation (PPMO) | High exon skipping in vivo and in vitro | Various | Not specified | Enhanced cellular uptake and tissue penetration | Requires chemical conjugation, potential for toxicity from the peptide | [2][20][21][22] |
| Vivo-Morpholinos | Effective in vitro and in vivo | Various | ~12.5 mg/kg (in vivo) | Effective for systemic delivery, also works in culture | Primarily designed for in vivo use, higher cost | [20][23] |
| Photochemical Internalization (PCI) | Light-enhanced delivery | Cancer cells, various | Not specified | Spatiotemporal control of delivery, releases cargo from endosomes | Requires a photosensitizer, light source, and optimization | [24][25][26][27][28] |
Experimental Protocols
Detailed methodologies for key delivery techniques are provided below.
Cationic Lipid-Mediated Delivery using Lipofectamine 3000
This protocol is adapted from a study on PMO delivery into fibroblasts and myoblasts.[4]
Materials:
-
Phosphorodiamidate Morpholino Oligomer (PMO)
-
Lipofectamine 3000™ Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells (e.g., fibroblasts) in culture
Procedure:
-
One day before transfection, plate cells to be 70-80% confluent at the time of transfection.
-
On the day of transfection, separately dilute the PMO and Lipofectamine 3000™ in Opti-MEM™. For a 24-well plate, dilute the required amount of PMO in 50 µL of Opti-MEM™.
-
In a separate tube, add the P3000™ Reagent to the diluted PMO.
-
In another tube, dilute the Lipofectamine 3000™ reagent in 50 µL of Opti-MEM™.
-
Combine the diluted PMO/P3000™ mixture with the diluted Lipofectamine 3000™ reagent.
-
Incubate the PMO-lipid complex for 10-15 minutes at room temperature.[4]
-
Add the 100 µL of the complex to the cells in each well, which should be in fresh culture medium.
-
Incubate the cells for 24-72 hours before assessing for gene knockdown.
Peptide-Mediated Delivery using Endo-Porter
This protocol is based on the manufacturer's recommendations and findings from various studies.[8][9]
Materials:
-
PMO
-
Endo-Porter Reagent (1 mM stock solution)
-
Cultured cells in fresh medium (preferably with 10% serum)
Procedure:
-
On the day of delivery, replace the spent culture medium with fresh medium.
-
Add the desired amount of PMO directly to the culture medium. A starting concentration of 10 µM is suggested.[8]
-
Swirl the plate gently to mix the PMO.
-
Add 6 µL of Endo-Porter for every 1 mL of culture medium.[8]
-
Immediately swirl the plate again to ensure even distribution of the reagent.
-
Incubate the cells. Efficacy can be assessed after 24 to 72 hours. For some cell types, like amphibian erythrocytes, continuous shaking and multiple rounds of administration may significantly improve efficiency.[9][10]
Electroporation-Mediated Delivery using Nucleofection
This protocol is a generalized procedure for the Amaxa 4D-Nucleofector™ X unit.[12][13]
Materials:
-
PMO (e.g., 1 mM stock)
-
Nucleofector™ Kit specific to the cell type (contains Nucleofector™ Solution and Supplement)
-
Cultured cells (adherent or suspension)
-
16-well Nucleocuvette™ Strip
Procedure:
-
Prepare cells for nucleofection. For adherent cells, trypsinize and wash the cells. Count the cells and centrifuge to obtain a cell pellet.
-
Prepare the Nucleofector™ Solution by mixing it with the provided supplement.
-
Resuspend the cell pellet in the appropriate volume of Nucleofector™ Solution. A typical reaction uses up to 1 x 10^6 myoblasts in 20 µL of solution.[12]
-
Aliquot 20 µL of the cell suspension into each well of the 16-well Nucleocuvette™ Strip.
-
Add 1 µL of the PMO stock solution to each well. For a 1 mM PMO stock, this results in a final concentration of 50 µM in the cuvette.[12]
-
Gently mix by stirring with the pipette tip.
-
Place the cuvette strip into the 4D-Nucleofector™ X unit tray and select the appropriate pre-programmed protocol for your cell type.
-
Start the nucleofection program.
-
After the program finishes, add pre-warmed culture medium to the cuvettes and transfer the cells to a new culture plate.
-
Allow cells to recover and proliferate for 24 to 72 hours before analysis.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key processes and relationships in PMO delivery.
Caption: Experimental workflow for comparing in vitro PMO delivery methods.
Caption: Mechanism of Endo-Porter for PMO delivery via endocytosis.
Caption: Mechanism of Photochemical Internalization (PCI) for PMO delivery.
Caption: Logical relationships between different PMO delivery method classes.
References
- 1. Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides [morressier.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides [biosyn.com]
- 4. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Endo-Porter | Gene Tools, LLC [gene-tools.com]
- 9. Endo-Porter-mediated delivery of phosphorodiamidate morpholino oligos (PMOs) in erythrocyte suspension cultures from Cope's gray treefrog Hyla chrysoscelis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Delivery of PMOs in Myoblasts by Electroporation - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Transfection Methods | Lonza [bioscience.lonza.com]
- 15. Electroporation and Nucleofector® Technology | Lonza [bioscience.lonza.com]
- 16. researchgate.net [researchgate.net]
- 17. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Peptide-PMO Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 22. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 24. mdpi.com [mdpi.com]
- 25. Photochemical internalization - Wikipedia [en.wikipedia.org]
- 26. Photochemical Internalization: Light Paves Way for New Cancer Chemotherapies and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. okayama.elsevierpure.com [okayama.elsevierpure.com]
Cross-Reactivity Profile of Ethyl Phosphorodiamidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ethyl phosphorodiamidate with various enzymes. Due to the limited availability of comprehensive public data on the specific cross-reactivity of this compound against a wide range of enzyme classes, this document focuses on its well-established role as a potent urease inhibitor, with comparisons to related compounds and general methodologies for assessing enzyme inhibition.
Executive Summary
This compound belongs to the phosphorodiamidate class of compounds, which are recognized for their potent inhibitory activity against the enzyme urease. While specific quantitative data on the cross-reactivity of this compound with other enzyme families such as proteases, kinases, and esterases is not extensively available in the public domain, the structural similarity to other organophosphorus compounds suggests a potential for interaction with enzymes possessing a serine hydrolase mechanism. This guide summarizes the available data, provides detailed experimental protocols for key enzyme assays, and visualizes relevant workflows and pathways to aid researchers in designing and interpreting cross-reactivity studies.
Data Presentation
Table 1: Inhibitory Activity of Phosphorodiamidates Against Urease
| Compound | Enzyme | IC50 Value | Reference Compound | IC50 Value |
| N-(n-butyl)phosphorictriamide (a related phosphorodiamidate) | Urease | 2.1 nM | Hydroxyurea | 100 µM |
| This compound | Urease | Data not available | Thiourea | 22 µM |
Note: The IC50 value for N-(n-butyl)phosphorictriamide is provided to illustrate the high potency of this class of compounds against urease.
Experimental Protocols
A crucial aspect of evaluating the specificity of any enzyme inhibitor is the use of standardized and well-defined experimental protocols. Below are detailed methodologies for assessing the inhibitory activity of compounds like this compound against urease.
Urease Inhibition Assay Protocol
This protocol is adapted from established methods for determining the urease inhibitory activity of test compounds.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Thiourea (Standard inhibitor)
-
Nessler's reagent
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare various concentrations of the test compound (this compound) and the standard inhibitor (thiourea) in a suitable solvent.
-
In a 96-well plate, add 25 µL of each concentration of the test compound or standard inhibitor.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding a suitable reagent.
-
Determine the amount of ammonia produced using 100 µL of Nessler's reagent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Logical Relationship of Urease Inhibition
Caption: Inhibition of urea hydrolysis by this compound.
Performance of Ethyl Phosphorodiamidate in Diverse Soil Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The application of urease inhibitors with urea-based fertilizers is a critical strategy for enhancing nitrogen use efficiency and mitigating environmental nitrogen losses. Ethyl phosphorodiamidate is a member of the phosphorodiamidate class of compounds that have been investigated for their potential to inhibit urease activity. This guide provides a comparative analysis of the performance of phosphorodiamidates, with a focus on available data for related compounds, in various soil types and against other established urease inhibitors. Due to a scarcity of publicly available data specifically for this compound, this guide leverages information on structurally similar phosphorodiamidates and the widely studied urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT) to provide a comprehensive overview.
Comparative Performance of Phosphorodiamidates and Other Urease Inhibitors
The efficacy of urease inhibitors is significantly influenced by soil properties such as texture, pH, organic matter content, and temperature. The following tables summarize the available data on the performance of various phosphorodiamidate compounds and NBPT in different soil types.
Table 1: Urease Inhibition by Phosphorodiamidate Compounds in Different Soil Types
| Compound | Soil Type | Soil pH | Urease Inhibition (%) |
| 2,2,2-Trifluorothis compound | Cazenovia Sandy Loam | 7.2 | 97 |
| Plano Silt Loam | 5.4 | 90 | |
| 2,2,2-Trichlorothis compound | Cazenovia Sandy Loam | 7.2 | 97 |
| Plano Silt Loam | 5.4 | 87 | |
| 2-Bromothis compound | Cazenovia Sandy Loam | 7.2 | 85 |
| 2-Chlorothis compound | Cazenovia Sandy Loam | 7.2 | 84 |
| 1,3-Dichloro-2-propyl phosphorodiamidate | Cazenovia Sandy Loam | 7.2 | 72 |
| Plano Silt Loam | 5.4 | 49 | |
| Allyl phosphorodiamidate | Cazenovia Sandy Loam | 7.2 | 65 |
| Plano Silt Loam | 5.4 | 38 | |
| Benzyl phosphorodiamidate | Cazenovia Sandy Loam | 7.2 | 62 |
| Plano Silt Loam | 5.4 | 35 |
Data extracted from US Patent 4517002A. The specific compound "this compound" was listed as a potential urease inhibitor, but specific performance data was not provided.
Table 2: Comparative Efficacy of N-(n-butyl) thiophosphoric triamide (NBPT) in Different Soil Textures
| Soil Texture | Urease Inhibition Rate (%) with NBPT (250 mg N·kg⁻¹) | Urease Inhibition Rate (%) with NBPT (500 mg N·kg⁻¹) |
| Sandy Soil | 56.3 | 59.4 |
| Loamy Soil | 0.04 | 14.5 |
| Clay Soil | 4.1 | 49.1 |
This data illustrates the variable performance of a common urease inhibitor across different soil textures, highlighting the importance of soil type in determining efficacy.
Table 3: Factors Influencing Urease Inhibitor Efficacy
| Factor | Influence on Efficacy |
| Soil pH | Generally, higher pH can increase ammonia volatilization, making effective urease inhibition more critical. However, the stability and effectiveness of the inhibitor itself can also be pH-dependent.[1] |
| Soil Texture | Soil texture affects water holding capacity, aeration, and microbial activity, all of which can influence the persistence and activity of urease inhibitors.[2] |
| Organic Matter | High organic matter content can sometimes reduce the effectiveness of some inhibitors through adsorption.[2] |
| Temperature | Higher temperatures can accelerate the degradation of urease inhibitors, reducing their persistence in the soil.[1] |
| Moisture | Soil moisture is essential for urea hydrolysis, and inhibitor performance can be affected by both very dry and waterlogged conditions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of urease inhibitor performance. Below are generalized protocols for key experiments.
Soil Urease Activity Assay
This protocol outlines a common method for determining the urease inhibitory activity of a compound in a soil sample.
-
Sample Preparation: Air-dry and sieve soil samples to ensure homogeneity.
-
Incubation Solution: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing a known concentration of urea.
-
Treatment Application: Treat soil samples with the urease inhibitor (e.g., this compound) at various concentrations. A control group with no inhibitor is essential.
-
Incubation: Add the urea solution to the treated and control soil samples and incubate at a constant temperature (e.g., 25°C) for a specified period (e.g., 2-24 hours).
-
Ammonium Extraction: After incubation, extract the ammonium produced from urea hydrolysis using a potassium chloride (KCl) solution.
-
Quantification: Determine the ammonium concentration in the extract using colorimetric methods (e.g., indophenol blue method) or an ammonia-selective electrode.
-
Calculation: Calculate the percentage of urease inhibition by comparing the amount of ammonium produced in the treated samples to the control samples.
Ammonia Volatilization Measurement
This protocol describes a laboratory method for measuring the reduction in ammonia volatilization from urea fertilizer treated with a urease inhibitor.
-
Soil Preparation: Place a known weight of sieved soil into incubation chambers. Adjust the soil moisture to a predetermined level (e.g., 60% of water-holding capacity).
-
Fertilizer Application: Apply urea fertilizer, with and without the urease inhibitor, to the soil surface.
-
Incubation and Airflow: Place the chambers in a controlled environment with a constant temperature. A continuous flow of air is passed through the chamber to capture volatilized ammonia.
-
Ammonia Trapping: The air exiting the chamber is bubbled through an acid trap (e.g., sulfuric acid or boric acid) to capture the volatilized ammonia.
-
Sampling and Analysis: Collect the acid traps at regular intervals (e.g., daily for 1-2 weeks) and determine the amount of trapped ammonia by titration or colorimetry.
-
Data Analysis: Calculate the cumulative ammonia loss over time for both treated and untreated urea to determine the percentage reduction in volatilization due to the inhibitor.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in evaluating urease inhibitors and their mechanism of action, the following diagrams are provided.
References
A Comparative Guide to the Structural Analysis of PMO-RNA Duplexes by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of phosphorodiamidate morpholino oligomer (PMO)-RNA duplexes as studied by Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current absence of publicly available high-resolution solution structures of PMO-RNA duplexes, this document focuses on the use of NMR for "fingerprinting" and qualitative structural assessment, comparing these characteristics to well-understood RNA-RNA and DNA-RNA duplexes.
Introduction to PMO-RNA Duplexes
Phosphorodiamidate morpholino oligomers (PMOs) are synthetic nucleic acid analogs with a backbone of morpholine rings linked by phosphorodiamidate groups instead of the sugar-phosphate backbone found in DNA and RNA.[1][2] This modification renders them resistant to nuclease degradation.[3] PMOs are designed to bind to complementary RNA sequences via Watson-Crick base pairing, functioning as steric blockers of processes like translation or pre-mRNA splicing.[3] While they form duplexes with RNA, their structure deviates from the canonical A-form helix of a typical RNA-RNA duplex.[4]
Comparative Analysis of Duplex Structures by NMR Fingerprinting
NMR spectroscopy is a powerful tool for the structural characterization of nucleic acid duplexes. For PMO-RNA hybrids, the focus has been on generating unique NMR "fingerprints" to confirm identity, purity, and formation of the duplex, rather than full structure determination.
The following table summarizes the key observable NMR characteristics used to compare PMO-RNA duplexes with standard A-form (RNA-RNA) and hybrid-form (DNA-RNA) duplexes.
| NMR Observable | A-Form Duplex (RNA-RNA) | Hybrid Duplex (DNA-RNA) | PMO-RNA Duplex | Structural Implication |
| Imino Protons (¹H NMR) | Sharp signals in the 12-15 ppm range, indicative of stable Watson-Crick hydrogen bonds. | Sharp signals, typically in a similar range to A-form duplexes. | Broad signals observed in the 10-15 ppm range.[5] | The presence of signals confirms hydrogen bonding and duplex formation. The significant broadening in PMO-RNA duplexes suggests conformational heterogeneity, the presence of multiple diastereomers, or dynamic fraying of the duplex ends.[5] |
| Sugar Pucker (from J-couplings) | Predominantly C3'-endo conformation, characteristic of A-form helices. | RNA strand: C3'-endo. DNA strand: Mix of C2'-endo and C3'-endo conformations. | Not yet quantitatively determined by NMR. The six-membered morpholino ring replaces the five-membered ribose sugar, precluding direct comparison of sugar pucker. | The fundamental difference in the backbone structure is the primary reason for the non-canonical helical geometry of PMO-RNA duplexes. |
| Backbone Phosphorus (³¹P NMR) | Sharp signals in a narrow chemical shift range (~0 to -2 ppm). | Two distinct, narrow chemical shift ranges for the DNA and RNA strands. | A well-resolved pair of ³¹P signals from the 5'-end phosphorodiamidate linkage, with linewidths that sharpen upon duplex formation.[5] | The sharpening of the ³¹P signals upon hybridization indicates a more structured environment.[5] These signals can also be used to monitor the oligomerization state of the PMO.[5] |
| Anomeric Protons (¹H NMR) | H1' protons typically resonate between 5.0 and 6.5 ppm. | H1' protons of the RNA strand are in a similar range to A-form duplexes; DNA H1' protons are also in this region. | Signals from the morpholino ring protons are observed, but detailed assignments and comparisons are not yet published. | The unique chemical structure of the morpholino ring leads to a distinct proton chemical shift pattern compared to ribose or deoxyribose. |
Experimental Protocols for NMR Fingerprinting of PMO-RNA Duplexes
The following are detailed methodologies for the key NMR experiments used to generate structural fingerprints of PMO-RNA duplexes.
Sample Preparation
-
Annealing: The PMO and its complementary RNA strand are mixed in a 1:1 molar ratio in an NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Denaturation and Renaturation: The sample is heated to 95°C for 2 minutes and then slowly cooled to room temperature to facilitate proper duplex formation.
-
Buffer Exchange: The sample is exchanged into the final NMR buffer, which includes 5-10% D₂O for the lock and a chemical shift reference such as DSS-d₆.
-
Concentration: The sample is concentrated to a final volume of approximately 300 µL in a 5 mm Shigemi tube. Final oligonucleotide concentrations for NMR analysis are typically in the range of 0.5 to 2 mM.[5]
NMR Experiments
-
1D ¹H NMR:
-
Purpose: To observe the imino protons, which are direct evidence of hydrogen bonding in the duplex.
-
Pulse Program: A water suppression sequence such as WATERGATE or jump-return is used.
-
Key Parameters:
-
Temperature: 10°C (to slow the exchange of imino protons with water).
-
Spectrometer Frequency: 600 MHz or higher.
-
Data Acquisition: Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
1D ³¹P NMR:
-
Purpose: To observe the phosphorodiamidate and phosphate backbone signals.
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Key Parameters:
-
Spectrometer Frequency: A spectrometer equipped with a broadband probe.
-
Referencing: External 85% H₃PO₄.
-
-
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To resolve the heavily overlapped imino proton signals by correlating them to the ¹⁵N chemical shifts of the nitrogen atoms involved in the hydrogen bonds.
-
Pulse Program: A sensitivity-enhanced sequence such as SOFAST-HMQC is often used for faster acquisition.
-
Key Parameters:
-
Isotopic Labeling: Requires ¹⁵N labeling of the RNA strand.
-
Temperature: 10°C.
-
Acquisition Times: Optimized for the expected linewidths of the imino signals.
-
-
-
2D ¹H-¹³C HSQC:
-
Purpose: To obtain a fingerprint of the aromatic and anomeric regions of the duplex.
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection.
-
Key Parameters:
-
Isotopic Labeling: Can be performed at natural abundance, but ¹³C labeling of the RNA strand significantly improves sensitivity.
-
Temperature: 25°C.
-
-
-
2D ¹H-³¹P HSQC:
-
Purpose: To correlate protons to their neighboring phosphorus atoms in the backbone.
-
Pulse Program: A sequence like CPMG-HSQC can be beneficial.
-
Key Parameters:
-
Sweep Width (³¹P dimension): A large sweep width is necessary to observe both the phosphodiester signals of the RNA and the phosphorodiamidate signals of the PMO.[5]
-
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which can help in assigning aromatic H2 protons to their base-paired imino protons.
-
Pulse Program: Standard NOESY with water suppression.
-
Key Parameters:
-
Mixing Time: Typically 150-300 ms for nucleic acids.
-
-
Visualizing the NMR Analysis Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR structural analysis of PMO-RNA duplexes.
Caption: Experimental workflow for NMR analysis of PMO-RNA duplexes.
Caption: Logical relationships between NMR experiments and structural insights.
Conclusion
While a high-resolution structure of a PMO-RNA duplex determined by NMR spectroscopy remains to be published, the technique provides invaluable "fingerprinting" data for the characterization of these therapeutic molecules. The comparison of these fingerprints with those of standard nucleic acid duplexes reveals significant structural differences, particularly in the backbone conformation and dynamics, as evidenced by the broad imino proton signals and unique ³¹P chemical shifts. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the structural integrity and duplex formation of PMO-RNA hybrids, which is critical for the development and quality control of PMO-based therapeutics. Future advances in NMR methodology and isotopic labeling strategies may yet enable the determination of a complete three-dimensional structure of these important molecules.
References
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Validating PMO-Mediated Exon Skipping: A Comparative Guide to RT-PCR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise measurement of exon skipping is paramount in the development of antisense therapies. This guide provides a comprehensive comparison of Reverse Transcription Polymerase Chain Reaction (RT-PCR) with alternative methods for validating the efficiency of Phosphorodiamidate Morpholino Oligomers (PMOs) in mediating exon skipping. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The Central Role of Exon Skipping in Genetic Disease Therapy
Many genetic disorders, such as Duchenne muscular dystrophy (DMD), arise from mutations that disrupt the reading frame of a gene's messenger RNA (mRNA), leading to the production of a non-functional protein.[1][2] Antisense oligonucleotides, like PMOs, represent a promising therapeutic strategy by inducing the skipping of a specific exon during pre-mRNA splicing. This can restore the reading frame, allowing for the synthesis of a shorter but still functional protein.[1][2][3] The efficacy of these PMO-based drugs hinges on their ability to induce efficient and consistent exon skipping. Therefore, robust and accurate validation methods are critical.
RT-PCR: The Workhorse for Exon Skipping Analysis
Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used technique to assess exon skipping at the RNA level.[4][5] The method involves converting mRNA into complementary DNA (cDNA) followed by amplification of the target region. The size difference between the PCR products from the normally spliced (unskipped) and the exon-skipped transcripts allows for their differentiation and semi-quantitative analysis.
Quantitative Data on PMO-Mediated Exon Skipping Efficiency
The following table summarizes experimental data from various studies, comparing the exon skipping efficiency of PMOs as measured by RT-PCR and other methods.
| PMO Target (Gene) | Cell Line / Animal Model | RT-PCR Exon Skipping Efficiency (%) | Alternative Method | Alternative Method Exon Skipping Efficiency (%) | Reference |
| Dystrophin Exon 51 | DMD patient-derived myotubes | ~40-60% | ddPCR | ~20-35% | [6][7] |
| Dystrophin Exon 53 | DMD patient-derived myotubes | Dose-dependent increase | Western Blot | Dose-dependent increase in dystrophin protein | [5] |
| Dystrophin Exon 23 | mdx mouse | Dose-dependent increase | Capillary Electrophoresis | Dose-dependent increase | [8] |
| Dystrophin Exons 45-55 (cocktail) | DMD patient fibroblasts | Dose-dependent increase | Immunostaining | Rescue of dystrophin protein | [9] |
Note: Exon skipping efficiencies can vary significantly based on the specific PMO sequence, delivery method, cell type or tissue, and the quantification method used. RT-PCR has been reported to potentially overestimate skipping efficiency compared to more quantitative methods like ddPCR.[5][6][7]
A Deeper Dive: Comparing Validation Methodologies
While RT-PCR is a valuable tool, it is often semi-quantitative and can be influenced by PCR amplification bias, where the shorter, skipped product is amplified more efficiently than the longer, unskipped product.[5] This has led to the adoption of more quantitative and accurate methods.
Digital Droplet PCR (ddPCR): The Gold Standard for Quantification
Digital droplet PCR is emerging as the gold standard for the absolute and accurate quantification of exon skipping.[6][7][10] This technology partitions the PCR reaction into thousands of individual droplets, allowing for the direct counting of target molecules without the need for a standard curve.
Advantages of ddPCR over RT-PCR:
-
Absolute Quantification: Provides a precise copy number of skipped and unskipped transcripts.
-
Higher Precision and Reproducibility: Less susceptible to variations in amplification efficiency.[6]
-
Reduced PCR Bias: The partitioning of the sample minimizes the preferential amplification of shorter fragments.
-
Higher Sensitivity: Can detect low levels of exon skipping with greater confidence.[6]
Western Blotting: Assessing the Functional Outcome
While RNA-based methods quantify the extent of exon skipping, Western blotting provides crucial information about the downstream effect: the production of the restored protein. This technique is essential for confirming that the corrected mRNA is being translated into a functional protein.[4]
Sanger Sequencing: The Definitive Confirmation
To confirm the identity of the RT-PCR products and verify that the correct exon has been skipped, Sanger sequencing is the definitive method. By sequencing the PCR amplicons, researchers can precisely determine the exon-exon junctions and ensure that the desired splicing event has occurred.
Experimental Protocols
I. RT-PCR for Exon Skipping Analysis
This protocol provides a general framework for assessing PMO-induced exon skipping. Optimization of primer design, annealing temperatures, and cycle numbers is crucial for specific targets.
-
RNA Isolation: Extract total RNA from PMO-treated and untreated control cells or tissues using a standard method like TRIzol reagent or a column-based kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
PCR Amplification:
-
Design primers flanking the target exon. The forward primer should be in the exon preceding the target exon, and the reverse primer should be in the exon following the target exon.
-
Set up a PCR reaction with cDNA as the template, the designed primers, a Taq DNA polymerase, and dNTPs.
-
A typical PCR program consists of an initial denaturation step (e.g., 95°C for 5 minutes), followed by 25-35 cycles of denaturation (95°C for 30 seconds), annealing (55-65°C for 30 seconds), and extension (72°C for 1-2 minutes), and a final extension step (72°C for 5-10 minutes).
-
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. The unskipped product will be larger than the skipped product.
-
Quantification (Semi-quantitative):
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the bands under UV light and capture an image.
-
Measure the intensity of the bands corresponding to the skipped and unskipped products using image analysis software (e.g., ImageJ).
-
Calculate the percentage of exon skipping using the formula: % Exon Skipping = (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100
-
II. Digital Droplet PCR (ddPCR) for Absolute Quantification
-
cDNA Synthesis: Prepare cDNA from total RNA as described for RT-PCR.
-
Assay Design: Design TaqMan probes and primers specific for the skipped and unskipped transcripts. The probe for the unskipped transcript will typically span the junction of the target exon and a neighboring exon, while the probe for the skipped transcript will span the junction of the exons that are brought together after skipping.
-
Droplet Generation: Mix the cDNA, ddPCR Supermix for Probes, and the specific TaqMan assays. Partition the mixture into approximately 20,000 droplets using a droplet generator.
-
PCR Amplification: Perform thermal cycling on the droplets to amplify the target sequences.
-
Droplet Reading and Analysis: Read the fluorescence of each droplet in a droplet reader. The software will count the number of positive (fluorescent) and negative droplets for each assay.
-
Data Analysis: The concentration of skipped and unskipped transcripts is calculated based on Poisson statistics. The percentage of exon skipping is then determined.
III. Western Blot for Dystrophin Protein Detection
-
Protein Extraction: Lyse PMO-treated and control cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large dystrophin protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for dystrophin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensity relative to a loading control (e.g., GAPDH or α-actinin) using densitometry software.
IV. Sanger Sequencing of RT-PCR Products
-
PCR Product Purification: Excise the bands corresponding to the skipped and unskipped products from the agarose gel and purify the DNA using a gel extraction kit.
-
Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, and a sequencing mix containing fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the sequencing fragments by size using capillary electrophoresis.
-
Sequence Analysis: The sequence is read by detecting the fluorescent label of the terminating ddNTP for each fragment. Align the resulting sequence to the reference gene sequence to confirm the exon-exon junctions.
Visualizing the Process: Diagrams
Caption: Mechanism of PMO-induced exon skipping.
Caption: Experimental workflow for validating PMO efficiency.
Conclusion
The validation of PMO-mediated exon skipping requires a multi-faceted approach. While RT-PCR remains a valuable and accessible tool for initial screening and semi-quantitative analysis, its limitations necessitate the use of more robust methods for precise quantification and confirmation. Digital droplet PCR offers unparalleled accuracy for quantifying exon skipping at the RNA level and should be considered the gold standard for late-stage preclinical and clinical studies. Complementing these RNA-based analyses with Western blotting to confirm protein restoration and Sanger sequencing to verify the splicing event provides a comprehensive and reliable validation of PMO efficacy. The choice of methodology should be guided by the specific research question, the required level of precision, and the stage of drug development.
References
- 1. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Prime editing strategies to mediate exon skipping in DMD gene [frontiersin.org]
- 7. Reverse Transcription-PCR-based Sanger Sequencing-confirmed Exon-skipping Effect of a Novel GEN1 Intronic Variant (c.1408+4A>G) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 9. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. device.report [device.report]
A Comparative Guide to Phosphorodiamidate and Phosphorothioate Oligonucleotides: Stability and Performance
For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical decision that profoundly impacts the stability, efficacy, and safety of novel therapeutics. This guide provides an objective comparison of two widely utilized modifications: phosphorodiamidate morpholino oligonucleotides (PMOs) and phosphorothioate (PS) oligonucleotides, supported by experimental data to inform selection for preclinical and clinical applications.
At a Glance: Key Differences in Stability and Mechanism
Phosphorodiamidate morpholino oligonucleotides and phosphorothioate oligonucleotides represent two distinct strategies for enhancing the therapeutic potential of antisense oligonucleotides. Their fundamental chemical differences in the backbone structure dictate their mechanisms of action, stability profiles, and potential for off-target effects. PMOs are charge-neutral analogs with a morpholino ring and phosphorodiamidate linkages, while PS oligonucleotides maintain the native phosphodiester backbone with a sulfur substitution for a non-bridging oxygen, conferring a polyanionic nature.[1]
| Feature | Phosphorodiamidate Morpholino Oligonucleotides (PMOs) | Phosphorothioate Oligonucleotides (PS) |
| Backbone Chemistry | Morpholine rings linked by phosphorodiamidate groups | Deoxyribose or ribose rings linked by phosphorothioate groups |
| Charge | Neutral | Polyanionic |
| Primary Mechanism | Steric hindrance of translation or splicing (RNase H-independent) | RNase H-mediated degradation of target RNA[2] |
| Nuclease Resistance | Exceptionally high[2] | Significantly enhanced compared to unmodified oligonucleotides[3] |
| In Vivo Half-Life | Long-lasting activity, resistant to degradation[4] | Elimination half-life of 20-50 hours in animal models |
| Thermal Stability (Tm) | Generally higher binding affinity to RNA | Each PS linkage can lower the Tm by 0.5-1.5°C |
| Toxicity Profile | Generally lower, with minimal off-target effects[1][5] | Potential for sequence-dependent cytotoxicity and off-target protein binding[1] |
| Immunogenicity | Generally considered non-immunogenic[1] | Can activate the complement cascade[1] |
Delving Deeper: A Head-to-Head Comparison
Nuclease Resistance: A Clear Advantage for PMOs
The Achilles' heel of unmodified oligonucleotides is their rapid degradation by cellular nucleases. Both PMO and PS modifications offer substantial protection, but PMOs exhibit superior resistance.
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): The morpholino backbone is not recognized by nucleases, rendering PMOs exceptionally stable in biological fluids.[2] Studies have shown that PMOs remain fully intact after incubation in serum and plasma, demonstrating their robustness against a wide range of hydrolases.[2]
Phosphorothioate Oligonucleotides (PS): The substitution of a sulfur atom for a non-bridging oxygen in the phosphate backbone significantly slows down nuclease-mediated hydrolysis.[3] While this modification provides a substantial increase in stability compared to unmodified oligonucleotides, PS-oligos are still susceptible to degradation over time, particularly with a higher number of phosphodiester linkages.[6]
Quantitative Stability Data:
| Oligonucleotide Type | Stability in Serum | Key Findings |
| PMO | Highly stable, no degradation observed | Mass spectrometry data indicates no observable degradation of the PMO portion of a conjugate in plasma and tissue lysates.[4] |
| PS Oligonucleotide | Half-life dependent on sequence and degree of modification | Replacement of three or more phosphorothioate linkages with phosphodiester linkages greatly compromises nuclease resistance.[6] |
In Vivo Stability and Pharmacokinetics
The enhanced nuclease resistance of both modifications translates to improved in vivo stability and longer half-lives compared to unmodified oligonucleotides.
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): Due to their exceptional stability, PMOs exhibit a long duration of action in vivo.[4] Their activity is not limited by degradation but rather by the rate of new target RNA transcription.[4] One study reported that conjugation of a PMO to a cell-penetrating peptide increased its elimination half-life by two-fold.
Phosphorothioate Oligonucleotides (PS): PS oligonucleotides exhibit a biphasic plasma elimination profile in animal models, with an initial distribution phase followed by a prolonged elimination phase. Reported elimination half-lives typically range from 20 to 50 hours.
Comparative In Vivo Half-Life:
| Oligonucleotide Type | Animal Model | Elimination Half-Life | Reference |
| PMO (conjugated) | Rat | 2-fold increase compared to unconjugated PMO | |
| PS Oligonucleotide | Rat | 20-40 hours | |
| PS Oligonucleotide | Rat | 35-50 hours |
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) of an oligonucleotide duplex is a critical parameter for target binding affinity and specificity.
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): PMOs generally exhibit a higher binding affinity for their complementary RNA targets compared to DNA-based oligonucleotides. This can be attributed to the pre-organized structure of the morpholino backbone.
Phosphorothioate Oligonucleotides (PS): The introduction of phosphorothioate linkages can destabilize the duplex, leading to a decrease in the melting temperature. Each PS modification can lower the Tm by approximately 0.5 to 1.5°C, depending on the sequence context. For a 15-mer phosphorothioate oligonucleotide hybridized to a complementary RNA, the Tm was found to be 33.9°C, compared to 45.1°C for the corresponding unmodified phosphodiester duplex.[7]
Toxicity and Immunogenicity
A favorable safety profile is paramount for any therapeutic agent. In this regard, PMOs generally demonstrate lower toxicity and immunogenicity compared to PS oligonucleotides.
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): The neutral backbone of PMOs results in minimal non-specific protein binding, which is a major contributor to the off-target effects observed with charged oligonucleotides.[1] Consequently, PMOs are generally well-tolerated and exhibit fewer off-target effects.[1][5] They are also considered to be non-immunogenic.[1] However, it is important to note that certain conjugates, such as those with octa-guanidine dendrimers, have been shown to induce toxicity.
Phosphorothioate Oligonucleotides (PS): The polyanionic nature of the phosphorothioate backbone can lead to non-specific interactions with a variety of proteins, potentially causing off-target effects and toxicity.[1] Some PS oligonucleotides have been shown to activate the complement cascade, an inflammatory response of the innate immune system.[1] The toxicity of PS oligonucleotides can also be sequence-dependent.
Experimental Methodologies
Nuclease Resistance Assay
A detailed protocol for a comparative nuclease resistance assay is provided below to allow researchers to directly compare the stability of their oligonucleotides of interest.
Objective: To determine the relative stability of phosphorodiamidate and phosphorothioate oligonucleotides in the presence of nucleases.
Materials:
-
Phosphorodiamidate oligonucleotide
-
Phosphorothioate oligonucleotide
-
Unmodified oligonucleotide (control)
-
Nuclease (e.g., S1 nuclease or fetal bovine serum)
-
Reaction buffer (specific to the nuclease)
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel loading buffer
-
Staining agent (e.g., SYBR Gold)
-
Imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the oligonucleotide, nuclease, and reaction buffer. Include a no-nuclease control for each oligonucleotide.
-
Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Termination: Stop the reactions by adding the stop solution at each time point.
-
PAGE Analysis: Mix an aliquot of each reaction with gel loading buffer and load onto a polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until adequate separation of the bands is achieved.
-
Staining and Imaging: Stain the gel with a suitable fluorescent dye and visualize the bands using an imaging system.
-
Quantification: Quantify the intensity of the intact oligonucleotide band at each time point to determine the rate of degradation.
Caption: Workflow for the comparative nuclease resistance assay.
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo half-life of oligonucleotides.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mouse, rat).
-
Administration: Administer the oligonucleotide via the desired route (e.g., intravenous, subcutaneous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Oligonucleotide Extraction: Extract the oligonucleotide from the plasma or serum.
-
Quantification: Quantify the concentration of the intact oligonucleotide using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based assay.
-
Pharmacokinetic Analysis: Analyze the concentration-time data to determine pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Caption: Workflow for assessing the in vivo stability of oligonucleotides.
Signaling Pathways and Mechanisms of Action
The distinct chemical natures of PMOs and PS oligonucleotides lead to different interactions with the cellular machinery and, consequently, different mechanisms of action.
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): PMOs primarily act via a steric hindrance mechanism. By binding to a specific sequence on the target RNA, they can physically block the binding of ribosomes to the translation initiation site, thereby inhibiting protein synthesis. Alternatively, they can bind to splice sites on pre-mRNA, preventing the spliceosome from accessing these sites and thus modulating splicing patterns. This mechanism is independent of RNase H activity.[2]
Phosphorothioate Oligonucleotides (PS): The primary mechanism of action for many PS oligonucleotides is the activation of RNase H, an endogenous enzyme that specifically degrades the RNA strand of an RNA:DNA duplex. When a PS-modified DNA oligonucleotide binds to its target mRNA, the resulting hybrid is a substrate for RNase H, leading to the cleavage and subsequent degradation of the mRNA.[2]
Caption: Mechanisms of action for PMO and PS oligonucleotides.
Conclusion: Selecting the Optimal Oligonucleotide Chemistry
The choice between phosphorodiamidate and phosphorothioate oligonucleotides depends heavily on the specific therapeutic application and desired biological outcome.
Phosphorodiamidate morpholino oligonucleotides (PMOs) are the superior choice when:
-
Exceptional stability and longevity are required.
-
A steric-blocking mechanism (translation inhibition or splice modulation) is desired.
-
Minimizing off-target effects and immunogenicity is a primary concern.
Phosphorothioate oligonucleotides (PS) may be preferred when:
-
RNase H-mediated degradation of the target RNA is the intended mechanism.
-
A balance between stability and cost-effectiveness is a key consideration in early-stage research.
Ultimately, a thorough understanding of the distinct properties of each modification, supported by rigorous experimental evaluation, will guide the rational design and development of safe and effective oligonucleotide-based therapeutics.
References
- 1. gene-tools.com [gene-tools.com]
- 2. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholino and phosphorothioate antisense oligomers compared in cell-free and in-cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gene-tools.com [gene-tools.com]
- 6. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to the Long-Term Efficacy of Urease Inhibitors in Field Studies
For Researchers, Scientists, and Drug Development Professionals
The application of urease inhibitors with urea-based fertilizers is a key strategy in modern agriculture to enhance nitrogen use efficiency and mitigate environmental nitrogen losses. By delaying the enzymatic hydrolysis of urea by soil urease, these inhibitors reduce ammonia volatilization, thereby increasing the availability of nitrogen for crop uptake. This guide provides an objective comparison of the long-term field performance of prominent urease inhibitors, supported by experimental data, detailed methodologies, and visual representations of key processes.
Quantitative Performance of Urease Inhibitors
The efficacy of urease inhibitors is primarily assessed by their ability to reduce ammonia (NH3) volatilization and, consequently, improve crop yield and nitrogen uptake. The following tables summarize quantitative data from various long-term field studies.
Table 1: Reduction in Ammonia (NH3) Volatilization by Urease Inhibitors in Field Studies
| Urease Inhibitor | Average NH3 Reduction (%) | Range of NH3 Reduction (%) | Number of Replicated Comparisons (n) | Key Findings |
| NBPT + NPPT | 75 | 46 - 88 | 32 | Consistently high efficacy in reducing ammonia loss.[1][2][3] |
| 2-NPT | 70 | 67 - 72 | 19 | Demonstrates strong and consistent inhibition of ammonia volatilization.[1][2][3] |
| NBPT | 61 | 13 - 87 | 165 | The most widely studied inhibitor with proven effectiveness across diverse conditions.[1][2][3] |
| MIP | 0.3 (Increase) | -68 - 23 | 40 | Ineffective in reducing ammonia volatilization in field settings.[1][2] |
| Benzimidazole & Benzoylthiourea | 10 - 22 | Not Specified | Not Specified | Moderate reduction in ammonia losses in specific soil types (yellow Oxisols).[4] |
| Boric Acid | 11 - 16 | Not Specified | Not Specified | Showed potential in reducing ammonia volatilization and delaying peak emissions.[5] |
Table 2: Impact of Urease Inhibitors on Crop Yield and Nitrogen Use Efficiency (NUE)
| Urease Inhibitor | Crop | Average Yield Increase (%) | Improvement in Nitrogen Use Efficiency (NUE) | Study Duration/Details |
| NBPT | General | 6 | Varies; meta-analysis showed a grand mean increase of 12.9% in NUE.[6][7] | Meta-analysis of studies from 1990-2014.[8] |
| NBPT | Rice | 1 - 3 | Increased N recovery in above-ground parts.[9][10] | Field experiment with 15N-traced urea.[9] |
| NBPT | Wheat | 1 | - | - |
| NBPT + NPPT | Maize-Wheat Rotation | Not specified | Increased N recovery by over 20% compared to standard urea.[1][3] | 2-year field study (2019–2021).[1][3] |
| DMPP (Nitrification Inhibitor) | Rice | 7 | - | - |
| DMPP (Nitrification Inhibitor) | Wheat | 13 | - | - |
| DCD (Nitrification Inhibitor) | Cotton | 8 | - | - |
| Hydroquinone (HQ) + DCD | Not specified | Not specified | Reduced N2O emissions by approximately 26.4%.[8] | 6-year field study.[8] |
| Limus® (NBPT + NPPT) | Maize | Not specified | Improved apparent N recovery efficiency by 17%.[11] | Field trials on Fluvo-aquic and alluvial soils.[11] |
Experimental Protocols
Understanding the methodologies employed in field studies is crucial for interpreting the results and designing future experiments. Below are generalized protocols based on the reviewed literature.
General Field Trial Methodology for Assessing Urease Inhibitor Efficacy
-
Experimental Design: Field trials are typically conducted using a randomized complete block design or a split-plot design with multiple replications (commonly three or four) for each treatment.[9]
-
Treatments:
-
Fertilizer Application: Fertilizers are typically broadcast on the soil surface or incorporated into the soil before or at the time of crop seeding.[9]
-
Ammonia Volatilization Measurement: Ammonia loss is commonly measured using a system of semi-open static chambers or dynamic chamber systems. Air samples are collected at regular intervals (e.g., every 24-48 hours) for a period of several days to weeks after fertilizer application and analyzed for ammonia concentration.[4]
-
Soil Sampling and Analysis: Soil samples are collected at various depths and time points to analyze for urease activity, pH, and concentrations of ammonium (NH4+) and nitrate (NO3-).
-
Crop Data Collection: At maturity, crop biomass and grain yield are determined. Plant samples are analyzed for total nitrogen content to calculate nitrogen uptake and nitrogen use efficiency.
-
Environmental Data: Key environmental parameters such as soil type, pH, temperature, moisture, and rainfall are continuously monitored throughout the study period as they significantly influence inhibitor efficacy.[1][12]
Visualizing Key Processes
Urease Inhibition and Nitrogen Transformation Pathway
The following diagram illustrates the simplified pathway of urea transformation in the soil and the point of intervention by urease and nitrification inhibitors.
Caption: Simplified nitrogen cycle in soil showing the action of urease and nitrification inhibitors.
Experimental Workflow for Urease Inhibitor Field Trials
This diagram outlines the typical workflow of a field study designed to assess the efficacy of urease inhibitors.
Caption: A typical experimental workflow for conducting field trials on urease inhibitor efficacy.
Degradation Pathway of NBPT in Soil
The following diagram illustrates the major degradation pathways of the widely used urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT) in the soil environment.
Caption: Major degradation pathways of NBPT in soil and the contribution of its metabolites to urease inhibition.[13]
References
- 1. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of boric acid on urea-N transformation and 3,4-dimethylpyrazole phosphate efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agronomic efficiency of NBPT as a urease inhibitor: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. international-agrophysics.org [international-agrophysics.org]
- 9. Effects of urease and nitrification inhibitors on ammonia volatilization from paddy fields [plantnutrifert.org]
- 10. Potential application of urease and nitrification inhibitors to mitigate emissions from the livestock sector: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. climatexchange.org.uk [climatexchange.org.uk]
- 13. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Ethyl Phosphorodiamidate
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of ethyl phosphorodiamidate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulatory standards.
As a member of the organophosphorus compound family, this compound is classified as a hazardous material requiring stringent disposal protocols. Improper disposal can lead to environmental contamination and pose significant health risks due to its potential toxicity and anticholinesterase activity. Adherence to the following procedures is mandatory to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, apron, and closed-toe shoes.
All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors. An emergency eyewash station and safety shower must be readily accessible. In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
| Property | Value |
| CAS Number | 2404-65-1 |
| Molecular Formula | C6H17N2O2P |
| Molecular Weight | 180.19 g/mol |
| Boiling Point | 93.5 °C @ 8 Torr |
| Density | 1.023 g/cm³ |
Disposal Operational Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures compliance with all federal, state, and local regulations. For situations requiring immediate, small-scale laboratory neutralization prior to disposal, a carefully controlled hydrolysis protocol can be employed.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Collect all waste containing this compound (e.g., unused product, contaminated labware, reaction residues) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and clearly marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic).
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
2. Licensed Hazardous Waste Disposal (Preferred Method):
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal of the waste container.
-
Provide the disposal service with a complete and accurate description of the waste contents.
3. Laboratory-Scale Neutralization via Hydrolysis (For small quantities, with extreme caution):
While phosphorodiamidates are known to be susceptible to hydrolysis, a specific, validated protocol for this compound is not published. The following is a general procedure for the acid-catalyzed hydrolysis of a related phosphonate, which can be adapted with caution. A small-scale trial run is highly recommended before proceeding with the entire quantity of waste.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Preparation: In a chemical fume hood, prepare a reaction vessel (a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber containing a basic solution).
-
Dilution: Dilute the this compound waste with a non-reactive solvent (e.g., tetrahydrofuran) to control the reaction rate.
-
Hydrolysis: Slowly add a dilute solution of a strong acid, such as hydrochloric acid (e.g., 2 M HCl), to the stirred solution of the diluted waste. The reaction may be exothermic; control the rate of addition to maintain a safe temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy) to ensure complete degradation of the starting material.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral (pH 6-8). Be cautious of gas evolution during neutralization.
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a hazardous waste container and disposed of through the licensed hazardous waste disposal service, as it may still contain organic residues and salts.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
Personal protective equipment for handling Ethyl phosphorodiamidate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl phosphorodiamidate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-layered, chemical-resistant gloves | Wear two pairs of nitrile gloves. Organophosphates can penetrate single layers. Ensure gloves are long enough to cover the forearm.[4][5][6] Sleeves should be worn outside the gloves to prevent chemicals from entering.[6] |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. Standard safety glasses are insufficient.[3][4] |
| Body | Chemical-resistant lab coat or coveralls | A fully buttoned lab coat made of a non-absorbent material is required. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[4][6] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is crucial, especially when handling the compound outside of a certified chemical fume hood.[3][7] The specific cartridge should be appropriate for organic vapors and acid gases.[6] A full-face respirator offers a higher level of protection.[4] |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills. Shoe covers may also be used for added protection.[4] |
III. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely handling this compound from preparation to immediate post-handling steps.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Use compatible labware (e.g., glass, Teflon). Avoid materials that may react with the compound.
-
Handle the compound with care to avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling :
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated labware, and used PPE, must be collected in a dedicated, labeled hazardous waste container.[8][9]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[10]
-
Disposal Request : Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[8]
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][11] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it into a labeled hazardous waste container.[3] |
VI. Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Ethyl phosphorodichloridate SDS, 1498-51-7 Safety Data Sheets - ECHEMI [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smith.agrilife.org [smith.agrilife.org]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
